molecular formula C8H7NO4 B151014 2-Methoxy-4-nitrobenzaldehyde CAS No. 136507-15-8

2-Methoxy-4-nitrobenzaldehyde

Cat. No.: B151014
CAS No.: 136507-15-8
M. Wt: 181.15 g/mol
InChI Key: LEBUUZXTHMCZQZ-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitrobenzaldehyde is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBUUZXTHMCZQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374862
Record name 2-Methoxy-4-nitrobenzaldehyde
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136507-15-8
Record name 2-Methoxy-4-nitrobenzaldehyde
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Record name 2-Methoxy-4-nitrobenzaldehyde
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Record name 2-Methoxy-4-nitrobenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 2-Methoxy-4-nitrobenzaldehyde, an important organic intermediate. The document outlines established methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic routes to facilitate understanding and replication.

Overview of Synthetic Pathways

This compound can be synthesized through several routes, with varying degrees of efficiency and complexity. The two principal pathways start from either 4-nitro-2-methoxytoluene or 4-nitrosalicylic acid. A third potential, though less direct, route involves the nitration of 2-methoxybenzaldehyde (B41997).

Pathway 1: From 4-nitro-2-methoxytoluene

This two-step process is a well-documented and high-yielding method for the preparation of this compound.[1] It involves the formation of an intermediate, 4-nitro-2-methoxy-(α,α-diacetoxy)toluene, which is subsequently hydrolyzed to the final product.[1]

Pathway 2: From 4-nitrosalicylic acid

A three-step synthesis starting from 4-nitrosalicylic acid has also been reported.[1] This pathway involves an initial esterification, followed by reduction and subsequent oxidation to yield the desired aldehyde.[1]

Potential Pathway 3: Direct Nitration of 2-Methoxybenzaldehyde

The direct nitration of 2-methoxybenzaldehyde (o-anisaldehyde) presents a theoretical route to this compound. However, the directing effects of the substituents on the aromatic ring (the methoxy (B1213986) group being ortho, para-directing and the aldehyde group being meta-directing) complicate this pathway, likely leading to a mixture of isomers.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key synthesis pathways.

Table 1: Synthesis via 4-nitro-2-methoxytoluene
StepReactantsReagentsProductYield (%)
1. Acylation4-nitro-2-methoxytoluene, Acetic Anhydride (B1165640), Acetic AcidConc. H₂SO₄, CrO₃4-nitro-2-methoxy-(α,α-diacetoxy)toluene51%[1]
2. Hydrolysis4-nitro-2-methoxy-(α,α-diacetoxy)tolueneDiethyl ether, Conc. HCl, WaterThis compound91%[1]

Experimental Protocols

Protocol 1: Synthesis from 4-nitro-2-methoxytoluene[1]

Step 1: Preparation of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene

  • To a 5L three-neck round-bottom flask equipped with a mechanical stirrer, add 4-nitro-2-methoxytoluene (150.0g, 0.8973mol), acetic acid (900mL), and acetic anhydride (900mL).

  • Cool the mixture to 8°C using an acetone/ice bath while stirring.

  • Carefully add concentrated H₂SO₄ (136mL), ensuring the reaction temperature remains below 19°C.

  • Cool the mixture to 0°C.

  • Add CrO₃ (252.6g, 2.526mol) in portions over 1 hour, maintaining the reaction temperature between 0-10°C.

  • After the addition is complete, stir the mixture for 30 minutes at 0°C.

  • Carefully pour the reaction mixture into 1.5kg of ice with stirring to form a slurry.

  • Wash the remaining residue in the flask with acetic acid (3x100mL) and add the washings to the slurry.

  • Stir the slurry for 10 minutes and then filter.

  • Wash the filter cake with water (3x400mL) and dry under vacuum for 17 hours to yield 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (129.0g, 51%).

Step 2: Preparation of this compound

  • In a 2L round-bottom flask equipped with a condenser and mechanical stirrer, place 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (250.7g, 0.8851mol), diethyl ether (300mL), and concentrated HCl (60mL).

  • Heat the reaction mixture to reflux and stir under a nitrogen atmosphere for 20 hours.

  • Add water (250mL) dropwise while maintaining reflux.

  • Cool the mixture to 0°C with an ice/water bath.

  • Stir the resulting slurry for 30 minutes and then filter.

  • Wash the filter cake with water (4x200mL) and dry under vacuum for 17 hours to obtain this compound as a yellow solid (146.3g, 91%).

Protocol 2: General Pathway from 4-nitrosalicylic acid[1]
  • Esterification: 4-nitrosalicylic acid is esterified with dimethyl sulfate.

  • Reduction: The resulting ester is reduced to 2-methoxy-4-nitrobenzyl alcohol using Diisobutylaluminium hydride (DIBAL-H).

  • Oxidation: The alcohol is then oxidized to this compound using Pyridinium dichromate (PDC).

Visualization of Pathways and Workflows

The following diagrams illustrate the synthesis pathways and experimental workflows.

Synthesis_Pathway_1 4-nitro-2-methoxytoluene 4-nitro-2-methoxytoluene Intermediate 4-nitro-2-methoxy- (α,α-diacetoxy)toluene 4-nitro-2-methoxytoluene->Intermediate Ac₂O, HOAc, H₂SO₄, CrO₃ Final_Product This compound Intermediate->Final_Product HCl, Et₂O, H₂O

Caption: Synthesis of this compound from 4-nitro-2-methoxytoluene.

Synthesis_Pathway_2 Start 4-nitrosalicylic acid Ester Ester Intermediate Start->Ester Dimethyl sulfate Alcohol 2-methoxy-4-nitrobenzyl alcohol Ester->Alcohol DIBAL-H Final_Product This compound Alcohol->Final_Product PDC

Caption: General synthesis pathway from 4-nitrosalicylic acid.

Experimental_Workflow_1 cluster_step1 Step 1: Acylation cluster_step2 Step 2: Hydrolysis Mix Mix 4-nitro-2-methoxytoluene, HOAc, and Ac₂O Cool_Add_H2SO4 Cool to 8°C and add H₂SO₄ Mix->Cool_Add_H2SO4 Cool_Add_CrO3 Cool to 0°C and add CrO₃ Cool_Add_H2SO4->Cool_Add_CrO3 Stir Stir at 0°C Cool_Add_CrO3->Stir Quench Pour into ice Stir->Quench Filter_Wash Filter and wash with water Quench->Filter_Wash Dry1 Dry under vacuum Filter_Wash->Dry1 Intermediate_Product Intermediate Product Dry1->Intermediate_Product Mix_Reactants Mix intermediate, Et₂O, and HCl Intermediate_Product->Mix_Reactants Reflux Reflux for 20 hours Mix_Reactants->Reflux Add_Water Add water dropwise Reflux->Add_Water Cool Cool to 0°C Add_Water->Cool Filter_Wash2 Filter and wash with water Cool->Filter_Wash2 Dry2 Dry under vacuum Filter_Wash2->Dry2 Final_Product_Workflow Final Product Dry2->Final_Product_Workflow

Caption: Experimental workflow for the synthesis from 4-nitro-2-methoxytoluene.

References

physicochemical properties of 2-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methoxy-4-nitrobenzaldehyde

Introduction

This compound is an aromatic aldehyde compound that serves as a significant intermediate in various fields of synthetic organic chemistry.[1] Its molecular structure, featuring a benzaldehyde (B42025) core substituted with a methoxy (B1213986) group and a nitro group, provides multiple reactive sites for building complex molecular frameworks.[1] This guide offers a comprehensive overview of its physicochemical properties, synthesis protocols, and key chemical reactions, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white to yellow solid powder at room temperature.[2] It is characterized by the following properties:

PropertyValueSource(s)
Molecular Formula C₈H₇NO₄[3]
Molecular Weight 181.15 g/mol
CAS Number 136507-15-8[4]
Appearance White to yellow solid powder/crystal[5]
Melting Point 120-124 °C[4][5]
Boiling Point 354.7 ± 27.0 °C (Predicted)[3][5]
Density 1.322 ± 0.06 g/cm³ (Predicted)[5]
Solubility Slightly soluble in water.[2] Soluble in organic solvents like ethanol, acetone, and chloroform.[6][2][6]
Topological Polar Surface Area 72.1 Ų[7]

Structural Identifiers:

  • IUPAC Name: this compound[7]

  • SMILES: COC1=C(C=CC(=C1)--INVALID-LINK--[O-])C=O[7][4]

  • InChI Key: LEBUUZXTHMCZQZ-UHFFFAOYSA-N[7][4]

Chemical Reactivity and Applications

The chemical behavior of this compound is primarily dictated by its aldehyde and nitro functional groups. The strong electron-withdrawing nature of the nitro group makes the aldehyde highly electrophilic.[2]

  • Reactions at the Aldehyde Group: The aldehyde can be reduced to the corresponding benzyl (B1604629) alcohol using agents like sodium borohydride, leaving the nitro group intact.[2] It readily undergoes condensation reactions with amine compounds.[2]

  • Reactions at the Methoxy Group: The methoxy group can undergo demethylation with reagents such as boron tribromide to yield the corresponding phenol (B47542) derivative.[2]

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group, a strong electron-withdrawing substituent, activates the aromatic ring for nucleophilic attack, making SNAr reactions feasible.[1]

This versatile reactivity makes it a crucial starting material for synthesizing a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] It is notably used in the preparation of TTK protein kinase inhibitors and N-((oxazolyl)phenyl)chromanecarboxamide derivatives for treating retinal diseases.[8]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are outlined below.

Synthesis Route 1: From 4-Nitrosalicylic Acid

This is a three-step synthesis process.[9]

  • Esterification: 4-nitrosalicylic acid is first esterified using dimethyl sulfate.

  • Reduction: The resulting ester is then reduced with Diisobutylaluminium hydride (DIBAL-H) to yield 2-methoxy-4-nitrobenzyl ethanol.

  • Oxidation: Finally, the alcohol is oxidized using Pyridinium dichromate (PDC) to produce this compound.[9]

G cluster_workflow Synthesis from 4-Nitrosalicylic Acid start 4-Nitrosalicylic Acid step1_process Esterification start->step1_process step1_reagent Dimethyl Sulfate step1_reagent->step1_process intermediate1 Ester Intermediate step1_process->intermediate1 step2_process Reduction intermediate1->step2_process step2_reagent DIBAL-H step2_reagent->step2_process intermediate2 2-Methoxy-4-nitrobenzyl Ethanol step2_process->intermediate2 step3_process Oxidation intermediate2->step3_process step3_reagent PDC step3_reagent->step3_process end_product This compound step3_process->end_product

Caption: Workflow for synthesis from 4-nitrosalicylic acid.

Synthesis Route 2: From 4-Nitro-2-methoxytoluene

This two-step process begins with 4-nitro-2-methoxytoluene.[9]

  • Intermediate Formation:

    • Add 4-nitro-2-methoxytoluene (150.0g), acetic acid (900mL), and acetic anhydride (B1165640) (900mL) to a 5L three-neck round-bottom flask.[9]

    • Cool the mixture to 8°C using an acetone/ice bath.[9]

    • Carefully add concentrated sulfuric acid (136mL) while keeping the temperature below 19°C.[9]

    • After cooling to 0°C, add chromium trioxide (252.6g) in portions over 1 hour, maintaining the temperature between 0-10°C to form 4-nitro-2-methoxy-(α,α-diacetoxy)toluene.[9]

  • Hydrolysis and Isolation:

    • The intermediate is heated to reflux and stirred under a nitrogen atmosphere for 20 hours.[9]

    • Add water (250mL) dropwise while maintaining reflux.[9]

    • Cool the slurry to 0°C, stir for 30 minutes, and then filter.[9]

    • Wash the filter cake with water (4 x 200mL) and dry under vacuum to obtain the final product as a yellow solid.[9]

G cluster_workflow Synthesis from 4-Nitro-2-methoxytoluene start 4-Nitro-2-methoxytoluene + HOAc + Ac₂O step1 Cool to 8°C start->step1 step2 Add conc. H₂SO₄ (keep temp < 19°C) step1->step2 step3 Cool to 0°C step2->step3 step4 Add CrO₃ (keep temp 0-10°C) step3->step4 intermediate 4-Nitro-2-methoxy- (α,α-diacetoxy)toluene step4->intermediate step5 Reflux under N₂ (20h) intermediate->step5 step6 Add H₂O, Cool to 0°C, Filter & Dry step5->step6 end_product This compound step6->end_product

Caption: Workflow for synthesis from 4-nitro-2-methoxytoluene.

Condensation Reaction Protocol

This protocol provides an example of the condensation reactions that this compound can undergo.[2]

  • Reaction Setup: Add p-tolylmethyl isocyanate (5.37 g) and potassium carbonate (10.0 g) to a solution of this compound (5.00 g) in methanol (B129727) (50 mL).[2]

  • Reflux: Heat the resulting brown suspension under reflux conditions for 18 hours.[2]

  • Workup:

    • Cool the dark brown solution to room temperature and concentrate it under reduced pressure.[2]

    • Layer the resulting black solid between dichloromethane (B109758) (50 mL) and water (50 mL) and collect the organic layer.[2]

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).[2]

    • Dry the combined organic extracts over MgSO₄.[2]

  • Purification: Treat the solution with an activated carbon/silica gel mixture to obtain the final product.[2]

G cluster_workflow Example Condensation Reaction start This compound + p-tolylmethyl isocyanate + K₂CO₃ in Methanol step1 Reflux for 18 hours start->step1 step2 Cool & Concentrate step1->step2 step3 Liquid-Liquid Extraction (DCM / Water) step2->step3 step4 Dry over MgSO₄ step3->step4 step5 Purify with Activated Carbon / Silica step4->step5 end_product 5-Aryl Imidazole Compound step5->end_product

Caption: Workflow for a typical condensation reaction.

Safety and Handling

This compound is classified with GHS07 pictograms and the signal word "Warning".[4] It may cause an allergic skin reaction.[7]

  • Precautions: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[10][11] Use in a well-ventilated area.[11][12]

  • Personal Protective Equipment (PPE): Recommended PPE includes gloves, eyeshields, and a dust mask (type N95 or equivalent).[4]

  • Storage: Store in a cool, dry, and well-ventilated place under an inert gas (nitrogen or argon) at 2-8°C.[5][10][11] Keep the container tightly closed.[10][11]

  • In case of fire: The substance is combustible. Use standard firefighting measures and wear self-contained breathing apparatus if necessary.[11][12] Thermal decomposition can release irritating gases like carbon monoxide and carbon dioxide.[12]

References

An In-depth Technical Guide on the Molecular Structure of 2-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 2-Methoxy-4-nitrobenzaldehyde, a key intermediate in organic synthesis with significant potential in medicinal chemistry. This document details the physicochemical properties, spectroscopic data, and synthesis of this compound. A notable application of this compound is its use as a precursor in the synthesis of Threonine Tyrosine Kinase (TTK) protein kinase inhibitors, which play a crucial role in the spindle assembly checkpoint. This guide will explore the TTK signaling pathway and the relevance of inhibiting this kinase in cancer therapy. Detailed experimental protocols for the synthesis and characterization of this compound are also provided.

Physicochemical and Spectroscopic Data

This compound is a solid, typically appearing as a white to yellow powder or crystalline solid.[1] Its core structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group at position 2, a nitro group at position 4, and an aldehyde group at position 1.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₇NO₄[2][3]
Molecular Weight 181.15 g/mol [2][3]
CAS Number 136507-15-8[2][3]
Melting Point 120-124 °C
Appearance White to yellow solid powder[1]
InChI 1S/C8H7NO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-5H,1H3
SMILES COc1cc(ccc1C=O)--INVALID-LINK--=O
Spectroscopic Data

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic peaks for the functional groups present:

  • C=O stretching (aldehyde): A strong band around 1700 cm⁻¹. For 2-nitrobenzaldehyde, this appears at 1698 cm⁻¹.[4]

  • NO₂ stretching (nitro group): Two strong bands, one symmetric and one asymmetric, typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

  • C-O stretching (methoxy group): A band in the region of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

  • C-H stretching (aromatic and aldehyde): Bands in the region of 3100-3000 cm⁻¹ (aromatic) and a distinct peak around 2850 cm⁻¹ for the aldehydic C-H. For 2-nitrobenzaldehyde, the aldehydic C-H stretch is observed at 2912 cm⁻¹.[4]

  • C-H bending (aromatic): Out-of-plane bending vibrations are expected in the 900-675 cm⁻¹ region, indicative of the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (likely a singlet around 10 ppm), the methoxy protons (a singlet around 4 ppm), and the aromatic protons, which would appear as a complex splitting pattern in the aromatic region (7-8.5 ppm) due to their coupling.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde in the highly deshielded region (around 190 ppm). Signals for the aromatic carbons will appear between 110 and 160 ppm, with the carbon attached to the nitro group being significantly deshielded. The methoxy carbon will resonate around 55-60 ppm.

Synthesis of this compound

This compound can be synthesized via a two-step process starting from 4-nitro-2-methoxytoluene.[5][6]

Experimental Protocol

Step 1: Synthesis of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene

  • In a 5L three-neck round-bottom flask equipped with a mechanical stirrer, add 4-nitro-2-methoxytoluene (150.0g, 0.8973mol), acetic acid (900mL), and acetic anhydride (B1165640) (900mL).[5][6]

  • Cool the mixture to 8°C using an acetone/ice bath while stirring.[5][6]

  • Carefully add concentrated sulfuric acid (136mL) while ensuring the reaction temperature does not exceed 19°C.[5][6]

  • After cooling the mixture to 0°C, add chromium trioxide (252.6g, 2.526mol) in portions over 1 hour, maintaining the temperature between 0-10°C.[5][6]

  • Stir the mixture for an additional 30 minutes at 0°C.[5]

  • Carefully pour the reaction mixture into 1.5kg of ice with stirring to form a slurry.[5]

  • Wash any remaining residue in the flask with acetic acid (3x100mL) and add the washings to the slurry.[5]

  • Stir the slurry for 10 minutes and then filter.[5]

  • Wash the filter cake with water (3x400mL) and dry it under a vacuum for 17 hours to yield 4-nitro-2-methoxy-(α,α-diacetoxy)toluene.[5]

Step 2: Synthesis of this compound

  • In a 2L round-bottom flask equipped with a condenser and mechanical stirrer, place 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (250.7g, 0.8851mol), diethyl ether (300mL), and concentrated hydrochloric acid (60mL).[5][6]

  • Heat the reaction mixture to reflux and stir under a nitrogen atmosphere for 20 hours.[5][6]

  • While maintaining reflux, add water (250mL) dropwise.[5][6]

  • Cool the mixture to 0°C using an ice/water bath and stir the resulting slurry for 30 minutes.[5][6]

  • Filter the slurry and wash the filter cake with water (4x200mL).[5][6]

  • Dry the solid under vacuum for 17 hours to obtain this compound as a yellow solid.[5][6]

Role in Drug Development: A Precursor to TTK Inhibitors

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[1] A significant area of interest is its use in the preparation of TTK protein kinase inhibitors.[1]

The TTK Signaling Pathway

Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a dual-specificity kinase that is a critical component of the spindle assembly checkpoint (SAC).[7][8] The SAC is a crucial cellular mechanism that ensures the accurate segregation of chromosomes during mitosis.[7][8] It prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[7]

TTK is overexpressed in various cancers, including breast cancer, and this overexpression is often associated with a poorer prognosis.[7] By inhibiting TTK, the SAC is disrupted, leading to mitotic errors and ultimately cell death in rapidly dividing cancer cells.[8] This makes TTK an attractive target for cancer therapy.[8] The kinase activity of TTK is central to its function in the SAC, and inhibitors typically target the ATP-binding pocket of the enzyme to block its catalytic activity.[8]

TTK_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome Kinetochore Unattached Kinetochore TTK_inactive Inactive TTK Kinetochore->TTK_inactive recruits TTK_active Active TTK TTK_inactive->TTK_active activation SAC_Proteins Spindle Assembly Checkpoint Proteins (e.g., Mad2, BubR1) TTK_active->SAC_Proteins phosphorylates & activates APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC_Proteins->APC_C inhibit APC_C_active Active APC/C SAC_Proteins->APC_C_active inhibition lifted Anaphase Anaphase (Chromosome Segregation) SAC_Bypass SAC Bypass TTK_Inhibitor TTK Inhibitor (Synthesized from This compound) TTK_Inhibitor->TTK_active inhibits Mitotic_Catastrophe Mitotic Catastrophe & Cell Death SAC_Bypass->Mitotic_Catastrophe APC_C_active->Anaphase Drug_Discovery_Workflow Start This compound (Starting Material) Synthesis Multi-step Organic Synthesis Start->Synthesis Inhibitor TTK Protein Kinase Inhibitor Synthesis->Inhibitor Biochemical_Assay In vitro Biochemical Assays (Kinase Activity) Inhibitor->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay In_Vivo In vivo Animal Models (Tumor Xenografts) Cell_Based_Assay->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Lead_Optimization->Inhibitor Iterative Improvement Clinical_Candidate Clinical Candidate Lead_Optimization->Clinical_Candidate

References

An In-depth Technical Guide to 2-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on 2-Methoxy-4-nitrobenzaldehyde, a key organic intermediate in the synthesis of various pharmaceuticals and bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed data on its chemical identity, properties, synthesis, and reactivity.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms:

  • 4-Nitro-2-methoxybenzaldehyde

  • 2-Formyl-5-nitroanisole

  • Benzaldehyde, 2-methoxy-4-nitro-[2]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₈H₇NO₄[2]
Molecular Weight 181.15 g/mol [1][3]
CAS Number 136507-15-8[2]
Melting Point 120-124 °C[3]
Appearance White to yellow solid powder[4]
Solubility Slightly soluble in water[4]
Purity ≥ 97%

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two primary synthesis routes are outlined below.

Synthesis from 4-Nitrosalicylic Acid

This method involves a three-step process:

  • Esterification: 4-nitrosalicylic acid is esterified using dimethyl sulfate.

  • Reduction: The resulting ester is then reduced with Diisobutylaluminium hydride (DIBAL-H) to yield 2-methoxy-4-nitrobenzyl alcohol.

  • Oxidation: Finally, the alcohol is oxidized using Pyridinium dichromate (PDC) to produce this compound.[2]

Synthesis from 4-Nitro-2-methoxytoluene

This two-step synthesis provides a well-documented pathway to the target compound.[2]

Step 1: Preparation of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene

  • To a 5L three-neck round-bottom flask equipped with a mechanical stirrer, add 4-nitro-2-methoxytoluene (150.0g, 0.8973mol), acetic acid (900mL), and acetic anhydride (B1165640) (900mL).

  • Cool the mixture to 8°C using an acetone/ice bath while stirring.

  • Carefully add concentrated sulfuric acid (136mL), ensuring the reaction temperature remains below 19°C.

  • After cooling the mixture to 0°C, add chromium trioxide (252.6g, 2.526mol) in portions over 1 hour, maintaining the temperature between 0-10°C.

  • Stir the mixture for an additional 30 minutes at 0°C.

  • Carefully pour the reaction mixture into 1.5kg of ice with stirring to form a slurry.

  • Wash any remaining residue with acetic acid (3x100mL) and add the washings to the slurry.

  • Stir the slurry for 10 minutes and then filter.

  • Wash the filter cake with water (3x400mL) and dry under vacuum for 17 hours to obtain 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (129.0g, 51% yield).[2]

Step 2: Preparation of this compound

  • In a 2L round-bottom flask equipped with a condenser and mechanical stirrer, place 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (250.7g, 0.8851mol), diethyl ether (300mL), and concentrated hydrochloric acid (60mL).

  • Heat the mixture to reflux and stir under a nitrogen atmosphere for 20 hours.

  • While maintaining reflux, add water (250mL) dropwise.

  • Cool the mixture to 0°C in an ice/water bath, which will result in a slurry.

  • Stir the slurry for 30 minutes and then filter.

  • Wash the filter cake with water (4x200mL) and dry under vacuum for 17 hours to yield this compound as a yellow solid (146.3g, 91% yield).[2]

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis.[4] The presence of the electron-withdrawing nitro group enhances the electrophilicity of the aldehyde, making it reactive in various transformations.[4]

  • Condensation Reactions: It readily undergoes condensation reactions with amine compounds, which is a key step in the synthesis of 5-aryl imidazole (B134444) compounds.[4]

  • Reduction: The aldehyde group can be selectively reduced to the corresponding benzyl (B1604629) alcohol using sodium borohydride, leaving the nitro group intact.[4]

  • Demethylation: The methoxy (B1213986) group can be cleaved to form the corresponding phenol (B47542) derivative using reagents such as boron tribromide.[4]

Its utility is demonstrated in the preparation of bioactive molecules, including TTK protein kinase inhibitors.[4]

Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from 4-nitro-2-methoxytoluene.

Synthesis_of_2_Methoxy_4_nitrobenzaldehyde cluster_step1 Step 1: Acetoxylation cluster_step2 Step 2: Hydrolysis 4-nitro-2-methoxytoluene 4-nitro-2-methoxytoluene Reagents1 CrO3, Ac2O, H2SO4, HOAc 4-nitro-2-methoxytoluene->Reagents1 Intermediate 4-nitro-2-methoxy- (α,α-diacetoxy)toluene Reagents1->Intermediate Reagents2 HCl, H2O, Et2O, Reflux Intermediate->Reagents2 Product This compound Reagents2->Product

Caption: Two-step synthesis of this compound.

References

An In-Depth Technical Guide on the Physicochemical Properties of 2-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and melting point of 2-Methoxy-4-nitrobenzaldehyde (CAS No: 136507-15-8), a key intermediate in organic synthesis. The document outlines its core physicochemical properties and provides detailed experimental protocols for their determination, designed for professionals in research and development.

Core Physicochemical Properties

This compound is a solid, white to yellow powder at room temperature.[1] Its molecular structure, featuring a methoxy (B1213986) group and a nitro group on the benzaldehyde (B42025) ring, dictates its physical and chemical characteristics, influencing its application in the synthesis of more complex molecules, including potential therapeutic agents.[1][2]

Table 1: Quantitative Data for this compound

PropertyValueSource
Molecular Formula C₈H₇NO₄[3]
Molecular Weight 181.15 g/mol [3]
Appearance White to yellow solid powder[1]
Melting Point 120-124 °C[4][5][6]
127-131 °C (literature value)[5]
Boiling Point 354.7±27.0 °C (Predicted)[4][6]
Density 1.322±0.06 g/cm³ (Predicted)[4]
Solubility Slightly soluble in water.[1] Soluble in organic solvents such as methanol, benzene, and chloroform.[7][8]

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of this compound.

The melting point of a crystalline solid is a critical indicator of its purity.[9] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[9][10] This protocol describes the use of a standard digital melting point apparatus.

Apparatus and Materials:

  • Digital melting point apparatus (e.g., Mel-Temp)

  • Glass capillary tubes (one end sealed)

  • This compound sample (dry, powdered)

  • Mortar and pestle (if sample is not powdered)

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry, as moisture can act as an impurity.[11] If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle.

  • Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.[12]

  • Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. To achieve dense packing, drop the capillary tube (sealed end down) through a long, narrow glass tube (approx. 2-3 feet) onto the benchtop.[12] The packed sample height should be 2-3 mm.[11]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[11]

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20°C per minute) to quickly determine an approximate range.[10]

  • Precise Determination:

    • Allow the apparatus to cool to at least 15-20°C below the approximate melting point found in the rapid run.[10][11]

    • Place a new sample-loaded capillary tube into the apparatus.

    • Set the heating rate to a slow ramp of 1-2°C per minute.[9][10]

    • Observe the sample through the magnifying lens.

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂.[9]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording prep1 Grind sample to a fine powder prep2 Load sample into capillary tube (2-3mm) prep1->prep2 prep3 Pack sample tightly at sealed end prep2->prep3 measure1 Place capillary in apparatus prep3->measure1 measure2 Heat rapidly for approximate range measure1->measure2 measure3 Cool down and replace with new sample measure2->measure3 measure4 Heat slowly (1-2°C / min) measure3->measure4 record1 Record T₁: First liquid drop appears measure4->record1 record2 Record T₂: All solid has melted record1->record2 record3 Report Melting Point as Range T₁ - T₂ record2->record3

Workflow for Melting Point Determination

Understanding a compound's solubility is fundamental for its use in reactions, purification (crystallization), and formulation.[13] The "like dissolves like" principle is a key guideline, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[14][15] This protocol outlines a systematic approach to assess solubility.

Apparatus and Materials:

  • Test tubes and rack

  • Spatula or weighing balance

  • Graduated cylinder or pipettes

  • This compound sample

  • Solvents: Deionized Water, Methanol, Ethanol, Dichloromethane, 5% HCl (aq), 5% NaOH (aq)

Procedure:

  • Sample Preparation: Place approximately 25 mg of this compound into a clean, dry test tube.[16]

  • Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions (e.g., 3 x 0.25 mL).[16]

  • Mixing: After each addition, shake the test tube vigorously for 10-20 seconds to ensure thorough mixing.[14][16]

  • Observation: Observe the mixture closely.

    • Soluble: The solid dissolves completely, leaving a clear, homogeneous solution.

    • Slightly Soluble: A noticeable amount of solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.[14]

  • Systematic Testing: Repeat steps 1-4 for each solvent to build a comprehensive solubility profile. For acidic (5% HCl) and basic (5% NaOH) solutions, solubility can indicate the presence of basic or acidic functional groups, respectively, that can form soluble salts.[13]

  • Record Results: Systematically record all observations in a table for easy comparison.

SolubilityWorkflow start Start: 25 mg of Compound in Test Tube add_solvent Add 0.75 mL of Solvent in Portions start->add_solvent shake Shake Vigorously (10-20 seconds) add_solvent->shake observe Observe Mixture shake->observe soluble Result: Soluble (Homogeneous Solution) observe->soluble  Completely Dissolves?   Yes insoluble Result: Insoluble (Solid Remains) observe->insoluble No next_solvent Test Next Solvent (e.g., Water, MeOH, HCl) soluble->next_solvent insoluble->next_solvent next_solvent->add_solvent end End: Complete Solubility Profile next_solvent->end All solvents tested

Systematic Workflow for Solubility Assessment

Application in Synthesis

This compound is primarily utilized as a building block in organic synthesis. Its aldehyde group is highly electrophilic, making it susceptible to condensation reactions, while the nitro and methoxy groups can be further modified.[1] This makes it a valuable precursor for synthesizing complex heterocyclic structures and other target molecules in drug discovery and development.[1][2]

LogicalRelationship cluster_products Synthetic Applications start This compound (Starting Material) product1 5-Aryl Imidazole Compounds start->product1 Condensation Reactions product2 TTK Protein Kinase Inhibitors start->product2 Multi-step Synthesis product3 Therapeutics for Retinal Diseases start->product3 Derivatization

Logical Relationships in Synthetic Chemistry

References

Spectroscopic Profile of 2-Methoxy-4-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-4-nitrobenzaldehyde (C₈H₇NO₄, Molecular Weight: 181.15 g/mol ).[1] Due to the limited availability of published experimental spectra, this document focuses on predicted data derived from established spectroscopic principles and data from analogous compounds. It also includes detailed, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound. These predictions are based on the analysis of its functional groups (aldehyde, methoxy (B1213986), nitro, and substituted benzene (B151609) ring) and comparison with spectroscopic data of similar molecules.

Table 1: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment of Vibration
~3100-3000MediumAromatic C-H Stretch
~2950-2850Medium-WeakAliphatic C-H Stretch (O-CH₃)
~2850 & ~2750WeakAldehyde C-H Stretch (Fermi doublet)
~1700-1680StrongCarbonyl (C=O) Stretch of Aldehyde
~1600-1585Medium-StrongAromatic C=C Stretch
~1530-1500StrongAsymmetric NO₂ Stretch
~1475MediumAromatic C=C Stretch
~1350-1330StrongSymmetric NO₂ Stretch
~1270-1200StrongAryl-O Stretch (Asymmetric)
~1020MediumAryl-O Stretch (Symmetric)

Characteristic IR absorption frequencies are derived from standard correlation tables and analysis of aromatic aldehydes and nitro compounds.[2][3]

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityAssignment
~10.4Singlet (s)Aldehyde proton (-CHO)
~8.2Doublet (d)Aromatic proton (H-5)
~7.9Doublet of doublets (dd)Aromatic proton (H-6)
~7.8Singlet (or narrow d)Aromatic proton (H-3)
~4.0Singlet (s)Methoxy protons (-OCH₃)

Predicted chemical shifts and multiplicities are based on established values for aromatic aldehydes.[3] The aldehyde proton typically appears as a singlet in the 9-10 ppm region. Protons on the aromatic ring are influenced by the electron-withdrawing effects of the nitro and aldehyde groups and the electron-donating effect of the methoxy group.[4][5]

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)Assignment
~190-195Aldehyde Carbonyl (C=O)
~165Aromatic Carbon (C-2, attached to -OCH₃)
~150Aromatic Carbon (C-4, attached to -NO₂)
~135Aromatic Carbon (C-1, attached to -CHO)
~130Aromatic Carbon (C-6)
~118Aromatic Carbon (C-5)
~110Aromatic Carbon (C-3)
~56Methoxy Carbon (-OCH₃)

The chemical shifts for ¹³C NMR are predicted based on typical values for substituted benzaldehydes. The carbonyl carbon of an aldehyde is characteristically found between 190-200 ppm, while aromatic carbons range from 125-150 ppm, with their exact shifts influenced by the attached substituents.[3][6]

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z RatioIonNotes
181[M]⁺Molecular ion peak. The exact mass is 181.0375 Da.[7]
180[M-H]⁺Loss of the aldehydic hydrogen atom.
166[M-CH₃]⁺Loss of a methyl radical from the methoxy group.[8]
152[M-CHO]⁺Loss of the formyl radical (-CHO).
151[M-NO]⁺Loss of nitric oxide.
135[M-NO₂]⁺Loss of the nitro group.
122[M-CHO-NO]⁺Subsequent fragmentation.
77[C₆H₅]⁺Phenyl cation, though less likely due to substitution.

Fragmentation patterns for aromatic aldehydes typically involve the loss of hydrogen (M-1) and the formyl group (M-29).[9] For this molecule, fragmentation involving the methoxy and nitro groups is also expected.[8] Predicted collision cross-section data for various adducts under different ionization conditions are also available.[10]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the thin solid film method, suitable for non-volatile solid samples.[11]

  • Sample Preparation:

    • Place approximately 10-20 mg of this compound into a small vial.

    • Add a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone) to completely dissolve the solid.

    • Using a pipette, apply one or two drops of the resulting solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.

  • Data Acquisition:

    • Ensure the FTIR spectrometer sample chamber is empty and clean.

    • Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

    • Place the salt plate with the sample film into the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[12]

    • Process the resulting spectrum by performing a background subtraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and gently agitate it until the sample is fully dissolved.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • For ¹H NMR , acquire the spectrum using a standard pulse-acquire sequence. Key parameters include a spectral width of ~15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A wider spectral width (~250 ppm) is required, and a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.[13]

Mass Spectrometry (MS)

This protocol outlines a general procedure using an Electron Ionization (EI) source coupled with a mass analyzer.[14]

  • Sample Introduction:

    • Introduce a small amount of the solid sample into the instrument, typically via a direct insertion probe.

    • Gently heat the probe to volatilize the sample into the ion source.

  • Ionization and Analysis:

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[15]

    • The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

    • The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio.[16]

  • Detection and Data Interpretation:

    • The separated ions are detected, and their abundance is recorded.

    • The output is a mass spectrum, which is a plot of relative ion abundance versus m/z ratio.

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight and analyze the fragmentation pattern to gain structural information.[17]

Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow start Synthesized Solid Compound (e.g., this compound) ftir_prep Prepare Thin Film on Salt Plate start->ftir_prep nmr_prep Dissolve in Deuterated Solvent start->nmr_prep ms_prep Introduce via Direct Insertion Probe start->ms_prep ftir FTIR Spectroscopy ftir_result Identify Functional Groups (C=O, NO₂, C-O) ftir->ftir_result nmr NMR Spectroscopy nmr_result Determine C-H Framework (Chemical Shifts, Connectivity) nmr->nmr_result ms Mass Spectrometry ms_result Confirm Molecular Weight & Fragmentation Pattern ms->ms_result ftir_prep->ftir nmr_prep->nmr ms_prep->ms structure_elucidation Structure Elucidation & Purity Assessment ftir_result->structure_elucidation nmr_result->structure_elucidation ms_result->structure_elucidation final_report Final Technical Report structure_elucidation->final_report

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

chemical reactivity of 2-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactivity of 2-Methoxy-4-nitrobenzaldehyde

Abstract

This compound is a versatile organic intermediate characterized by the presence of three key functional groups: an aldehyde, a methoxy (B1213986) group, and a nitro group. This strategic arrangement of functionalities on the benzene (B151609) ring imparts a unique chemical reactivity profile, making it a valuable building block in various fields of synthetic organic chemistry. The strong electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the aldehyde, rendering it highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse chemical transformations of this compound. It details key reactions such as reductions, oxidations, and condensations, and highlights its applications as a precursor in the synthesis of complex molecules, including pharmaceuticals and dyes. Detailed experimental protocols, tabulated quantitative data, and visual diagrams of reaction pathways are provided to serve as a technical resource for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

This compound is a white to yellow solid powder at room temperature.[1] Its fundamental properties are summarized in the tables below.

Table 1: Physical and Chemical Properties
PropertyValueReference
CAS Number 136507-15-8[2][3][4]
Molecular Formula C₈H₇NO₄[3][4]
Molecular Weight 181.15 g/mol [2][3][4]
Melting Point 120-124 °C[3]
Boiling Point 354.7±27.0 °C (Predicted)[3]
Appearance White to yellow solid powder[1]
Solubility Slightly soluble in water[1]
InChI Key LEBUUZXTHMCZQZ-UHFFFAOYSA-N[2][4]
Table 2: Spectroscopic Data
Spectrum TypeSignalApproximate Chemical Shift / WavenumberAssignment
¹H-NMR Singlet~10.0 ppmAldehyde proton (CHO)[2]
Multiplet~7.5-8.0 ppmAromatic protons (Ar-H)[2]
Singlet~3.9 ppmMethoxy protons (OCH₃)[2]
¹³C-NMR Carbonyl~190 ppmAldehyde carbon (C=O)[2]
Aromatic~150 ppmCarbon attached to NO₂[2]
Aromatic~110-140 ppmOther aromatic carbons[2]
Aliphatic~56 ppmMethoxy carbon (OCH₃)[2]
FTIR C=O Stretch~1700 cm⁻¹Aldehyde Group[2]

Synthesis of this compound

This compound can be synthesized via several routes, with two prominent methods starting from either 4-nitrosalicylic acid or 4-nitro-2-methoxytoluene.[5]

Synthesis_Workflow cluster_0 Route 1 cluster_1 Route 2 start1 4-Nitrosalicylic Acid step1_1 Esterification (Dimethyl Sulfate) start1->step1_1 step1_2 Reduction (DIBAL-H) step1_1->step1_2 step1_3 Oxidation (PDC) step1_2->step1_3 product1 2-Methoxy- 4-nitrobenzaldehyde step1_3->product1 start2 4-Nitro-2-methoxytoluene step2_1 Diacetoxylation (Ac₂O, H₂SO₄, CrO₃) start2->step2_1 intermediate2 4-Nitro-2-methoxy- (α,α-diacetoxy)toluene step2_1->intermediate2 step2_2 Hydrolysis (HCl, reflux) intermediate2->step2_2 product2 2-Methoxy- 4-nitrobenzaldehyde step2_2->product2

Diagram 1: Key synthetic routes to this compound.
Experimental Protocol: Synthesis from 4-Nitro-2-methoxytoluene

This two-step process provides a high yield of the target compound.[5]

Step 1: Preparation of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene

  • To a 5L three-neck round-bottom flask equipped with a mechanical stirrer, add 4-nitro-2-methoxytoluene (150.0g, 0.8973mol), acetic acid (900mL), and acetic anhydride (B1165640) (900mL).

  • Cool the mixture to 8°C using an acetone/ice bath.

  • Carefully add concentrated H₂SO₄ (136mL) while maintaining the internal temperature below 19°C.

  • Cool the mixture to 0°C and add CrO₃ (252.6g, 2.526mol) in portions over 1 hour, keeping the temperature between 0-10°C.

  • Stir for an additional 30 minutes at 0°C.

  • Pour the reaction mixture carefully into 1.5kg of ice with stirring to form a slurry.

  • Filter the slurry, wash the filter cake with water (3x400mL), and dry under vacuum to yield 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (129.0g, 51% yield).[5]

Step 2: Preparation of this compound

  • In a 2L round-bottom flask with a condenser and mechanical stirrer, combine 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (250.7g, 0.8851mol), diethyl ether (300mL), and concentrated HCl (60mL).

  • Heat the mixture to reflux and stir under a nitrogen atmosphere for 20 hours.

  • Add water (250mL) dropwise while maintaining reflux.

  • Cool the mixture to 0°C with an ice/water bath and stir the resulting slurry for 30 minutes.

  • Filter the slurry, wash the filter cake with water (4x200mL), and dry under vacuum to obtain this compound as a yellow solid (146.3g, 91% yield).[5]

Chemical Reactivity and Key Transformations

The reactivity of this compound is governed by its three functional groups. The electron-withdrawing nitro group at the para position deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It also increases the electrophilicity of the ortho-aldehyde group.

Reactivity_Map cluster_aldehyde Aldehyde Group Reactions cluster_nitro Nitro Group Reactions cluster_methoxy Methoxy Group Reactions main This compound reduction Reduction (e.g., NaBH₄) main->reduction C=O → C-OH oxidation Oxidation (e.g., PCC) main->oxidation C=O → COOH condensation Condensation (e.g., Knoevenagel, HWE) main->condensation C=O → C=C nitro_reduction Reduction main->nitro_reduction NO₂ → NH₂ demethylation Demethylation (e.g., BBr₃) main->demethylation OCH₃ → OH product_alcohol 2-Methoxy-4-nitrobenzyl alcohol reduction->product_alcohol product_acid 2-Methoxy-4-nitrobenzoic acid oxidation->product_acid product_alkene Substituted Alkenes & Heterocycles condensation->product_alkene product_amine 2-Methoxy-4-aminobenzaldehyde nitro_reduction->product_amine product_phenol 2-Hydroxy-4-nitrobenzaldehyde demethylation->product_phenol HWE_Reaction start_aldehyde This compound step2 Nucleophilic Addition start_aldehyde->step2 start_phosphonate Stabilized Phosphonate Ester step1 Base-catalyzed Deprotonation start_phosphonate->step1 intermediate1 Phosphonate Carbanion (Ylide) step1->intermediate1 intermediate1->step2 intermediate2 Oxaphosphetane Intermediate step2->intermediate2 step3 Elimination intermediate2->step3 product_alkene (E)-Alkene step3->product_alkene byproduct Dialkylphosphate Salt (water-soluble) step3->byproduct Heterocycle_Synthesis start This compound + Nucleophile (e.g., Active Methylene Cmpd.) step1 1. Condensation (at Aldehyde) start->step1 intermediate1 Alkene Intermediate (with Nitro Group) step1->intermediate1 step2 2. Reduction (of Nitro Group) intermediate1->step2 intermediate2 Alkene Intermediate (with Amino Group) step2->intermediate2 step3 3. Intramolecular Cyclization intermediate2->step3 product Heterocyclic Product step3->product

References

2-Methoxy-4-nitrobenzaldehyde: A Technical Guide to Hazards and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known hazards and safety information for 2-Methoxy-4-nitrobenzaldehyde based on available data. It is intended for use by trained professionals in a laboratory or industrial setting. All safety protocols should be developed and implemented in accordance with institutional and regulatory standards.

Chemical Identification and Physical Properties

This section provides fundamental identification and physical data for this compound.

PropertyValue
Chemical Name This compound
Synonyms 4-Nitro-o-anisaldehyde, 2-Formyl-5-nitroanisole
CAS Number 136507-15-8
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol
Appearance White to yellow solid powder
Melting Point 120-124 °C
Solubility Slightly soluble in water
Boiling Point 354.7 ± 27.0 °C (Predicted)

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary health hazard is skin sensitization.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification.[1][2]

Hazard ClassHazard Category
Skin SensitizationCategory 1

Signal Word: Warning

Hazard Pictogram:

  • GHS07: Exclamation Mark

Hazard Statements:

  • H317: May cause an allergic skin reaction.[1][2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

  • P272: Contaminated work clothing should not be allowed out of the workplace.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Acute Toxicity (Data for Analogue: Benzenamine, 2-methoxy-4-nitro-)[3]
Route of ExposureSpeciesValue
Oral (LD50)Rat1517 mg/kg body weight
Dermal (LD50)Rat> 2000 mg/kg body weight

Observed Effects (Oral Exposure): Disturbance of gait, narcosis, and yellow discoloration of the skin were noted in animal studies with the analogue compound.[3]

Skin Sensitization

The primary identified hazard for this compound is its potential to cause skin sensitization, leading to allergic contact dermatitis upon repeated exposure.[1][2]

Experimental Protocols for Hazard Evaluation

While specific experimental reports for this compound are not available, this section outlines the standard methodologies for assessing the key identified hazard.

Skin Sensitization Testing Methodology (OECD Guidelines)

Several internationally recognized methods are available to assess the skin sensitization potential of a chemical. These are based on the Adverse Outcome Pathway (AOP) for skin sensitization, which involves a series of key events.

Key Events in Skin Sensitization:

  • Molecular Initiating Event: Covalent binding of the chemical (hapten) to skin proteins.

  • Keratinocyte Activation: Inflammatory response in skin cells.

  • Dendritic Cell Activation and Mobilization: Activation of immune cells.

  • T-cell Proliferation: Proliferation of specific immune cells in the lymph nodes.

Standard Testing Guidelines:

  • OECD 442C - In Chemico Skin Sensitization: This guideline describes methods like the Direct Peptide Reactivity Assay (DPRA) which assesses the reactivity of a chemical with synthetic peptides containing cysteine and lysine (B10760008) as a model for protein binding.

  • OECD 442D - In Vitro Skin Sensitization: This includes assays like the KeratinoSens™ test, which measures the activation of keratinocytes.

  • OECD 442E - In Vitro Skin Sensitization: This guideline covers assays such as the human Cell Line Activation Test (h-CLAT), which evaluates the activation of dendritic cells.

  • OECD 429 - Skin Sensitization: Local Lymph Node Assay (LLNA): This is an in vivo method in mice that measures the proliferation of lymphocytes in the draining lymph nodes following exposure to a test substance.

A comprehensive assessment of skin sensitization potential often involves a weight-of-evidence approach, integrating data from multiple in chemico, in vitro, and, if necessary, in vivo studies.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or a face shield.

  • Skin and Body Protection: Wear a lab coat and, if handling large quantities or there is a risk of significant exposure, consider additional protective clothing.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator for dusts.

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the formation of dust.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

Emergency Procedures

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation or a rash occurs, seek medical attention.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 5.1). Avoid breathing dust and contact with the substance.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

Disposal Considerations

Dispose of this compound and its contaminated packaging as hazardous waste. Follow all federal, state, and local regulations. Do not dispose of it in the sewer system.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a research setting.

SafeHandlingWorkflow start Start: Receive this compound assess_hazards Assess Hazards (Review SDS and this guide) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe prepare_work_area Prepare Work Area (Fume Hood, Spill Kit Ready) don_ppe->prepare_work_area weigh_handle Weigh and Handle Compound (Avoid Dust Generation) prepare_work_area->weigh_handle reaction_use Use in Experimental Protocol weigh_handle->reaction_use spill_event Spill or Exposure Event? reaction_use->spill_event decontaminate Decontaminate Work Area and Equipment dispose_waste Dispose of Waste (Properly Labeled Hazardous Waste Container) decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end spill_event->decontaminate No emergency_procedure Follow Emergency Procedures (First Aid, Spill Cleanup) spill_event->emergency_procedure Yes emergency_procedure->decontaminate

Caption: Logical workflow for the safe handling of this compound.

References

A Technical Guide to 2-Methoxy-4-nitrobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Methoxy-4-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in synthetic organic chemistry. Its unique arrangement of a methoxy (B1213986) group, a nitro group, and an aldehyde function on the benzene (B151609) ring imparts specific reactivity, making it a key intermediate in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This guide provides an in-depth overview of its commercial availability, key properties, and applications, with a focus on its utility for researchers in medicinal chemistry and drug development.

Commercial Suppliers and Physical Properties

This compound is readily available from several major chemical suppliers. The purity and physical properties can vary slightly between suppliers, and it is crucial for researchers to consult the specific certificate of analysis for their purchased lot.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityMelting Point (°C)
Sigma-Aldrich 136507-15-8C₈H₇NO₄181.1597%120-124
Chem-Impex 136507-15-8C₈H₇NO₄181.15≥ 99% (HPLC)121 - 125
BenchChem 136507-15-8C₈H₇NO₄181.15N/AN/A
Synix Labs 136507-15-8C₈H₇NO₄181.15N/AN/A

Core Applications in Synthesis

The chemical's structure, featuring both electron-donating (methoxy) and electron-withdrawing (nitro and aldehyde) groups, allows for diverse reactivity. It is a precursor for various heterocyclic compounds, some of which have shown potential as therapeutic agents.[1] Key reactions include:

  • Knoevenagel Condensation: The aldehyde group readily reacts with active methylene (B1212753) compounds to form substituted alkenes, which are precursors to various scaffolds.[2]

  • Schiff Base Formation: Condensation with primary amines yields Schiff bases (imines), which are important intermediates and can also exhibit biological activity themselves.[3]

  • Synthesis of Heterocycles: It serves as a starting material for multi-step syntheses of complex structures like quinazolines and chalcones, classes of compounds known for their broad pharmacological activities, including anticancer and antimicrobial properties.[4][5]

Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations involving this compound.

Protocol 1: Knoevenagel Condensation with Malononitrile (B47326)

This protocol describes the synthesis of 2-(2-methoxy-4-nitrobenzylidene)malononitrile, a common step in building more complex molecules. The procedure is adapted from a general method for Knoevenagel condensation.[2]

Materials:

  • This compound (1.0 mmol, 181.15 mg)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Ionic Liquid [MeHMTA]BF₄ (1-methylhexamethylenetetraminium tetrafluoroborate) (15 mol%, 36.3 mg) or another suitable base catalyst like piperidine (B6355638) or triphenylphosphine.[6]

  • Water

  • Ethyl acetate (B1210297) (for liquid workup if necessary)

Equipment:

  • Stir plate and stir bar

  • Reaction vial or flask

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a reaction vial, add this compound (1.0 mmol) and malononitrile (1.0 mmol).

  • Add the catalyst, [MeHMTA]BF₄ (15 mol%), to the mixture.

  • Stir the mixture vigorously at room temperature. The reaction is often rapid, and the mixture may solidify.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, if the product is solid, filter the reaction mixture directly.

  • Wash the collected solid with water (3 x 5 mL) to remove the catalyst.

  • Dry the product to obtain pure 2-(2-methoxy-4-nitrobenzylidene)malononitrile. Further purification is typically not required for the solid product.[2]

G Experimental Workflow: Knoevenagel Condensation cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_product Final Product A This compound D Mix & Stir at Room Temp A->D B Malononitrile B->D C Catalyst ([MeHMTA]BF₄) C->D E Monitor by TLC D->E Solidification may occur F Filter Solid Product E->F Upon completion G Wash with Water F->G H Dry Product G->H I Pure 2-(2-methoxy-4-nitrobenzylidene)malononitrile H->I

Workflow for Knoevenagel condensation.

Application in Drug Discovery: Chalcone (B49325) Synthesis and Apoptosis Induction

Chalcones, synthesized via Claisen-Schmidt condensation of benzaldehydes with acetophenones, are a class of compounds extensively studied for their anticancer properties.[5][7] Derivatives have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often initiated by an increase in intracellular Reactive Oxygen Species (ROS).[4]

A chalcone derived from this compound could potentially exhibit such activity. The diagram below illustrates the general signaling pathway by which cytotoxic chalcones induce apoptosis, a key mechanism of action for many chemotherapeutic agents.

G Signaling Pathway: Chalcone-Induced Apoptosis cluster_cell Cancer Cell cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Chalcone Chalcone Derivative (from this compound) DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Chalcone->DeathReceptor ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Casp8 Caspase-8 Casp37 Caspase-3/7 (Executioner Caspases) Casp8->Casp37 DeathReceptor->Casp8 Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Chalcone-induced apoptosis pathway.

This technical guide provides a starting point for researchers and professionals interested in utilizing this compound. By understanding its properties, commercial availability, and synthetic applications, its potential in the development of novel chemical entities for various scientific fields, including drug discovery, can be effectively harnessed.

References

Methodological & Application

Application Notes and Protocols for 2-Methoxy-4-nitrobenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] Its chemical reactivity is primarily centered around the aldehyde functional group and the nitro group, which can be strategically manipulated to construct complex molecular architectures.[1][2] The presence of the electron-withdrawing nitro group enhances the electrophilicity of the aldehyde, making it highly susceptible to nucleophilic attack, particularly in condensation reactions.[2] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Key Physicochemical Properties

PropertyValue
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol [3][4]
Appearance White to yellow solid powder[2]
Melting Point 120-124 °C[3]
CAS Number 136507-15-8[3][4]

Application Notes

This compound is a valuable precursor for the synthesis of various heterocyclic compounds.[1] Key applications include:

  • Synthesis of Quinolines: It is a key starting material for the synthesis of substituted quinolines via the Friedländer annulation. This reaction is particularly useful in drug discovery, as the quinoline (B57606) scaffold is present in numerous bioactive compounds.[5]

  • Synthesis of Oxazoles and Imidazoles: The aldehyde functionality readily participates in condensation reactions to form five-membered heterocyclic rings like oxazoles and imidazoles.[2][6] 5-Aryl oxazoles, for instance, are intermediates in the preparation of drug candidates.[2]

  • Formation of Schiff Bases and Amines: It undergoes condensation reactions with primary amines to form Schiff bases (imines).[7] These imines can be subsequently reduced to form secondary amines, which are important functional groups in many pharmaceutical agents.

  • Intermediate in Drug Discovery: This compound is utilized in the development of novel drug candidates, including TTK protein kinase inhibitors.[2] Its structural motifs are integral to creating derivatives with potential therapeutic activities.[1]

Experimental Protocols

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines

This one-pot protocol describes the synthesis of substituted quinolines from this compound and an active methylene (B1212753) compound, involving an in situ reduction of the nitro group followed by the Friedländer condensation.[5]

Reaction Scheme:

G cluster_0 Reaction Pathway start This compound + Active Methylene Compound intermediate In situ reduction of nitro group (Fe/AcOH) start->intermediate Heat product Substituted Quinoline intermediate->product Intramolecular cyclization & Dehydration

Caption: Domino Nitro Reduction-Friedländer Synthesis.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.2-1.5 eq) in glacial acetic acid.

  • Heat the mixture to 95-110 °C with stirring.

  • Carefully add iron powder (4.0 eq) portion-wise to the hot solution. The mixture will turn brown.

  • Continue heating and stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure substituted quinoline.

Quantitative Data (for analogous reactions):

2-Nitrobenzaldehyde DerivativeActive Methylene CompoundYield (%)
5-Methoxy-2-nitrobenzaldehyde2,4-Pentanedione65[5]
2-NitrobenzaldehydeEthyl acetoacetate92[5]
2-NitrobenzaldehydePhenylacetone88[5]
Synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole

This protocol details the synthesis of a 5-substituted oxazole (B20620) from this compound using tosylmethyl isocyanide (TosMIC).[2][8]

Reaction Scheme:

G cluster_1 Oxazole Synthesis Workflow start This compound + TosMIC reaction Base (e.g., K2CO3) Methanol (B129727) start->reaction Reaction workup Workup and Purification reaction->workup product 5-(2-Methoxy-4-nitrophenyl)oxazole workup->product

Caption: Van Leusen Oxazole Synthesis Workflow.

Materials:

  • This compound

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Dichloromethane (B109758) (for workup)

  • Magnesium sulfate (MgSO₄)

  • Activated carbon

  • Silica gel

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq) and potassium carbonate (2.5 eq).

  • Heat the resulting suspension under reflux for 18 hours.

  • After the reaction is complete, cool the dark brown solution to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the resulting solid between dichloromethane and water.

  • Collect the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and dry over MgSO₄.

  • Treat the solution with activated carbon/silica gel mixture.

  • Filter the mixture and concentrate the filtrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

A similar two-step process to synthesize this oxazole has been reported to provide the product in a 75% overall yield with >95% purity.[2][8]

Synthesis of Schiff Bases via Condensation Reaction

This protocol describes the general procedure for the synthesis of a Schiff base from this compound and a primary amine.

Experimental Workflow:

G cluster_2 Schiff Base Synthesis start Dissolve this compound and primary amine in ethanol reflux Add catalytic acetic acid Reflux for 2-4 hours start->reflux cool Cool to room temperature reflux->cool isolate Isolate product by filtration cool->isolate purify Recrystallize from ethanol isolate->purify

Caption: Workflow for Schiff Base Synthesis.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add an equimolar amount of the primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture at reflux for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • If necessary, recrystallize the crude product from a suitable solvent like ethanol to obtain the pure Schiff base.

Quantitative Data:

Yields for Schiff base formation are typically high, often exceeding 80-90%, depending on the specific amine used.

Reductive Amination

This protocol outlines the conversion of the aldehyde to a secondary amine via reductive amination, which can be performed as a one-pot reaction following Schiff base formation or in a stepwise manner.

Logical Relationship:

G cluster_3 Reductive Amination Pathway aldehyde This compound imine Schiff Base (Imine) Intermediate aldehyde->imine amine Primary Amine amine->imine sec_amine Secondary Amine Product imine->sec_amine reducing_agent Reducing Agent (e.g., NaBH4, NaBH(OAc)3) reducing_agent->sec_amine

Caption: Reductive Amination Logical Flow.

Materials:

Procedure (using NaBH(OAc)₃):

  • Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in an anhydrous solvent like dichloromethane.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. The protocols detailed above for the synthesis of quinolines, oxazoles, and amines highlight its utility in constructing complex and medicinally relevant scaffolds. The strategic positioning of the methoxy, nitro, and aldehyde groups allows for a wide range of chemical transformations, making it an indispensable tool for researchers in synthetic chemistry and drug development.

References

Application Notes and Protocols: 2-Methoxy-4-nitrobenzaldehyde as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-nitrobenzaldehyde is a valuable and versatile aromatic intermediate widely employed in the synthesis of a diverse range of organic compounds. Its utility stems from the presence of three key functional groups: an aldehyde, a nitro group, and a methoxy (B1213986) group. This unique combination of reactive sites allows for its strategic incorporation into complex molecular architectures, making it a key building block in the pharmaceutical, dye, and agrochemical industries.

The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde, making it highly susceptible to nucleophilic attack in condensation reactions. The nitro group can also be readily reduced to an amine, providing a nucleophilic center for subsequent cyclization or derivatization reactions. The methoxy group, an electron-donating group, influences the regioselectivity of aromatic substitution reactions. This interplay of functional groups makes this compound a cornerstone for the synthesis of various heterocyclic compounds and other complex organic molecules.

This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate, with a focus on its application in the synthesis of bioactive molecules and dyes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₇NO₄--INVALID-LINK--
Molecular Weight 181.15 g/mol --INVALID-LINK--
CAS Number 136507-15-8--INVALID-LINK--
Appearance White to yellow solid powder--INVALID-LINK--
Melting Point 138-142 °C
Solubility Slightly soluble in water--INVALID-LINK--

Applications in Organic Synthesis

This compound is a key starting material for a variety of important chemical transformations and finds application in several key areas of chemical synthesis.

Pharmaceutical Intermediate: Synthesis of TTK Inhibitors

A significant application of this compound is in the synthesis of inhibitors of Threonine Tyrosine Kinase (TTK), a crucial regulator of the spindle assembly checkpoint (SAC) in mitosis.[1][2] Dysregulation of TTK is associated with chromosomal instability and is a hallmark of many cancers, making it an attractive therapeutic target.[1] The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a common core structure for potent TTK inhibitors.[3]

TTK_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Therapeutic Intervention Unattached Kinetochores Unattached Kinetochores TTK TTK (Mps1) Kinase SAC Spindle Assembly Checkpoint (SAC) Activation APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) Separase Separase Chromosome Segregation Chromosome Segregation TTK_Inhibitor TTK Inhibitor (e.g., derived from This compound) TTK_Inhibitor->TTK inhibits

The following table summarizes the in vitro potency of selected pyrazolo[1,5-a]pyrimidine-based TTK inhibitors.

CompoundTTK Kᵢ (nM)TTK IC₅₀ (nM)Reference
CFI-402257 0.11.1[3]
Compound 24 0.1-[3]
Dye Synthesis Intermediate

The aromatic nature of this compound and its ability to be converted into a diazonium salt precursor makes it a useful intermediate in the synthesis of azo dyes. Azo dyes are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings. The synthesis typically involves the reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic coupling agent.

Agrochemical Synthesis

Nitrobenzaldehyde derivatives are used as intermediates in the synthesis of various agrochemicals, including pesticides and herbicides.[4][5] The functional groups present in this compound can be modified to produce compounds with desired biological activities for crop protection.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 4-nitro-2-methoxytoluene.[6]

Synthesis_Workflow Start 4-nitro-2-methoxytoluene Step1 Step 1: Acetoxylation (HOAc, Ac₂O, H₂SO₄, CrO₃) Start->Step1 Intermediate 4-nitro-2-methoxy- (α,α-diacetoxy)toluene Step1->Intermediate Step2 Step 2: Hydrolysis (Diethyl ether, conc. HCl) Intermediate->Step2 Product This compound Step2->Product

Materials:

  • 4-nitro-2-methoxytoluene

  • Acetic acid (HOAc)

  • Acetic anhydride (B1165640) (Ac₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Chromium trioxide (CrO₃)

  • Diethyl ether

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Water

  • 5L three-neck round-bottom flask

  • Mechanical stirrer

  • Acetone/ice bath

  • 2L round-bottom flask with condenser

Procedure:

Step 1: Preparation of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene [6]

  • To a 5L three-neck round-bottom flask equipped with a mechanical stirrer, add 4-nitro-2-methoxytoluene (150.0 g, 0.8973 mol), acetic acid (900 mL), and acetic anhydride (900 mL).

  • Stir the mixture and cool to 8°C using an acetone/ice bath.

  • Carefully add concentrated H₂SO₄ (136 mL) while maintaining the reaction temperature below 19°C.

  • After cooling to 0°C, add CrO₃ (252.6 g, 2.526 mol) in portions over 1 hour, keeping the reaction temperature between 0-10°C.

  • After the addition is complete, stir the mixture for 30 minutes at 0°C.

  • Carefully pour the reaction mixture into ice (1.5 kg) with stirring to obtain a slurry.

  • Wash the remaining residue in the flask with acetic acid (3 x 100 mL) and add the washings to the slurry.

  • Stir the slurry for 10 minutes and then filter.

  • Wash the filter cake with water (3 x 400 mL) and dry under vacuum to obtain 4-nitro-2-methoxy-(α,α-diacetoxy)toluene.

Step 2: Preparation of this compound [6]

  • Place the 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (250.7 g, 0.8851 mol), diethyl ether (300 mL), and concentrated HCl (60 mL) in a 2L round-bottom flask equipped with a condenser and mechanical stirrer.

  • Heat the reaction mixture to reflux and stir under a nitrogen atmosphere for 20 hours.

  • Add water (250 mL) dropwise while maintaining reflux.

  • Cool the mixture to 0°C with an ice/water bath and stir the resulting slurry for 30 minutes.

  • Filter the slurry, wash the filter cake with water (4 x 200 mL), and dry under vacuum to obtain this compound as a yellow solid.

Protocol 2: Representative Synthesis of a Bioactive Heterocycle (Pyrazolo[1,5-a]pyrimidine Core)

This protocol provides a representative, multi-step synthesis of a pyrazolo[1,5-a]pyrimidine core structure, a key pharmacophore in many TTK inhibitors, starting from this compound.

TTK_Inhibitor_Synthesis Start This compound Step1 Step 1: Reduction (e.g., Fe, AcOH) Start->Step1 Amine 2-Methoxy-4-aminobenzaldehyde Step1->Amine Step2 Step 2: Condensation (Malononitrile) Amine->Step2 Intermediate 2-((2-methoxy-4-aminobenzylidene) malononitrile (B47326) Step2->Intermediate Step3 Step 3: Cyclization (Hydrazine) Intermediate->Step3 Product Pyrazolo[1,5-a]pyrimidine core structure Step3->Product

Materials:

Procedure:

Step 1: Reduction of the Nitro Group [7]

  • In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Heat the solution to 95-110°C.

  • Add iron powder (4 equivalents) portion-wise.

  • Heat the reaction for 3-4 hours, monitoring by TLC for the disappearance of the starting material.

  • After completion, cool the reaction, dilute with water, and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product, 2-Methoxy-4-aminobenzaldehyde, with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate under reduced pressure.

Step 2 & 3: Condensation and Cyclization

  • Dissolve the crude 2-Methoxy-4-aminobenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of a base (e.g., piperidine) and reflux the mixture, monitoring by TLC.

  • Once the condensation is complete, add hydrazine hydrate (1.1 equivalents) to the reaction mixture.

  • Continue to reflux until the cyclization is complete (monitor by TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pyrazolo[1,5-a]pyrimidine product.

Protocol 3: Synthesis of an Azo Dye

This protocol outlines the synthesis of an azo dye starting from this compound. This is a two-part process involving the reduction of the nitro group followed by diazotization and coupling.

Azo_Dye_Synthesis Start This compound Step1 Step 1: Reduction (e.g., SnCl₂·2H₂O, HCl) Start->Step1 Amine 2-Methoxy-4-aminobenzaldehyde Step1->Amine Step2 Step 2: Diazotization (NaNO₂, HCl, 0-5 °C) Amine->Step2 Diazonium Diazonium Salt Step2->Diazonium Step3 Step 3: Azo Coupling (Coupling Agent, e.g., 2-Naphthol) Diazonium->Step3 Product Azo Dye

Materials:

Procedure:

Step 1: Reduction to 2-Methoxy-4-aminobenzaldehyde [8]

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (3-5 equivalents).

  • Stir the mixture at 30°C. The reaction can be gently heated to reflux if it is sluggish.

  • Monitor the reaction by TLC.

  • Once complete, remove the ethanol under reduced pressure.

  • Cool the residue in an ice bath and slowly add a 2M NaOH solution until the pH is basic to precipitate tin salts.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude amine.

Step 2: Diazotization of 2-Methoxy-4-aminobenzaldehyde

  • Dissolve the crude 2-Methoxy-4-aminobenzaldehyde (1 equivalent) in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5°C in an ice bath.

  • In a separate beaker, dissolve sodium nitrite (1 equivalent) in cold water.

  • Add the sodium nitrite solution dropwise to the cold amine solution, keeping the temperature below 5°C.

  • Stir for an additional 15 minutes to ensure the complete formation of the diazonium salt.

Step 3: Azo Coupling

  • In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous NaOH solution.

  • Cool this solution to 0-5°C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with continuous stirring.

  • Maintain the temperature below 5°C. A colored precipitate of the azo dye will form.

  • Stir for an additional 30 minutes.

  • Collect the dye by vacuum filtration, wash with cold water, and dry.

Safety Information

This compound may cause an allergic skin reaction. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its unique combination of functional groups allows for its application in the synthesis of a wide range of important molecules, including pharmaceuticals like TTK inhibitors and various classes of dyes. The protocols provided herein offer a starting point for researchers to utilize this important building block in their synthetic endeavors. The continued exploration of the reactivity of this compound is likely to lead to the discovery of new and innovative synthetic methodologies and the development of novel bioactive compounds.

References

Applications of 2-Methoxy-4-nitrobenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique substitution pattern, featuring an electron-donating methoxy (B1213986) group and a potent electron-withdrawing nitro group, imparts distinct reactivity to both the aldehyde functionality and the aromatic ring. This allows for its strategic incorporation into complex molecular architectures, making it a valuable starting material in medicinal chemistry for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of potential drug candidates, with a focus on anticancer and cardiovascular agents.

Key Applications in Medicinal Chemistry

This compound has been instrumental in the development of several classes of bioactive compounds, primarily:

  • Combretastatin A-4 (CA-4) Analogues: As potent tubulin polymerization inhibitors, CA-4 and its analogues are a significant class of anticancer agents. This compound can be utilized to synthesize the B-ring of CA-4 analogues, allowing for the exploration of structure-activity relationships (SAR) to improve potency, solubility, and metabolic stability. These compounds typically induce apoptosis in cancer cells by disrupting the microtubule network, which is essential for cell division.[1][2]

  • Nifedipine (B1678770) Analogues: Nifedipine is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension and angina.[3] this compound serves as a key precursor for the synthesis of the 4-phenyl ring of nifedipine analogues. By modifying the substitution pattern on this ring, researchers can fine-tune the compound's selectivity and efficacy for different types of calcium channels.

  • TTK Protein Kinase Inhibitors: There are indications in the literature that this compound can be used in the preparation of TTK (Threonine Tyrosine Kinase) protein kinase inhibitors.[4] TTK, also known as Mps1, is a crucial component of the spindle assembly checkpoint and is a promising target for cancer therapy.

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds synthesized using this compound.

Compound ClassRepresentative Compound/AnalogueTargetAssayIC50/EC50Cell Line(s)Reference
Combretastatin A-4 AnalogueAnalogue 9aTubulin PolymerizationAntiproliferative Assay20 nMHCT-116[5]
Combretastatin A-4 AnalogueAnalogue 12a1Tubulin PolymerizationAntiproliferative Assay>10 µMAGS, BEL-7402, MCF-7, HCT-116[5]
Combretastatin A-4 AnalogueAnalogue 8Tubulin PolymerizationCytotoxicity Assay18.8 - 32.7 µMVarious[1]
Combretastatin A-4 AnalogueAnalogue 20Tubulin PolymerizationCytotoxicity Assay18.8 - 32.7 µMVarious[1]
Nifedipine AnaloguePPK-12L-type Calcium ChannelsElectrophysiology~1 µMtSA-201[6]
Nifedipine AnaloguePPK-5T-type Calcium ChannelsElectrophysiology~40 µM (L-type); similar to PPK-12 for T-typetSA-201[6]

Experimental Protocols

Synthesis of Combretastatin A-4 Analogues

This protocol describes a general method for synthesizing Combretastatin A-4 analogues using a Wittig reaction followed by a Suzuki cross-coupling, a common strategy where a substituted benzaldehyde (B42025) can be used.

Protocol:

  • Wittig Reaction to form (Z)-vinyl iodide:

    • To a solution of (iodomethyl)triphenylphosphonium (B13402582) iodide in anhydrous THF at -78 °C, add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF dropwise.

    • Stir the resulting ylide solution at -78 °C for 30 minutes.

    • Add a solution of 3,4,5-trimethoxybenzaldehyde (B134019) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the (Z)-vinyl iodide.

  • Suzuki Cross-Coupling:

    • To a solution of the (Z)-vinyl iodide and the corresponding boronic acid (derived from this compound) in a mixture of toluene, ethanol, and water, add a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate.

    • Heat the mixture to reflux under an inert atmosphere for 12-24 hours.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired Combretastatin A-4 analogue.

Synthesis of Nifedipine Analogues (Hantzsch Dihydropyridine Synthesis)

This protocol outlines the Hantzsch synthesis for preparing dihydropyridine analogues of nifedipine.

Protocol:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and methyl acetoacetate (B1235776) (2 equivalents) in a suitable solvent such as methanol (B129727) or ethanol.[3]

  • To this solution, add aqueous ammonia (B1221849) (1 equivalent).[7]

  • Heat the reaction mixture to reflux (typically 65-70 °C) for 4-8 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

  • Collect the yellow crystalline product by vacuum filtration.

  • Wash the solid with cold methanol or ether to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified nifedipine analogue.

In Vitro Tubulin Polymerization Inhibition Assay

This assay is used to evaluate the ability of synthesized Combretastatin A-4 analogues to inhibit the polymerization of tubulin into microtubules.

Protocol:

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., 10 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, pH 6.9).

    • Prepare a GTP stock solution (100 mM).

    • Prepare test compound stock solutions in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the general tubulin buffer.

    • Add the test compound at various concentrations. Include a vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine) as a positive control.

    • Add GTP to a final concentration of 1 mM.

    • Initiate the polymerization by adding the tubulin stock solution to a final concentration of 1-2 mg/mL.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37 °C.

    • Measure the change in absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Calcium Channel Blocking Activity Assay (Whole-Cell Patch-Clamp)

This electrophysiological assay directly measures the effect of nifedipine analogues on calcium channel currents.

Protocol:

  • Cell Culture:

    • Use a cell line stably expressing the desired calcium channel subtype (e.g., HEK293 cells expressing Cav1.2).

  • Electrophysiology:

    • Prepare a whole-cell patch-clamp setup.

    • The external solution should contain Ba²⁺ or Ca²⁺ as the charge carrier. The internal (pipette) solution should contain a cesium-based solution to block potassium channels.

    • Obtain a whole-cell recording from a single cell.

    • Apply a voltage protocol to elicit calcium channel currents (e.g., a step depolarization from a holding potential of -80 mV to +10 mV).

    • Perfuse the cell with the external solution containing the test compound at various concentrations.

    • Record the calcium channel currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak current amplitude before and after the application of the compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Apoptotic Pathway Induced by Combretastatin A-4 Analogues

Combretastatin A-4 analogues, by inhibiting tubulin polymerization, disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2] The intrinsic apoptotic pathway is often activated, involving the mitochondria.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase CA4_Analogue Combretastatin A-4 Analogue Tubulin Tubulin Dimers CA4_Analogue->Tubulin binds to colchicine site Microtubules Microtubule Polymerization Tubulin->Microtubules inhibits Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Bcl2 Bcl-2 G2M_Arrest->Bcl2 downregulates Bax Bax/Bak G2M_Arrest->Bax activates Bcl2->Bax inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Active_Caspase9 Active Caspase-9 Apaf1->Active_Caspase9 activates Caspase9 Pro-Caspase-9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 activates Active_Caspase3 Active Caspase-3 Apoptosis Apoptosis Active_Caspase3->Apoptosis cleaves cellular substrates Apaf1Caspase9 Apaf1Caspase9

Caption: Apoptotic pathway induced by Combretastatin A-4 analogues.

Experimental Workflow for Synthesis and Evaluation of Bioactive Compounds

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds derived from this compound.

Experimental_Workflow Start Start: This compound Synthesis Chemical Synthesis (e.g., Wittig, Hantzsch) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Library of Novel Compounds Purification->Library Primary_Screening Primary Biological Screening (e.g., Antiproliferative Assay) Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Library inactive Secondary_Assay Secondary/Mechanism of Action Assays (e.g., Tubulin Polymerization, Electrophysiology) Hit_Identification->Secondary_Assay active Lead_Compound Lead Compound Selection Secondary_Assay->Lead_Compound Optimization Lead Optimization (SAR Studies) Lead_Compound->Optimization promising End Preclinical Candidate Lead_Compound->End optimal Optimization->Synthesis

Caption: General workflow for drug discovery using this compound.

References

Application Notes and Protocols for the Synthesis of Bioactive Heterocyclic Compounds from 2-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various biologically active heterocyclic compounds utilizing 2-Methoxy-4-nitrobenzaldehyde as a versatile starting material. The unique arrangement of the aldehyde, methoxy, and nitro functionalities on the aromatic ring allows for a diverse range of chemical transformations, leading to the construction of valuable heterocyclic scaffolds such as quinolines, quinoxalines, and benzimidazoles. These classes of compounds are of significant interest in medicinal chemistry and drug discovery due to their broad spectrum of pharmacological activities.

Overview of Synthetic Strategies

This compound serves as a key building block for the synthesis of nitrogen-containing heterocycles. The primary synthetic strategies involve:

  • Condensation and Cyclization Reactions: The electrophilic aldehyde group readily participates in condensation reactions with various nucleophiles.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine, which then acts as a nucleophile to facilitate intramolecular or intermolecular cyclization, forming the heterocyclic ring.

This dual reactivity is fundamental to its application in constructing complex molecular architectures with potential therapeutic applications.

Synthesis of Substituted Quinolines via Domino Nitro Reduction-Friedländer Annulation

The Friedländer annulation is a powerful method for synthesizing quinolines. A domino reaction involving the in situ reduction of the nitro group of this compound followed by a Friedländer condensation with an active methylene (B1212753) compound provides an efficient route to substituted quinolines. These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties.[1][2]

Experimental Protocol: Synthesis of 7-Methoxy-5-nitro-2-methylquinoline

This protocol is adapted from the general procedure for domino nitro reduction-Friedländer heterocyclization.[1]

Reaction Scheme:

G reactant1 This compound r1 reactant1->r1 reactant2 Acetone (B3395972) reactant2->r1 reagents Fe / Acetic Acid product 7-Methoxy-5-nitro-2-methylquinoline p1 r1->p1 Fe / AcOH, Δ p1->product

Caption: Synthesis of 7-Methoxy-5-nitro-2-methylquinoline.

Materials:

  • This compound

  • Acetone

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and acetone (3.0 eq.) in glacial acetic acid.

  • Heat the reaction mixture to 95-110 °C.

  • Carefully add iron powder (4.0 eq.) portion-wise to the heated solution.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-4 hours.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure 7-Methoxy-5-nitro-2-methylquinoline.

Quantitative Data:

ProductStarting MaterialReagentsReaction Time (h)Yield (%)Reference
7-Methoxy-5-nitro-2-methylquinolineThis compound, AcetoneFe, AcOH3-480-90 (estimated)[1]

Synthesis of Substituted Quinoxalines

Quinoxaline derivatives are a class of heterocyclic compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] The synthesis of substituted quinoxalines from this compound involves a two-step process: reduction of the nitro group to an amine, followed by condensation of the resulting diamine with a 1,2-dicarbonyl compound.

Experimental Protocol: Synthesis of 6-Methoxy-8-nitro-2,3-diphenylquinoxaline

Workflow:

G start This compound step1 Reduction of Nitro Group (e.g., Fe/AcOH) start->step1 intermediate 2-Amino-4-methoxybenzaldehyde step1->intermediate step2 Condensation with Benzil (e.g., EtOH, reflux) intermediate->step2 product 6-Methoxy-8-nitro-2,3-diphenylquinoxaline step2->product G start This compound step1 Reduction to Amine start->step1 intermediate1 2-Amino-4-methoxybenzaldehyde step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 2-Amino-4-methoxy-6-nitrobenzaldehyde step2->intermediate2 step3 Reduction of Aldehyde intermediate2->step3 intermediate3 2-Amino-4-methoxy-6-nitrobenzylamine step3->intermediate3 step4 Oxidative Cyclization with Aryl Aldehyde intermediate3->step4 product 2-(Aryl)-6-methoxy-4-nitro-1H-benzimidazole step4->product G cluster_cell Cancer Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Angiogenesis, Survival ERK->Proliferation Inhibitor Benzimidazole Derivative Inhibitor->VEGFR2 Inhibits

References

Application Notes and Protocols for 2-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-nitrobenzaldehyde is a versatile organic intermediate characterized by the presence of an aldehyde, a methoxy (B1213986) group, and a nitro group on a benzene (B151609) ring. This unique combination of functional groups makes it a valuable precursor in a variety of chemical transformations, particularly in the synthesis of heterocyclic compounds and other complex organic molecules. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde, making it highly reactive in condensation reactions. Furthermore, the nitro group can be readily reduced to an amine, providing a nucleophilic center for subsequent cyclization reactions. These attributes make this compound a key building block in the development of pharmaceuticals, agrochemicals, and dyes.

This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₈H₇NO₄[1]
Molecular Weight181.15 g/mol [1]
AppearanceWhite to yellow solid powder[2]
Melting Point120-124 °C
SolubilitySlightly soluble in water
CAS Number136507-15-8[1]

Applications in Organic Synthesis

This compound is a valuable starting material for the synthesis of a diverse range of organic compounds. Its principal applications lie in its use as a precursor for heterocyclic compounds, as a substrate in olefination reactions, and potentially as a photolabile protecting group.

Synthesis of Heterocyclic Compounds: Quinolines

The Friedländer annulation provides an efficient route to substituted quinolines. A modification of this method involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) derivative, such as this compound, followed by condensation with an active methylene (B1212753) compound.[3]

This protocol describes the synthesis of a substituted quinoline (B57606) via a domino nitro reduction-Friedländer heterocyclization.

Materials:

  • This compound

  • Active Methylene Compound (e.g., Dimedone, Ethyl acetoacetate)

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in glacial acetic acid.

  • Heat the mixture to 90-100 °C with stirring.

  • To the heated solution, add iron powder (4.0 eq) portion-wise over 15 minutes.

  • Maintain the reaction at 90-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the iron catalyst.

  • Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Expected Outcome: The reaction is expected to yield the corresponding substituted quinoline. Yields for analogous reactions are typically high.[3]

Quantitative Data (Hypothetical):

Reactant 1Reactant 2ProductYield (%)
This compoundDimedone9-Methoxy-7,7-dimethyl-7,8-dihydro-6H-benzo[c]acridin-5(10H)-one85
This compoundEthyl acetoacetateEthyl 7-methoxy-2-methylquinoline-3-carboxylate80

Logical Workflow for Quinoline Synthesis

G cluster_reactants Reactants cluster_reagents Reagents A This compound D In situ Reduction of Nitro Group (Formation of 2-amino derivative) A->D B Active Methylene Compound E Condensation and Cyclization (Friedländer Annulation) B->E C Fe / AcOH C->D D->E F Substituted Quinoline E->F

Caption: Domino Nitro Reduction-Friedländer Annulation.

Carbon-Carbon Double Bond Formation

The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones (chalcones) by reacting an aromatic aldehyde with a ketone in the presence of a base.[4][5] The high reactivity of the aldehyde group in this compound makes it an excellent substrate for this reaction.

Materials:

  • This compound

  • An enolizable ketone (e.g., Acetophenone)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (EtOH)

  • Deionized water

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and the ketone (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide in water and add it dropwise to the stirred ethanolic solution of the reactants.

  • Stir the reaction mixture at room temperature. The formation of a precipitate indicates product formation.

  • After stirring for 2-4 hours, collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone (B49325) derivative.

Expected Outcome: This reaction is expected to produce the corresponding chalcone derivative. Quantitative yields have been reported for similar reactions.[4]

Quantitative Data (Hypothetical):

KetoneProductYield (%)
Acetophenone(E)-1-(4-methoxyphenyl)-3-(2-methoxy-4-nitrophenyl)prop-2-en-1-one90
Cyclohexanone(2E,6E)-2,6-bis(2-methoxy-4-nitrobenzylidene)cyclohexan-1-one88

Reaction Pathway for Claisen-Schmidt Condensation

G A This compound E Nucleophilic Attack A->E B Ketone (e.g., Acetophenone) D Enolate Formation B->D Deprotonation C Base (e.g., NaOH) C->D D->E F Aldol Adduct E->F G Dehydration F->G H Chalcone Derivative G->H

Caption: Base-catalyzed Claisen-Schmidt condensation pathway.

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones using a phosphonium (B103445) ylide.[6] this compound can be readily converted to a variety of substituted styrenes using this methodology.

Materials:

  • This compound

  • A phosphonium salt (e.g., Benzyltriphenylphosphonium chloride)

  • A strong base (e.g., n-Butyllithium in hexane)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.1 eq) dropwise. A color change to deep red or orange indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The Wittig reaction should yield the corresponding stilbene (B7821643) derivative. The stereochemistry of the resulting alkene (E or Z) will depend on the nature of the ylide used.

Quantitative Data (Hypothetical):

Phosphonium SaltProductYield (%)E/Z Ratio
Benzyltriphenylphosphonium chloride1-(2-methoxy-4-nitrophenyl)-2-phenylethene8230:70
(Carbethoxymethyl)triphenylphosphonium bromideEthyl (E)-3-(2-methoxy-4-nitrophenyl)acrylate95>95:5

Workflow for the Wittig Reaction

G A Phosphonium Salt C Phosphonium Ylide Formation A->C B Strong Base B->C E [2+2] Cycloaddition C->E D This compound D->E F Oxaphosphetane Intermediate E->F G Cycloreversion F->G H Alkene Product G->H I Triphenylphosphine oxide G->I G A 2-Methoxy-4-nitrobenzyl Protected Alcohol C Excited State A->C B UV Light (hν) B->C D Intramolecular H-atom Abstraction C->D E aci-Nitro Intermediate D->E F Rearrangement E->F G Released Alcohol F->G H 2-Methoxy-4-nitrosobenzaldehyde F->H

References

Application Notes and Protocols: 2-Methoxy-4-nitrobenzaldehyde in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Methoxy-4-nitrobenzaldehyde as a key starting material in the synthesis of potent and selective kinase inhibitors. The focus is on the synthesis of pyrido[2,3-d]pyrimidine-based inhibitors targeting Threonine Tyrosine Kinase (TTK), a crucial regulator of the spindle assembly checkpoint in mitosis.[1]

Introduction

This compound is a versatile chemical intermediate widely employed in the synthesis of various heterocyclic compounds.[2] Its unique substitution pattern, featuring an aldehyde group for condensation reactions and a nitro group that can be readily reduced to an amine, makes it a valuable precursor in the construction of complex molecular architectures.[2] In the realm of medicinal chemistry, this compound serves as a key building block for the development of kinase inhibitors, particularly those targeting TTK, a protein kinase implicated in the proliferation of cancer cells.[1][3] Inhibition of TTK leads to chromosomal missegregation and subsequent cell death in cancerous tissues, making it a promising target for anti-cancer therapies.[1]

Synthesis of Pyrido[2,3-d]pyrimidine-based TTK Inhibitors

The synthesis of pyrido[2,3-d]pyrimidine (B1209978) scaffolds often involves a multi-step process where this compound can be utilized to introduce the substituted phenyl moiety, a key structural feature for potent TTK inhibition. A general synthetic approach involves the condensation of a substituted benzaldehyde (B42025) with a suitable pyrimidine (B1678525) derivative, followed by cyclization to form the fused ring system.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors, starting from precursors that can be derived from this compound.

G cluster_0 Precursor Synthesis cluster_1 Core Scaffold Formation cluster_2 Final Inhibitor Synthesis A This compound B Functional Group Interconversion (e.g., reduction of nitro group) A->B Reduction C Substituted Aniline (B41778) Derivative B->C E Condensation & Cyclization C->E D 6-Aminouracil Derivative D->E F Pyrido[2,3-d]pyrimidine Core E->F G Further Functionalization F->G H Final Kinase Inhibitor G->H

Caption: Generalized workflow for the synthesis of pyrido[2,3-d]pyrimidine kinase inhibitors.

Experimental Protocols

The following protocols are adapted from established synthetic methodologies for pyrido[2,3-d]pyrimidine derivatives and are presented as a representative example for the synthesis of a potent TTK inhibitor.

Protocol 1: Synthesis of a Substituted 2-aminopyridine (B139424) intermediate (from a derivative of this compound)

This protocol outlines a plausible initial step where a derivative of this compound is condensed with an active methylene (B1212753) compound.

Materials:

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the desired 2-aminopyridine intermediate.

Protocol 2: Synthesis of the Pyrido[2,3-d]pyrimidin-7(8H)-one Core

This protocol describes the cyclization reaction to form the core heterocyclic scaffold.

Materials:

  • 2-aminopyridine intermediate from Protocol 1 (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium ethoxide (2.0 eq)

  • Ethanol (solvent)

Procedure:

  • To a solution of sodium ethoxide (2.0 eq) in ethanol, add the 2-aminopyridine intermediate (1.0 eq) and diethyl malonate (1.2 eq).

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1N HCl).

  • The precipitated solid is filtered, washed with water, and then with cold ethanol.

  • Dry the solid under vacuum to obtain the pyrido[2,3-d]pyrimidin-7(8H)-one core structure.

Quantitative Data: In Vitro Efficacy of Pyrido[2,3-d]pyrimidin-7(8H)-one based TTK Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of synthesized pyrido[2,3-d]pyrimidin-7(8H)-one derivatives against TTK. The data is adapted from a study on novel TTK inhibitors.[1]

CompoundTTK IC50 (nM)HCT-116 Proliferation IC50 (µM)
5a 451.2
5b 380.9
5o 230.5
Reference >1000>10

Data presented is for illustrative purposes and is based on published research.[1]

TTK Signaling Pathway

TTK plays a pivotal role in the Spindle Assembly Checkpoint (SAC), a critical control mechanism that ensures the proper segregation of chromosomes during mitosis.[1] Dysregulation of this pathway can lead to aneuploidy, a hallmark of many cancers.

Caption: The role of TTK in the Spindle Assembly Checkpoint and the effect of TTK inhibitors.

Conclusion

This compound is a valuable and readily available starting material for the synthesis of complex heterocyclic scaffolds with significant therapeutic potential. The protocols and data presented herein demonstrate its utility in the development of potent and selective TTK kinase inhibitors. The pyrido[2,3-d]pyrimidine core, accessible through synthetic routes involving this aldehyde, represents a promising framework for the design of novel anti-cancer agents. Further exploration of structure-activity relationships of derivatives synthesized from this compound is warranted to optimize their efficacy and pharmacokinetic properties for clinical development.

References

Application Notes and Protocols: Condensation Reactions with 2-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methoxy-4-nitrobenzaldehyde is a valuable building block in organic synthesis, frequently employed in the construction of complex molecular architectures. Its chemical reactivity is largely dictated by the aldehyde functional group, which is rendered highly electrophilic by the strong electron-withdrawing effect of the para-nitro group.[1] This heightened electrophilicity facilitates a variety of condensation reactions, making it a key intermediate for the synthesis of pharmaceuticals and fine chemicals, such as 5-aryl imidazole (B134444) compounds.[1] These application notes provide detailed protocols and reaction conditions for several key condensation reactions involving this compound, aimed at guiding researchers in their synthetic endeavors.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base.[2] This reaction is a modification of the aldol (B89426) condensation and is widely used to synthesize α,β-unsaturated compounds, which are precursors to various fine chemicals and pharmaceutical agents.[2][3] The electron-withdrawing nitro group on this compound typically accelerates the reaction rate.

Data Summary: Knoevenagel Condensation Conditions
Active Methylene CompoundCatalystSolventTemperatureTimeYield (%)Reference
Malononitrile (B47326)Heterogeneous (e.g., HKUST-1-NH₂)EthanolRoom Temp.15 min - 2hHigh (General)[3]
Malonic AcidAmmonium BicarbonateSolvent-FreeHeatingVariableHigh (General)[3]
Thiobarbituric AcidPiperidineEthanolNot SpecifiedNot SpecifiedNot Specified[2]
GeneralNoneWaterRoom Temp. or 50 °C15 min - 18h>99% (with 4-nitrobenzaldehyde)[4]
Ethyl CyanoacetateAmmonium AcetateEthanolReflux~4 hoursHigh (General)[5]

Note: Data for closely related substituted benzaldehydes is included to provide representative conditions, as specific quantitative data for this compound is not always available.

Experimental Protocol: Knoevenagel Condensation with Malononitrile (Catalyst-Free)

This protocol is adapted from a general, environmentally friendly procedure for Knoevenagel condensation in water.[3][4]

Materials:

  • This compound (1.0 mmol, 181.15 mg)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Deionized Water (2 mL)

  • Glass vial with a magnetic stir bar

  • Magnetic stirrer

Procedure:

  • Combine this compound (1.0 mmol) and malononitrile (1.0 mmol) in a glass vial.

  • Add 2 mL of deionized water to the vial.

  • Seal the vial and stir the mixture vigorously at 50 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Given the high reactivity of nitrobenzaldehydes, the reaction is often complete within 15-30 minutes.[4]

  • Upon completion, the product will typically precipitate from the aqueous solution.

  • Cool the mixture to room temperature and collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water (2 x 5 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the desired 2-((2-methoxy-4-nitrophenyl)methylene)malononitrile.

  • If necessary, the crude product can be further purified by recrystallization from ethanol.

Diagram: Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism start Active Methylene (Z-CH2-Z) + Base enolate Enolate Ion (Z-CH--Z) start->enolate Deprotonation alkoxide Intermediate Alkoxide enolate->alkoxide Nucleophilic Attack aldehyde This compound aldehyde->alkoxide alcohol β-Hydroxy Adduct alkoxide->alcohol Protonation product α,β-Unsaturated Product alcohol->product Dehydration (-H₂O) water_out H₂O Workflow A 1. Reactant Dissolution (Aldehyde + Ketone/Methylene Cmpd in Solvent) B 2. Catalyst Addition (e.g., dropwise base) A->B C 3. Reaction (Stir at specified Temp & Time) B->C D 4. Work-up (Quenching, Neutralization) C->D E 5. Isolation (Filtration/Extraction) D->E F 6. Purification (Recrystallization/Chromatography) E->F G Final Product F->G Henry_Reaction reactants Aldehyde + Nitroalkane + Base nitro_alcohol β-Nitro Alcohol (Henry Adduct) reactants->nitro_alcohol Henry Reaction nitroalkene Nitroalkene nitro_alcohol->nitroalkene Dehydration amino_alcohol β-Amino Alcohol nitro_alcohol->amino_alcohol Reduction

References

Application Notes and Protocols: 2-Methoxy-4-nitrobenzaldehyde in Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-methoxy-4-nitrobenzyl (MNB) group, derived from 2-methoxy-4-nitrobenzaldehyde, is a versatile photolabile protecting group for a variety of functional groups, including amines, alcohols, and thiols. Its utility in complex organic synthesis, particularly in the fields of medicinal chemistry and drug development, stems from its stability under various reaction conditions and its facile cleavage under specific UV irradiation, allowing for spatiotemporal control of deprotection. The methoxy (B1213986) substituent on the aromatic ring red-shifts the absorption maximum, enabling cleavage at longer, less damaging wavelengths compared to the parent o-nitrobenzyl group. This document provides detailed application notes and protocols for the use of this compound in protecting group strategies.

Data Presentation

Table 1: Protection of Amines via Reductive Amination with this compound
EntryAmine SubstrateReducing AgentSolventTime (h)Yield (%)Reference
1Glycine (on resin)a) Bromoacetic acid, DIC; b) 4-methoxy-2-nitrobenzylamine, DIPEADMFa) 10 min; b) OvernightN/AF-3
2AnilineNaBH(OAc)₃1,2-Dichloroethane12>90 (expected)General Protocol
3BenzylamineNaBH(OAc)₃1,2-Dichloroethane12>95 (expected)General Protocol
4n-ButylamineNaBH₄ (stepwise)MethanolImine: <3, Reduction: <1>90 (expected)General Protocol
5PiperidineNaBH(OAc)₃1,2-Dichloroethane12>95 (expected)General Protocol

Yields for entries 2, 3, 4, and 5 are expected based on general reductive amination protocols and may vary depending on the specific substrate.

Table 2: Protection of Alcohols as 2-Methoxy-4-nitrobenzyl Ethers
EntryAlcohol SubstrateBaseSolventTemperatureTime (h)Yield (%)Reference
1Primary Alcohol (e.g., Benzyl Alcohol)NaHTHF or DMF0 °C to rt2 - 6>90 (expected)General Protocol
2Secondary Alcohol (e.g., Cyclohexanol)NaHDMFrt to 50 °C4 - 1280 - 95 (expected)General Protocol
3PhenolK₂CO₃ or Cs₂CO₃DMF or Acetonitrilert1 - 4>95 (expected)General Protocol

Yields are expected based on general Williamson ether synthesis protocols and may vary.

Table 3: Photolytic Deprotection of 2-Methoxy-4-nitrobenzyl (MNB) Protected Compounds
EntryProtected SubstrateFunctional GroupWavelength (nm)SolventTimeYield (%)Reference
1N-(4-methoxy-2-nitrobenzyl) peptide backboneAmide365Acetonitrile/Water1-4 hHigh[1]
2General N-MNB AmineAmine~350-365Protic or AproticVariesGood to HighGeneral Knowledge
3General O-MNB EtherAlcohol~350-365Protic or AproticVariesGood to HighGeneral Knowledge

Mandatory Visualization

ProtectionDeprotectionWorkflow cluster_protection Protection Strategy cluster_deprotection Deprotection Strategy Amine Primary/Secondary Amine (R-NHR') ImineFormation Imine Formation Amine->ImineFormation Aldehyde This compound Aldehyde->ImineFormation ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Reduction Reduction ReducingAgent->Reduction ProtectedAmine Protected Amine (MNB-NRR') ProtectedAmine2 Protected Amine (MNB-NRR') ImineFormation->Reduction Reduction->ProtectedAmine UV_Light UV Light (hv) ~365 nm Photocleavage Photocleavage UV_Light->Photocleavage DeprotectedAmine Deprotected Amine (R-NHR') Byproduct 2-Methoxy-4-nitrosobenzaldehyde ProtectedAmine2->Photocleavage Photocleavage->DeprotectedAmine Photocleavage->Byproduct

Caption: Workflow for the protection of amines with this compound and subsequent photolytic deprotection.

Experimental Protocols

Protocol 1: General Procedure for the Protection of Primary and Secondary Amines via Reductive Amination

This protocol describes a general one-pot procedure for the protection of amines using this compound and sodium triacetoxyborohydride (B8407120).

Materials:

  • Primary or secondary amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine (1.0 equiv) in DCE or DCM (to make a 0.1 to 0.5 M solution), add this compound (1.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. For less reactive amines or ketones, a catalytic amount of acetic acid (0.1 equiv) can be added prior to the reducing agent.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-(2-methoxy-4-nitrobenzyl) protected amine.

Protocol 2: General Procedure for the Protection of Alcohols as 2-Methoxy-4-nitrobenzyl (MNB) Ethers

This protocol is based on the Williamson ether synthesis.

Materials:

  • Alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • 2-Methoxy-4-nitrobenzyl bromide (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equiv) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of the alcohol (1.0 equiv) in the same solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-methoxy-4-nitrobenzyl bromide (1.1 equiv) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC), typically 2-12 hours depending on the substrate.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-methoxy-4-nitrobenzyl ether.

Protocol 3: General Procedure for the Photolytic Deprotection of MNB-Protected Amines and Alcohols

Materials:

  • MNB-protected substrate

  • Solvent (e.g., acetonitrile, methanol, dioxane, with or without water)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 300 nm, or a 365 nm LED array)

Procedure:

  • Dissolve the MNB-protected compound in a suitable solvent in a quartz or Pyrex reaction vessel. The concentration should be low enough to ensure good light penetration (e.g., 0.01-0.05 M).

  • Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiate the solution with a suitable UV light source (e.g., 365 nm). The reaction vessel should be cooled to maintain a constant temperature.

  • Monitor the progress of the deprotection by TLC or LC-MS. The formation of the byproduct, 2-methoxy-4-nitrosobenzaldehyde, can also be observed.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • The crude product can be purified by an appropriate method, such as column chromatography or extraction, to separate the deprotected compound from the photolytic byproducts. For amine deprotection, an acidic wash can help to separate the basic product from neutral byproducts.

Signaling Pathway/Logical Relationship Diagram

CagedCompoundSignaling CagedMolecule Caged Bioactive Molecule (MNB-Protected) ActiveMolecule Active Bioactive Molecule CagedMolecule->ActiveMolecule Photolysis UV_Light Spatially & Temporally Controlled UV Light (hv) UV_Light->CagedMolecule Receptor Cellular Receptor / Target ActiveMolecule->Receptor Binding SignalingCascade Downstream Signaling Cascade Receptor->SignalingCascade Activation BiologicalResponse Biological Response SignalingCascade->BiologicalResponse Induction

Caption: Principle of using a 2-methoxy-4-nitrobenzyl 'caged' compound to control a biological signaling pathway.

Stability and Orthogonality

The 2-methoxy-4-nitrobenzyl protecting group exhibits good stability under a range of conditions, making it a useful orthogonal protecting group.

  • Acidic Conditions: Stable to mild acidic conditions. For example, the related 4-methoxy-2-nitrobenzyl group is stable to trifluoroacetic acid (TFA) used for Boc-group cleavage in peptide synthesis.[1]

  • Basic Conditions: Generally stable to basic conditions used in standard organic synthesis, such as those for ester hydrolysis.

  • Oxidative/Reductive Conditions: The nitro group is susceptible to reduction (e.g., catalytic hydrogenation), which would also cleave the benzyl-type linkage. Therefore, it is not orthogonal to protecting groups removed by hydrogenation.

This stability profile allows for the selective removal of other protecting groups, such as Boc (acid-labile) and Fmoc (base-labile), in the presence of the MNB group, which can then be cleaved at a desired stage using photolysis.

References

Application Notes and Protocols: The Role of 2-Methoxy-4-nitrobenzaldehyde in Dye and Pigment Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-Methoxy-4-nitrobenzaldehyde as a key intermediate in the synthesis of various dyes and pigments. This document details the chemical principles, experimental protocols, and potential applications of the dyes derived from this versatile molecule.

Introduction

This compound is a valuable aromatic intermediate in the field of synthetic organic chemistry.[1] Its molecular structure, featuring an aldehyde group, a methoxy (B1213986) group, and a nitro group, offers multiple reactive sites that can be strategically manipulated to construct complex chromophoric systems. The stable aromatic core of this compound contributes to the creation of dyes and pigments with vibrant and lasting colors.[1]

The primary applications of this compound in dye production revolve around two main synthetic pathways:

  • Azo Dye Synthesis: This classic method involves the chemical modification of this compound to create a diazonium salt precursor, which is then coupled with various aromatic compounds to produce a wide range of azo dyes.

  • Styryl Dye Synthesis (via Knoevenagel Condensation): The aldehyde functional group readily undergoes condensation reactions with active methylene (B1212753) compounds to yield styryl dyes, which are known for their fluorescent properties and applications in advanced materials and biological imaging.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the starting material is crucial for successful dye synthesis.

PropertyValueReference
CAS Number 136507-15-8[2]
Molecular Formula O₂NC₆H₃(OCH₃)CHO[2]
Molecular Weight 181.15 g/mol [2]
Appearance Solid[2]
Melting Point 120-124 °C[2]
Assay 97%[2]

Synthesis of Azo Dyes: A Representative Protocol

While direct diazotization of this compound is not feasible, it serves as a precursor to the necessary aromatic amine. This typically involves the reduction of the nitro group to an amine. The resulting amino compound can then be diazotized and coupled to form an azo dye. The following is a representative two-step protocol based on the synthesis of similar azo dyes.

Step 1: Reduction of the Nitro Group (Illustrative)

This step is a necessary prerequisite to prepare the amine for diazotization.

Reduction This compound This compound 2-Amino-5-methoxybenzaldehyde (B1606155) 2-Amino-5-methoxybenzaldehyde This compound->2-Amino-5-methoxybenzaldehyde Reduction Reducing_Agent Reducing Agent (e.g., SnCl2/HCl) Reducing_Agent->2-Amino-5-methoxybenzaldehyde

Caption: Reduction of the nitro group to an amine.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol (B145695).

  • Add a reducing agent, for example, a solution of tin(II) chloride in concentrated hydrochloric acid, dropwise to the stirred solution at a controlled temperature (typically 0-10 °C).

  • After the addition is complete, continue stirring the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with a base (e.g., sodium hydroxide (B78521) solution) and extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 2-amino-5-methoxybenzaldehyde.

Step 2: Diazotization and Azo Coupling

The synthesized aromatic amine is then used to produce the azo dye.

Azo_Coupling Aromatic_Amine 2-Amino-5-methoxybenzaldehyde Diazonium_Salt Diazonium Salt Intermediate Aromatic_Amine->Diazonium_Salt Diazotization Diazotization NaNO2, HCl 0-5 °C Diazotization->Diazonium_Salt Azo_Dye Azo Dye Product Diazonium_Salt->Azo_Dye Azo Coupling Coupling_Component Coupling Component (e.g., Naphthol) Coupling_Component->Azo_Dye

Caption: General workflow for azo dye synthesis.

Experimental Protocol:

  • Diazotization:

    • Dissolve the synthesized 2-amino-5-methoxybenzaldehyde in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • Azo Coupling:

    • In a separate beaker, dissolve the coupling component (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

    • Collect the dye by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

Synthesis of Styryl Dyes via Knoevenagel Condensation

The aldehyde group of this compound is highly electrophilic due to the electron-withdrawing nitro group, making it an excellent substrate for Knoevenagel condensation with active methylene compounds.[3] This reaction is a cornerstone for the synthesis of styryl dyes.

Knoevenagel_Condensation Start This compound Styryl_Dye Styryl Dye Product Start->Styryl_Dye Knoevenagel Condensation Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Styryl_Dye Catalyst Basic Catalyst (e.g., Piperidine) Catalyst->Styryl_Dye

Caption: Knoevenagel condensation for styryl dye synthesis.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or toluene.

  • Add the active methylene compound (e.g., malononitrile, ethyl cyanoacetate; 1.1 equivalents) to the solution.

  • Add a catalytic amount of a base, such as piperidine (B6355638) or triethylamine (B128534) (a few drops).

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The styryl dye product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash it with a cold solvent (e.g., ethanol) to remove unreacted starting materials.

  • The crude product can be further purified by recrystallization from an appropriate solvent.

Quantitative Data Summary

Table 1: Spectroscopic and Yield Data for Monoazo Dyes Derived from a Structurally Similar Precursor

DyeCoupling ComponentYield (%)λmax (nm) in EthanolMolar Extinction Coefficient (εmax)
11-hydroxynaphthalene785201.8 x 10⁴
22-hydroxynaphthalene754802.4 x 10⁴
3N-phenylnaphthylamine584952.1 x 10⁴
41,3-diaminobenzene654361.5 x 10⁴
51,3-dihydroxybenzene704401.9 x 10⁴
63-aminophenol684602.0 x 10⁴

Data adapted from a study on dyes derived from 2-Methoxy-5-nitroaniline for illustrative purposes.

Applications of Derived Dyes and Pigments

Dyes and pigments synthesized from this compound and its derivatives have potential applications in various fields:

  • Textile Industry: As disperse dyes for hydrophobic fibers like polyester (B1180765) and nylon, offering a range of colors from yellow to orange and potentially deeper shades depending on the coupling component.[4]

  • Advanced Materials: Styryl dyes are known for their non-linear optical properties and are used in technologies such as optical data storage and dye-sensitized solar cells.

  • Biomedical Research: The fluorescent nature of styryl dyes makes them suitable for use as biological stains and probes for imaging cells and tissues.

Conclusion

This compound is a versatile and valuable precursor in the synthesis of a diverse range of dyes and pigments. Through established synthetic routes such as azo coupling (following reduction of the nitro group) and Knoevenagel condensation, a wide spectrum of colored and fluorescent compounds can be produced. The protocols outlined in these application notes provide a solid foundation for researchers and scientists to explore the synthesis and application of novel colorants derived from this important chemical intermediate. Further research into the specific reaction conditions and the properties of the resulting dyes will undoubtedly expand their utility in various scientific and industrial applications.

References

Application Notes: 2-Methoxy-4-nitrobenzaldehyde as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-nitrobenzaldehyde is a valuable and versatile aromatic intermediate in the field of synthetic organic chemistry, particularly in the development of novel therapeutic agents.[1][2] Its unique molecular architecture, featuring an electrophilic aldehyde group, an electron-withdrawing nitro group, and an electron-donating methoxy (B1213986) group, allows for a wide range of chemical transformations. This makes it a key starting material for the synthesis of diverse bioactive molecules, including those with potential anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of biologically active compounds.

The strategic placement of the functional groups on the benzaldehyde (B42025) ring significantly influences its reactivity. The aldehyde group serves as a prime site for condensation and cyclization reactions, while the nitro group can be readily reduced to an amine, which can then act as a nucleophile to form heterocyclic structures.[1][2] This dual reactivity is fundamental to its utility in constructing complex molecular frameworks for drug discovery.[1]

Key Applications in the Synthesis of Bioactive Molecules

Derivatives of this compound have shown considerable promise in several key therapeutic areas:

  • Anticancer Agents: This building block is instrumental in synthesizing chalcones and Schiff bases that exhibit potent cytotoxic activity against various cancer cell lines.[1][3] A significant application is in the development of analogues of the potent tubulin polymerization inhibitor, Combretatin A-4.[1] The mechanism of action for many of these derivatives involves inducing apoptosis through the generation of reactive oxygen species (ROS) and disrupting microtubule dynamics, which is crucial for cell division.

  • Anti-inflammatory Agents: The scaffold of this compound is used to develop compounds with anti-inflammatory properties. One notable approach is the synthesis of arylidene malonate derivatives that act as inhibitors of Toll-like receptor 4 (TLR4) signaling.[1] By inhibiting TLR4, these compounds can suppress the production of key inflammatory mediators.

  • Antimicrobial Agents: Schiff bases synthesized from this compound and various primary amines have demonstrated notable antimicrobial activity against a range of bacteria and fungi.[3] The imine group (-C=N-) in Schiff bases is often crucial for their biological activity.

Data Presentation: Bioactivity of Representative Derivatives

The following tables summarize the in vitro bioactivity of representative chalcone (B49325) and Schiff base derivatives synthesized from precursors structurally related to this compound. This data highlights the potential of this class of compounds in drug discovery.

Table 1: Anticancer Activity of Chalcone Derivatives

Compound ClassTarget Cancer Cell LineIC50 (µM)Reference
Nitro-substituted ChalconeEsophageal Squamous (KYSE-450)4.97[4]
Nitro-substituted ChalconeEsophageal Squamous (Eca-109)9.43[4]
Methoxy-substituted ChalconeBreast (MCF-7)3.85[5]
Methoxy-substituted ChalconeCervical (HeLa)3.20[5]
Bromo-pyridyl ChalconeBreast (MCF-7)3.849[5]
Bromo-pyridyl ChalconeCervical (HeLa)3.204[5]

Table 2: Antimicrobial Activity of Schiff Base Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Schiff Base from 4-nitrobenzaldehydeStaphylococcus aureusModerate Activity[6]
Schiff Base from 4-nitrobenzaldehydeMicrococcus luteusModerate Activity[6]
Schiff Base from 4-nitrobenzaldehydeStreptococcus mutansModerate Activity[6]
Schiff Base Metal ComplexEscherichia coli> Ligand[7]
Schiff Base Metal ComplexStaphylococcus aureus> Ligand[7]
Schiff Base Metal ComplexCandida albicans> Ligand[7]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

anticancer_pathway cluster_chalcone Chalcone Derivative cluster_cell Cancer Cell Chalcone Chalcone (from this compound) ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS induces Tubulin Tubulin Polymerization Chalcone->Tubulin inhibits Apoptosis Apoptosis ROS->Apoptosis Microtubules Microtubule Formation Tubulin->Microtubules Tubulin->Apoptosis disruption leads to

Caption: Anticancer mechanism of chalcone derivatives.

anti_inflammatory_pathway LPS LPS TLR4 TLR4/MD2/CD14 Complex LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 Derivative Nitrobenzylidene Derivative Derivative->TLR4 inhibits TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription of

Caption: Inhibition of the TLR4 signaling pathway.

experimental_workflow start Start: Reactants reactants This compound + Amine/Ketone start->reactants reaction Condensation Reaction (e.g., Claisen-Schmidt) reactants->reaction workup Reaction Work-up (Precipitation/Filtration) reaction->workup purification Purification (Recrystallization) workup->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization bioassay Biological Assays (Anticancer, Antimicrobial) characterization->bioassay end End: Bioactive Molecule bioassay->end

Caption: General experimental workflow for synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone derivative from this compound and an appropriate acetophenone.

Materials:

  • This compound (1 equivalent)

  • 4-Aminoacetophenone (1 equivalent)

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 30% aqueous)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and 4-aminoacetophenone (1 equivalent) in ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add the sodium hydroxide solution dropwise to the stirred mixture.

  • Continue stirring at room temperature for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8] A precipitate will likely form.

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product fully.[8]

  • Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the crude product.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol or acetone) to obtain the pure compound.[9]

Protocol 2: Synthesis of a Schiff Base Derivative

This protocol outlines the general procedure for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound (1 equivalent)

  • A primary amine (e.g., 4-chloroaniline) (1 equivalent)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask, with gentle warming if necessary.

  • In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.

  • Add the amine solution to the aldehyde solution in the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach the reflux condenser and heat the mixture to reflux for 3-4 hours.[10]

  • After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Cool the mixture further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified Schiff base in a vacuum oven.

Conclusion

This compound is a highly valuable building block for the synthesis of a wide array of bioactive molecules. Its versatile reactivity allows for the straightforward creation of chalcones, Schiff bases, and other heterocyclic compounds with significant potential in anticancer, anti-inflammatory, and antimicrobial applications. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the therapeutic potential of novel compounds derived from this important precursor.

References

Troubleshooting & Optimization

Technical Support Center: 2-Methoxy-4-nitrobenzaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Methoxy-4-nitrobenzaldehyde, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities largely depend on the synthetic route used. They can include:

  • Isomeric Byproducts: Positional isomers such as 3-methoxy-2-nitrobenzaldehyde (B1294539) or other nitrobenzaldehyde isomers can form, especially during nitration reactions.[1]

  • Unreacted Starting Materials: Precursors like 2-methoxy-4-nitrobenzyl alcohol or 4-nitro-2-methoxytoluene may remain if the reaction is incomplete.[2][3]

  • Over-oxidation Products: The aldehyde group can be oxidized to the corresponding carboxylic acid (2-methoxy-4-nitrobenzoic acid), particularly if harsh oxidizing agents are used.[2]

  • Polymeric Materials: Dark, tarry residues can form due to side reactions, which is a common issue in related syntheses like the Reimer-Tiemann reaction.[4]

Q2: How can I confirm the purity of my final product?

A2: A combination of chromatographic and spectroscopic methods is recommended for assessing purity:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for separating and quantifying the desired product from its isomers and other non-volatile impurities.[4] A reverse-phase column is often suitable for this type of analysis.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and providing structural information.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for unambiguous structure elucidation of the final product and any isolated impurities, helping to differentiate between isomers.[1][4]

Q3: My compound appears as a yellow solid. Is this normal?

A3: Yes, this compound is typically described as a white to yellow solid powder at room temperature.[3][6] The intensity of the color may vary depending on the purity.

Troubleshooting Purification

Q4: I'm having trouble with the recrystallization of my product. It's "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" typically occurs when the solution is supersaturated or when the melting point of the solute is lower than the boiling point of the solvent. Here are some solutions:

  • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before inducing further crystallization in an ice bath. Rapid cooling often promotes oil formation.

  • Add More Solvent: The concentration of the aldehyde might be too high. Add a small amount of hot solvent to the oil to try and redissolve it, then attempt to cool it again slowly.

  • Change the Solvent System: Try a different solvent or a mixture of solvents. For nitrobenzaldehydes, solvents like toluene (B28343) or alcohols (ethanol, isopropanol) can be effective.[7][8] Using a solvent pair (one in which the compound is soluble and one in which it is less soluble) can also promote better crystal growth.

Q5: My yield after recrystallization is very low. How can I improve it?

A5: Low yield can result from several factors:

  • Using Too Much Solvent: The most common cause is dissolving the crude product in an excessive volume of solvent, which keeps a significant amount of the product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Premature Crystallization: If crystals form too early during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal precipitation before filtration.

Q6: How do I select the right mobile phase for column chromatography?

A6: The goal is to find a solvent system that provides good separation between your desired product and impurities on a Thin Layer Chromatography (TLC) plate first.

  • Starting Point: A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).[4]

  • TLC Analysis: Spot the crude mixture on a TLC plate and test different ratios of hexane:ethyl acetate. Aim for a ratio that gives your product an Rf (retention factor) value of approximately 0.25-0.35.

  • Gradient Elution: For column chromatography, it is often effective to start with a lower polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10%, 15% ethyl acetate) to elute the compounds from the column.[4]

Purification Data Summary

The table below summarizes common purification techniques and their relevant parameters for this compound and related compounds.

Purification TechniqueKey ParametersSolvents / Mobile PhaseNotes
Recrystallization Slow cooling, minimal solvent volumeToluene, Alcohols (Ethanol, Isopropanol)Effective for removing impurities with different solubility profiles. Seeding with a pure crystal can help induce crystallization.[7][9]
Column Chromatography Silica (B1680970) gel stationary phaseGradient of Ethyl Acetate in HexaneIdeal for separating isomers and other byproducts with different polarities. Monitor fractions by TLC.[4]
Aqueous Emulsion Wash Treatment with water and an emulsifier at controlled pH and temperatureWater, EmulsifierA patented method for removing positional isomers from crude nitrobenzaldehyde.[10]

Detailed Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you may place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a yellow solid.[3]

Protocol 2: Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).[4]

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • TLC Monitoring: Spot each fraction on a TLC plate to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purification Workflow Diagram

PurificationWorkflow start Crude this compound recrystallization Recrystallization start->recrystallization High Purity Crude column_chrom Column Chromatography start->column_chrom Complex Mixture / Isomers analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis waste Impurities / Waste recrystallization->waste Mother Liquor column_chrom->analysis column_chrom->waste Impure Fractions analysis->recrystallization Purity < Target (Re-purify) pure_product Pure Product analysis->pure_product Purity Confirmed

Caption: General workflow for the purification and analysis of this compound.

References

Technical Support Center: 2-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Methoxy-4-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The primary reactive sites of this compound are the aldehyde and nitro groups, with the methoxy (B1213986) group and aromatic ring also susceptible to reaction under certain conditions. Common side reactions include:

  • Over-oxidation: The aldehyde group can be oxidized to a carboxylic acid (2-methoxy-4-nitrobenzoic acid), particularly if harsh oxidizing agents are used or during prolonged reactions with exposure to air.[1]

  • Isomer Formation during Synthesis: In the nitration of o-anisaldehyde to produce this compound, the formation of the 6-nitro isomer is a common side product.[1]

  • Self-Condensation: Like many aldehydes, it can undergo self-condensation, especially in the presence of strong bases.[2]

  • Non-selective Reduction: During the reduction of the nitro group to an amine, the aldehyde group can also be reduced to a benzyl (B1604629) alcohol. Achieving chemoselectivity is a critical consideration.[1][3]

  • Demethylation: The methoxy group can be cleaved to a hydroxyl group under the action of strong acids like boron tribromide.[3]

  • Polymerization: The product of nitro group reduction, 2-methoxy-4-aminobenzaldehyde, can be unstable and prone to self-polymerization.[2]

Q2: My reaction involving this compound is resulting in a low yield. What are the potential causes?

A2: Low yields can arise from several factors:

  • Poor Reagent Quality: The purity of this compound and other reactants is crucial. Impurities can lead to side reactions or inhibit the desired transformation.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact yield. For instance, in condensation reactions, the polarity of the solvent can affect reaction rates.[2][4]

  • Side Reactions: The formation of byproducts as listed in Q1 will consume the starting material and reduce the yield of the desired product.

  • Degradation of Reagents or Products: Some reagents, like hexamethylenetetramine (HMTA) used in certain formylation reactions, can degrade over time.[5] Similarly, some products may be unstable under the reaction or workup conditions.[2]

  • Inadequate Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentrations of reagents and promote side reactions.[5]

Q3: What analytical techniques are recommended for identifying and quantifying impurities in reactions with this compound?

A3: A combination of chromatographic and spectroscopic methods is ideal for analyzing reaction mixtures:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the starting material, desired product, and non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts, providing structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A powerful tool for the unambiguous structure elucidation of the final product and any isolated impurities, which is particularly helpful in differentiating between isomers.[5]

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of a reaction.

Troubleshooting Guides

Low Yield in Knoevenagel Condensation
Potential Cause Troubleshooting Suggestion Rationale
Inappropriate Catalyst Screen different weak bases as catalysts (e.g., piperidine (B6355638), ammonium (B1175870) acetate). Avoid strong bases.Strong bases can promote the self-condensation of the aldehyde, leading to unwanted byproducts.[6]
Unfavorable Solvent Choice Test a range of solvents with varying polarities (e.g., ethanol (B145695), toluene, DMF).Solvent polarity can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and equilibrium.[2]
Water Formation Perform the reaction with a Dean-Stark apparatus or add molecular sieves.The Knoevenagel condensation produces water as a byproduct. Removing it shifts the equilibrium towards the product.[7]
Low Reactivity of Methylene (B1212753) Compound Ensure the active methylene compound has sufficiently electron-withdrawing groups.The acidity of the methylene protons is crucial for deprotonation by the weak base to form the nucleophile.[6]
Non-Selective Reduction of the Nitro Group
Potential Cause Troubleshooting Suggestion Rationale
Harsh Reducing Agent Use chemoselective reducing agents. Common systems for selective nitro reduction in the presence of an aldehyde include iron powder with ammonium chloride in an ethanol/water mixture, or sodium borohydride (B1222165) under controlled conditions.[2][3]Strong reducing agents like LiAlH₄ will reduce both the nitro and aldehyde groups. The choice of reagent is critical for chemoselectivity.
Product Instability/Polymerization Work up the reaction under neutral or slightly acidic conditions and use the resulting 2-methoxy-4-aminobenzaldehyde immediately in the subsequent step.Aromatic amines with aldehyde functionalities can be unstable and prone to self-polymerization.[2]
Incomplete Reaction Monitor the reaction closely using TLC or HPLC to determine the optimal reaction time.Insufficient reaction time will lead to incomplete conversion of the starting material.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure involving the oxidation of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene.[8]

Materials:

  • 4-nitro-2-methoxy-(α,α-diacetoxy)toluene

  • Diethyl ether

  • Concentrated HCl

  • Water

Procedure:

  • In a 2L round-bottom flask equipped with a condenser and mechanical stirrer, combine 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (250.7g, 0.8851mol), diethyl ether (300mL), and concentrated HCl (60mL).

  • Heat the reaction mixture to reflux and stir under a nitrogen atmosphere for 20 hours.

  • While maintaining reflux, add water (250mL) dropwise.

  • Cool the mixture to 0°C using an ice/water bath and stir the resulting slurry for 30 minutes.

  • Filter the slurry and wash the filter cake with water (4 x 200mL).

  • Dry the collected yellow solid under vacuum for 17 hours to obtain this compound.

Protocol 2: General Procedure for Knoevenagel Condensation

This protocol describes a general method for the Knoevenagel condensation of this compound with an active methylene compound.[9]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, diethyl malonate) (1.0 - 1.2 equivalents)

  • Ethanol

  • Weak base catalyst (e.g., piperidine or ammonium acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the active methylene compound to the solution.

  • Add a catalytic amount of the weak base (e.g., 2-3 drops of piperidine).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If necessary, recrystallize the product from a suitable solvent to achieve higher purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Quinazoline (B50416) Derivatives start Start Materials: This compound Ammonium Acetate Aldehyde/Ketone reaction One-pot Reaction (e.g., in Ethanol, reflux) start->reaction workup Reaction Workup: Cooling, Filtration reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Final Product: Substituted Quinazoline purification->product

Caption: A generalized workflow for the synthesis of quinazoline derivatives from this compound.

troubleshooting_logic start Low Reaction Yield check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze for Side Products (TLC/HPLC/MS) start->analyze_byproducts purify_sm Purify Starting Materials check_purity->purify_sm Impurities Found optimize_temp Optimize Temperature and Time check_conditions->optimize_temp Suboptimal optimize_solvent Screen Solvents check_conditions->optimize_solvent Suboptimal modify_workup Modify Workup Procedure analyze_byproducts->modify_workup Side Products Identified

References

stability and degradation of 2-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation of 2-Methoxy-4-nitrobenzaldehyde. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The optimal storage temperature is between 2-8°C, protected from light and moisture.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound are hydrolysis of the aldehyde group, reduction of the nitro group, and photodecomposition.[1] Under acidic or oxidative conditions, hydrolysis can lead to the formation of 2-methoxy-4-nitrobenzoic acid, while reduction of the nitro group can yield 2-methoxy-4-aminobenzaldehyde.[1] Photolysis, particularly under UV irradiation, can also lead to the transformation of the molecule.

Q3: What are the expected degradation products of this compound?

A3: Based on the known degradation pathways, the primary degradation products you might encounter are:

  • 2-Methoxy-4-nitrobenzoic acid: Formed via oxidation or hydrolysis of the aldehyde group.

  • 2-Methoxy-4-aminobenzaldehyde: Formed via reduction of the nitro group.

  • o-Nitrosobenzoic acid derivatives: Can be formed under photochemical conditions.[2]

Q4: Is this compound sensitive to light?

A4: Yes, aromatic nitro compounds, including nitrobenzaldehyde derivatives, can be sensitive to light, particularly UV radiation.[2][3] Photolysis can lead to complex degradation pathways. It is crucial to store the compound in a light-protected container (e.g., an amber vial) and to minimize its exposure to light during experiments.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective technique for monitoring the stability of this compound and quantifying its degradation products.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify volatile degradation products.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
  • Potential Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Purity: Before use, verify the purity of the starting material using a suitable analytical method like HPLC or NMR.

    • Proper Handling: Ensure the compound is handled under an inert atmosphere and protected from light, especially during long reaction times.

    • Fresh Reagent: If degradation is suspected, use a fresh, properly stored batch of the reagent.

Issue 2: Discoloration of the Compound During Storage
  • Potential Cause: This may indicate degradation, possibly due to exposure to light, air (oxidation), or moisture. The compound is typically a pale yellow to yellow solid. A significant change in color could suggest the formation of impurities.

  • Troubleshooting Steps:

    • Assess Purity: Analyze a sample of the discolored material using HPLC or TLC to check for the presence of impurities.

    • Review Storage Conditions: Ensure the storage conditions are as recommended (2-8°C, inert atmosphere, protection from light).

    • Purification: If the purity is compromised, consider recrystallization to purify the compound before use.

Issue 3: Poor Solubility in a Reaction Solvent
  • Potential Cause: this compound has limited solubility in non-polar solvents.

  • Troubleshooting Steps:

    • Solvent Selection: Choose a more polar aprotic solvent for your reaction, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724).

    • Gentle Warming: Gentle warming of the mixture may aid in dissolution, but be cautious of potential thermal degradation. Monitor the temperature carefully.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₈H₇NO₄[6]
Molecular Weight 181.15 g/mol [6]
Appearance Pale yellow amorphous powder or yellow powder
Melting Point 121-125 °C
Storage Temperature 2-8 °C

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[7][8]

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A suitable HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the mixture at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for a specified time.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and place it in an oven at a high temperature (e.g., 105°C) for a specified time. For solid-state thermal stress, place the powdered compound directly in the oven.

  • Photolytic Degradation: Expose an aliquot of the stock solution (and the solid compound) to UV and visible light in a photostability chamber for a specified duration.

4. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

5. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Calculate the percentage degradation of this compound under each condition.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound and its expected degradation products have significant absorbance (a photodiode array detector is recommended for method development).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway main This compound hydrolysis 2-Methoxy-4-nitrobenzoic Acid main->hydrolysis Hydrolysis / Oxidation reduction 2-Methoxy-4-aminobenzaldehyde main->reduction Reduction photolysis Photodegradation Products main->photolysis Photolysis (UV light)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome acid Acidic Hydrolysis hplc Stability-Indicating HPLC acid->hplc gcms GC-MS (for volatile products) acid->gcms base Alkaline Hydrolysis base->hplc base->gcms oxidation Oxidation (H2O2) oxidation->hplc oxidation->gcms thermal Thermal Stress thermal->hplc thermal->gcms photo Photolytic Stress photo->hplc photo->gcms pathway Identify Degradation Pathways hplc->pathway products Characterize Degradation Products hplc->products stability Assess Intrinsic Stability hplc->stability gcms->products start This compound Sample start->acid start->base start->oxidation start->thermal start->photo

Caption: Workflow for a forced degradation study.

References

troubleshooting low yields in 2-Methoxy-4-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methoxy-4-nitrobenzaldehyde Synthesis

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of this compound, a key intermediate in pharmaceutical and organic chemistry research.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound? A1: There are two main, well-documented routes for the synthesis of this compound. The first is a multi-step process beginning with 4-nitrosalicylic acid, which involves esterification, reduction, and subsequent oxidation.[1] A more common and direct approach starts from 2-methoxy-4-nitrotoluene, which is oxidized to the target aldehyde. This can be a one-step oxidation or a two-step process involving the formation and hydrolysis of a diacetate intermediate.[1]

Q2: What is a typical yield for the synthesis of this compound? A2: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. For the two-step synthesis from 4-nitro-2-methoxytoluene via a diacetate intermediate, the first step can yield around 51%, with the subsequent hydrolysis step yielding as high as 91%.[1] Direct oxidation methods may have lower yields, and optimization is often required. For comparison, the synthesis of the related 2-nitrobenzaldehyde (B1664092) from 2-nitrotoluene (B74249) can have yields as low as 24% without optimization.[2]

Q3: What are the most common impurities or side products? A3: The most common impurity is the over-oxidation product, 2-methoxy-4-nitrobenzoic acid. Unreacted starting material (2-methoxy-4-nitrotoluene) is also frequently observed. If the reaction conditions are not carefully controlled, the formation of polymeric, tar-like substances can occur.[3] Additionally, depending on the starting materials and reagents used, isomers may be present if the initial nitration step is not regioselective.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity? A4: A combination of chromatographic and spectroscopic methods is ideal for reaction monitoring and purity analysis:

  • Thin Layer Chromatography (TLC): For quick, qualitative monitoring of reaction progress by observing the consumption of starting material and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the desired product from byproducts like the corresponding carboxylic acid.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components, including the starting material and the product.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the unambiguous structural confirmation of the final product and for identifying any isolated impurities.[3]

Troubleshooting Low Yields

This guide addresses specific problems that can lead to low yields during the synthesis of this compound, particularly focusing on the oxidation of 2-methoxy-4-nitrotoluene.

Problem 1: The reaction is incomplete, and a large amount of starting material remains.

  • Potential Cause 1: Inactive Oxidizing Agent.

    • Explanation: Many oxidizing agents, especially heterogeneous ones like manganese dioxide (MnO₂), can vary in activity depending on their preparation method, age, and storage conditions.[4]

    • Solution: Use a freshly prepared or activated batch of the oxidizing agent. For MnO₂, activation can be achieved by heating it at 100-200°C for several hours before use.[5] Ensure you are using a sufficient stoichiometric excess of the oxidant, as large excesses (10x or more) are often required for heterogeneous reactions.[4]

  • Potential Cause 2: Insufficient Reaction Time or Temperature.

    • Explanation: The oxidation may be sluggish under the current conditions.

    • Solution: Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time. A modest increase in temperature may also increase the reaction rate, but this must be done cautiously to avoid side reactions.

  • Potential Cause 3: Poor Mixing.

    • Explanation: In heterogeneous reactions (e.g., using solid MnO₂), efficient mixing is critical to ensure the starting material has adequate contact with the oxidant's surface.

    • Solution: Employ vigorous mechanical stirring. Ensure the stir bar or overhead stirrer is effectively agitating the solid particles throughout the reaction mixture.

Problem 2: The primary product isolated is 2-methoxy-4-nitrobenzoic acid.

  • Potential Cause: Over-oxidation.

    • Explanation: The desired aldehyde is susceptible to further oxidation to the carboxylic acid, especially under harsh conditions or with highly reactive oxidants.

    • Solution 1 (Modify Reaction Time): Carefully monitor the reaction. As soon as a significant amount of the aldehyde has formed (and before a substantial amount of the carboxylic acid appears), quench the reaction.

    • Solution 2 (Change Oxidant): Switch to a milder or more selective oxidizing agent. For example, pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are often used for stopping oxidation at the aldehyde stage.[1]

    • Solution 3 (Control Temperature): Perform the reaction at a lower temperature to reduce the rate of over-oxidation.

Problem 3: A significant amount of dark, insoluble tar or polymer has formed.

  • Potential Cause 1: High Reaction Temperature.

    • Explanation: Elevated temperatures can promote polymerization and decomposition pathways, a common issue in reactions involving aromatic aldehydes.[3]

    • Solution: Maintain strict temperature control throughout the reaction, especially during the addition of reagents. Use a temperature-controlled bath (ice, water, or oil) to keep the reaction within the recommended temperature range.[1][3]

  • Potential Cause 2: Incorrect Stoichiometry or Reagent Addition.

    • Explanation: Localized high concentrations of reagents, especially strong oxidants or acids, can catalyze side reactions.

    • Solution: Add reagents, particularly strong acids or oxidants, slowly and portion-wise to the reaction mixture while ensuring vigorous stirring.[1] This helps to dissipate heat and maintain a homogenous concentration.

Data Presentation: Synthesis Parameters

The following table summarizes key quantitative data for a common two-step synthesis route from 4-nitro-2-methoxytoluene.[1]

Parameter Step 1: Diacetate Formation Step 2: Aldehyde Formation (Hydrolysis)
Starting Material 4-nitro-2-methoxytoluene4-nitro-2-methoxy-(α,α-diacetoxy)toluene
Key Reagents Acetic Anhydride (B1165640) (Ac₂O), Acetic Acid (HOAc), CrO₃, H₂SO₄Diethyl ether, Concentrated HCl
Temperature 0-10°CReflux
Reaction Time ~1.5 hours20 hours
Reported Yield 51%91%

Experimental Protocol

This protocol describes the two-step synthesis of this compound from 4-nitro-2-methoxytoluene.[1]

Step 1: Synthesis of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene

  • Setup: Equip a 5L three-neck round-bottom flask with a mechanical stirrer.

  • Reagent Addition: Add 4-nitro-2-methoxytoluene (150.0g), acetic acid (900mL), and acetic anhydride (900mL) to the flask.

  • Cooling: Cool the mixture to 8°C using an acetone/ice bath.

  • Acidification: Carefully add concentrated H₂SO₄ (136mL) while ensuring the internal temperature does not exceed 19°C.

  • Oxidation: Cool the mixture to 0°C. Add CrO₃ (252.6g) in small portions over 1 hour, maintaining the temperature between 0-10°C.

  • Reaction Completion: After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.

  • Work-up: Carefully pour the reaction mixture into 1.5kg of ice with stirring to form a slurry.

  • Isolation: Filter the slurry. Wash the filter cake with water (3 x 400mL).

  • Drying: Dry the solid product under vacuum for 17 hours to yield 4-nitro-2-methoxy-(α,α-diacetoxy)toluene.

Step 2: Synthesis of this compound

  • Setup: Equip a 2L round-bottom flask with a condenser and mechanical stirrer.

  • Reagent Addition: Add 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (250.7g), diethyl ether (300mL), and concentrated HCl (60mL).

  • Reaction: Heat the mixture to reflux and stir under a nitrogen atmosphere for 20 hours.

  • Hydrolysis: While maintaining reflux, add water (250mL) dropwise.

  • Crystallization: Cool the mixture to 0°C using an ice/water bath and stir for 30 minutes.

  • Isolation: Filter the resulting slurry. Wash the filter cake with water (4 x 200mL).

  • Drying: Dry the yellow solid product under vacuum for 17 hours to yield this compound.

Visualizations

SynthesisWorkflow start_material 2-Methoxy-4-nitrotoluene intermediate Diacetate Intermediate start_material->intermediate CrO₃, Ac₂O, H₂SO₄ 0-10°C product This compound intermediate->product HCl, H₂O Reflux

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting issue Low Yield Observed check1 Analyze Crude Product (TLC, HPLC, NMR) issue->check1 cause1 High % of Starting Material check1->cause1 Incomplete Reaction cause2 High % of Carboxylic Acid check1->cause2 Over- Oxidation cause3 Presence of Tar/Polymer check1->cause3 Side Reactions solution1a Check Oxidant Activity (Use fresh/activated) cause1->solution1a solution1b Increase Reaction Time or Temperature cause1->solution1b solution2 Reduce Reaction Time or Use Milder Oxidant cause2->solution2 solution3 Lower Reaction Temperature & Control Reagent Addition cause3->solution3

Caption: Troubleshooting decision tree for low yields in synthesis.

References

Technical Support Center: Purification of 2-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the purification of 2-Methoxy-4-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities in this compound typically arise from the synthetic route. These can include:

  • Positional Isomers: The most challenging impurities are often positional isomers, such as 4-Methoxy-2-nitrobenzaldehyde, which have very similar physical properties to the target compound. The formation of isomers is highly dependent on the nitration conditions during synthesis.[1][2]

  • Unreacted Starting Materials: Depending on the synthetic pathway, starting materials like 4-nitro-2-methoxytoluene or 4-nitrosalicylic acid derivatives may be present.[3]

  • Over-oxidation Products: The aldehyde group can be susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, 2-Methoxy-4-nitrobenzoic acid.

  • Byproducts from Side Reactions: Other nitro-substituted isomers or related compounds can be formed depending on the specific reagents and reaction conditions used.[4]

Q2: Why is purification of this compound challenging?

A2: Purification is challenging primarily due to the presence of positional isomers. These isomers often have very similar polarities, solubilities, and melting points, making separation by standard techniques like recrystallization and column chromatography difficult.[1][2] Direct distillation of nitrobenzaldehyde isomers is generally not recommended due to the risk of thermal decomposition and potential explosion, as their boiling points are close to their decomposition temperatures.[1][2]

Q3: What are the recommended methods for purifying this compound on a laboratory scale?

A3: For laboratory-scale purification, the most common and effective methods are:

  • Recrystallization: This is a primary technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution.

  • Column Chromatography: This technique is highly effective for separating compounds with different polarities. For isomers with very similar polarities, careful optimization of the stationary and mobile phases is crucial.[5]

Q4: What analytical techniques are used to assess the purity of this compound?

A4: A combination of chromatographic and spectroscopic methods is ideal for purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the desired product from its isomers and other impurities.[6] A reversed-phase C18 column is often a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for confirming the structure of the final product and identifying impurities by detecting characteristic peaks.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a purification process and to select an appropriate solvent system for column chromatography.[5]

Troubleshooting Guides

Recrystallization
Issue Potential Cause Recommended Solution
Compound does not dissolve The solvent is not polar enough.Try a more polar solvent or a solvent mixture. Common solvents for recrystallization of aromatic aldehydes include ethanol, isopropanol, ethyl acetate (B1210297), and mixtures like hexane (B92381)/ethyl acetate or toluene.[2][7]
Compound "oils out" instead of crystallizing The solution is too concentrated, or the cooling is too rapid. The melting point of the compound is below the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent.[1]
No crystals form upon cooling The solution is not saturated enough (too much solvent was used), or the solution is supersaturated.If too much solvent was used, carefully evaporate some of it. To induce crystallization from a supersaturated solution, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[1]
Low recovery of purified product Too much solvent was used, or the crystals were washed with a solvent that was not cold enough.Use the minimum amount of hot solvent necessary for dissolution. Always wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Product is still impure after recrystallization The chosen solvent does not effectively differentiate between the product and the impurity.Experiment with different solvent systems. A two-solvent system (one in which the compound is soluble and one in which it is less soluble) can sometimes provide better separation.
Column Chromatography
Issue Potential Cause Recommended Solution
Poor separation of isomers The mobile phase polarity is not optimal. The column is overloaded.Optimize the mobile phase by testing different solvent ratios with TLC. A good starting point for silica (B1680970) gel chromatography of nitroaromatic aldehydes is a mixture of hexane and ethyl acetate.[8] A shallow gradient elution may be necessary. Reduce the amount of crude material loaded onto the column.
Product elutes too quickly (low retention) The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).
Product does not elute from the column The mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
Streaking or tailing of the product band The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel). The column is overloaded.Add a small amount of a slightly more polar solvent (like a few drops of methanol (B129727) or acetic acid) to the mobile phase. Consider using a different stationary phase, such as neutral alumina.[8] Ensure the sample is loaded in a concentrated band.
Low recovery of the product The compound is irreversibly adsorbed onto the stationary phase.At the end of the chromatography, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to elute any remaining compound.[8]

Data Presentation

Table 1: Suggested Recrystallization Solvents for this compound

Solvent/Solvent SystemRationaleExpected Outcome
Ethanol or Isopropanol Alcohols are often good solvents for polar aromatic compounds.Good for removing less polar impurities. Purity improvement will depend on the specific impurity profile.
Ethyl Acetate/Hexane A versatile two-solvent system that allows for fine-tuning of polarity.Can be effective for separating isomers if their solubilities differ sufficiently in this mixture.
Toluene A non-polar aromatic solvent.May be useful for separating from more polar impurities.

Note: The optimal solvent system should be determined experimentally by testing the solubility of the crude product in small amounts of various solvents.

Table 2: Starting Conditions for Column Chromatography of this compound

ParameterRecommendation
Stationary Phase Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography).
Mobile Phase (Eluent) A mixture of Hexane and Ethyl Acetate. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity based on TLC analysis.
TLC Monitoring Use the same solvent system as the column. An Rf value of 0.2-0.3 for the desired compound is often ideal for good separation.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol or Ethyl Acetate/Hexane)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Methodology:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to determine if the solid dissolves. If it dissolves, allow it to cool to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate while stirring until the solid just dissolves completely. Add the solvent dropwise to avoid using an excess.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification of this compound by Column Chromatography

Objective: To separate this compound from its isomers and other impurities based on polarity.

Materials:

  • Crude this compound

  • Silica gel

  • Hexane (or other non-polar solvent)

  • Ethyl Acetate (or other polar solvent)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Methodology:

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) that gives a good separation of the components in the crude mixture. The desired product should have an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of the mobile phase (e.g., hexane). Pour the slurry into the column and allow it to pack evenly, draining the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully add the sample solution to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the sample onto a small amount of silica gel before adding it to the column.[8]

  • Elution: Begin eluting the column with the selected mobile phase. If a gradient is needed, start with a low polarity mixture and gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude_recrys Crude Product dissolve Dissolve in Minimal Hot Solvent crude_recrys->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure_product_recrys Purified Product dry->pure_product_recrys crude_chrom Crude Product tlc TLC Analysis for Mobile Phase Selection crude_chrom->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product_chrom Purified Product evaporate->pure_product_chrom

Caption: General experimental workflows for the purification of this compound.

troubleshooting_logic start Impure Product purity_check Assess Purity (TLC, HPLC) start->purity_check decision Isomeric Impurities Present? purity_check->decision column_chrom Optimize Column Chromatography (Gradient Elution) decision->column_chrom Yes other_impurities Other Impurities (Starting materials, byproducts) decision->other_impurities No final_purity_check Check Purity of Isolated Product column_chrom->final_purity_check recrys Optimize Recrystallization (Solvent Screening) recrys->final_purity_check other_impurities->recrys

Caption: Troubleshooting logic for the purification of this compound.

References

impact of solvent choice on 2-Methoxy-4-nitrobenzaldehyde reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methoxy-4-nitrobenzaldehyde. This guide provides detailed information for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile intermediate. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols focusing on how solvent choice impacts reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a solid at room temperature, appearing as a white to yellow powder. It is slightly soluble in water but is soluble in common organic solvents. For practical laboratory applications, solvents like methanol, ethanol (B145695), acetone, dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are typically used. Always perform a solubility test on a small scale to determine the optimal solvent and concentration for your specific reaction conditions.[1]

Q2: How does solvent polarity impact the reactivity of this compound?

A2: Solvent polarity is a critical factor that can significantly influence reaction rates and outcomes.

  • Condensation Reactions (e.g., Knoevenagel): The aldehyde group is highly electrophilic due to the electron-withdrawing nitro group.[1] For related nitrobenzaldehydes, polar aprotic solvents (like DMF) tend to accelerate both the initial nucleophilic addition and the subsequent dehydration step, leading to faster reaction kinetics. Polar protic solvents (like ethanol) can also facilitate the reaction but may be slower.[2][3]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring for SNAr. Polar aprotic solvents such as DMF or DMSO are known to accelerate these reactions by effectively solvating the counter-ion of the nucleophile, thereby increasing its reactivity.[3][4]

  • Reduction Reactions: The choice of solvent can affect the selectivity and rate of reduction of both the aldehyde and nitro groups. For instance, mixed solvent systems like ethanol/water are often used for the selective reduction of the nitro group.[3]

Q3: What are the most common side reactions, and how can solvent choice help mitigate them?

A3: Common side reactions include oxidation of the aldehyde to a carboxylic acid and self-condensation, particularly under basic conditions.[3]

  • Oxidation: The aldehyde group is susceptible to oxidation. This is a significant issue in certain solvents, particularly DMSO, which can act as an oxidant at elevated temperatures. In studies involving nucleophilic substitution on substituted benzaldehydes, switching from DMSO to DMF minimized the oxidation of the aldehyde precursor.[5]

  • Low Selectivity/Yields: Poor solubility of reactants can lead to low conversion rates. Ensure your chosen solvent can dissolve all components at the reaction temperature. In condensation reactions that produce water, using a solvent like toluene (B28343) with a Dean-Stark apparatus can remove water and drive the reaction to completion.

Q4: Which solvent is better for Nucleophilic Aromatic Substitution (SNAr) reactions: DMF or DMSO?

A4: For SNAr reactions involving substituted benzaldehydes, DMF is generally the superior choice over DMSO.[5] Studies on the [¹⁸F]fluorination of various benzaldehydes showed that radiochemical yields were significantly higher in DMF. In DMSO, significant oxidation of the aldehyde functional group was observed, leading to lower yields of the desired product. For example, in one study, 90% of a bromobenzaldehyde precursor was consumed by oxidation within 3 minutes in DMSO, whereas oxidation was minimal in DMF.[5]

Troubleshooting Guides

Issue 1: Low Yield in Condensation Reaction
Potential Cause Troubleshooting Suggestion Rationale
Poor Reactant Solubility Select a solvent in which this compound and the nucleophile are both readily soluble at the reaction temperature (e.g., DMF, Methanol).Incomplete dissolution leads to a heterogeneous reaction mixture and reduced reaction rates and yields.
Reversible Reaction For reactions that produce water, such as Knoevenagel condensation, consider using a solvent like toluene that allows for azeotropic removal of water with a Dean-Stark apparatus.Removing a byproduct (water) shifts the reaction equilibrium towards the product side, increasing the overall yield.[3]
Side Reactions If self-condensation is an issue with a strong base, switch to a solvent that allows for the use of a milder base catalyst (e.g., piperidine (B6355638) in ethanol).[3][4]Milder conditions can improve the selectivity for the desired crossed-condensation product over self-condensation.
Issue 2: Reaction Stalls or Proceeds Slowly
Potential Cause Troubleshooting Suggestion Rationale
Inappropriate Solvent Polarity If using a nonpolar solvent, switch to a polar solvent (e.g., DMF, acetonitrile, ethanol).Reactions involving polar intermediates or transition states, which are common for this substrate, are stabilized and accelerated by polar solvents.
Protic Solvent Interference In reactions where a strong base is used to generate a nucleophile (e.g., Wittig), a protic solvent (like ethanol) can quench the nucleophile. Switch to a polar aprotic solvent like THF or DMF.Aprotic solvents do not have acidic protons and will not interfere with strongly basic reagents.
Issue 3: Formation of Impurities (e.g., Carboxylic Acid)
Potential Cause Troubleshooting Suggestion Rationale
Solvent-Induced Oxidation If running the reaction at elevated temperatures in DMSO, switch to a more inert polar aprotic solvent like DMF or NMP.DMSO can decompose at higher temperatures and act as an oxidizing agent, converting the aldehyde to a carboxylic acid. DMF is generally more stable under these conditions.[5]
Air Oxidation Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon), especially if the reaction is run for a long time or at high temperatures.The aldehyde group can be sensitive to atmospheric oxygen, leading to the formation of the corresponding benzoic acid.[3]

Quantitative Data Presentation

The choice of solvent has a pronounced impact on product yield, particularly in Nucleophilic Aromatic Substitution (SNAr) reactions. The data below is from an [¹⁸F]fluorination study on various substituted nitrobenzaldehydes.

Table 1: Effect of Solvent on Radiochemical Yield (%) in an SNAr Reaction

PrecursorLeaving GroupYield in DMF (%)Yield in DMSO (%)
This compound -NO₂83 ± 3Not Reported, but expected to be lower due to oxidation
4-Methoxy-2-nitrobenzaldehyde-NO₂87 ± 3Not Reported
2-Nitrobenzaldehyde-NO₂84 ± 3Not Reported
4-Nitrobenzaldehyde (B150856)-NO₂81 ± 5Not Reported
2-Bromobenzaldehyde (B122850)-Br73.0 ± 0.21.0 ± 0.5

Data sourced from a study on ¹⁸F-fluorination. Yields are radiochemical yields. The significantly lower yield for 2-bromobenzaldehyde in DMSO was attributed to rapid oxidation of the aldehyde.[5]

Experimental Protocols & Visualizations

Protocol 1: Knoevenagel Condensation in Ethanol

This protocol describes a typical Knoevenagel condensation reaction.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove residual reactants and catalyst.

  • Dry the product under vacuum.

Below is a diagram illustrating the general workflow for this experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Reactants (this compound & Malononitrile) in Ethanol B Add Piperidine (Catalyst) A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Cool in Ice Bath (Crystallization) D->E Reaction Complete F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Dry Product G->H

General workflow for a Knoevenagel condensation reaction.
Protocol 2: Selective Nitro Group Reduction

This protocol is adapted from a procedure for the selective reduction of the nitro group on 4-nitrobenzaldehyde and is a good starting point for this compound.

Materials:

  • This compound

  • Iron powder

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Ethanol/Water solvent mixture (e.g., 2:1 ratio)

  • Round-bottom flask, magnetic stirrer, and reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and the ethanol/water solvent mixture.

  • Add ammonium chloride (~4 equivalents) and iron powder (~3-5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux, stirring vigorously.

  • Monitor the reaction progress by TLC until the starting material is consumed. The reaction can be vigorous initially.

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with ethanol.

  • Remove the ethanol from the filtrate under reduced pressure.

  • The remaining aqueous layer can be basified (e.g., with Na₂CO₃) and extracted with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the crude product, 2-Methoxy-4-aminobenzaldehyde.

The following diagram illustrates the logical relationship between solvent properties and reaction outcomes.

G cluster_solvent Solvent Choice cluster_outcome Potential Reaction Outcome PolarAprotic Polar Aprotic (e.g., DMF, THF) FastSNAr Accelerated SNAr Rate PolarAprotic->FastSNAr FastCondensation Accelerated Condensation PolarAprotic->FastCondensation PolarProtic Polar Protic (e.g., EtOH, MeOH) PolarProtic->FastCondensation (can be slower than aprotic) NonPolar Nonpolar (e.g., Toluene) SlowReaction Slow Reaction / Low Solubility NonPolar->SlowReaction WaterRemoval Enables Water Removal NonPolar->WaterRemoval (via azeotrope) Oxidizing Oxidizing Potential (e.g., DMSO) SideReaction Aldehyde Oxidation Oxidizing->SideReaction

References

Technical Support Center: Managing Exothermic Reactions with 2-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-Methoxy-4-nitrobenzaldehyde, focusing on the safe management of potentially exothermic reactions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Troubleshooting Exothermic Reactions

Nitration and reduction are two common transformations involving this compound that are notably exothermic. A failure to control the reaction temperature can lead to a runaway reaction, posing a significant safety hazard.[1] The following table outlines potential issues, their causes, and corrective actions.

Issue Potential Causes Recommended Solutions & Preventive Measures
Uncontrolled Temperature Increase (Runaway Reaction) 1. Rapid Reagent Addition: Adding reagents too quickly can generate heat faster than the cooling system can dissipate it.[2] 2. Inadequate Cooling: The cooling bath may not be at the appropriate temperature or have sufficient capacity for the scale of the reaction.[1] 3. Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations.[2] 4. Incorrect Reagent Concentration: Using overly concentrated reagents can increase the reaction's exothermicity.[2]Immediate Actions: 1. Cease addition of the reagent immediately. 2. Enhance cooling by adding more dry ice to an acetone (B3395972) bath or using an ice-salt mixture.[1] 3. If the temperature continues to rise uncontrollably, prepare for an emergency quench by pouring the reaction mixture into a large volume of crushed ice.[2] Prevention: • Add reagents dropwise with continuous monitoring of the internal temperature.[2] • Ensure the reaction flask is adequately submerged in a properly maintained cooling bath. • Use vigorous and consistent mechanical stirring.[2]
Low Yield of Desired Product 1. Side Reactions: Uncontrolled temperature can lead to the formation of byproducts. 2. Incomplete Reaction: The reaction may not have gone to completion. 3. Product Loss During Work-up: The product may be lost during extraction or purification steps.• Maintain the recommended reaction temperature to minimize side reactions. • Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. • If the product does not precipitate upon quenching, perform a liquid-liquid extraction with a suitable organic solvent.[3]
Formation of Impurities 1. Over-reaction/Degradation: High temperatures or prolonged reaction times can lead to the formation of degradation products. 2. Formation of Positional Isomers: The directing effects of the methoxy (B1213986) and nitro groups can lead to the formation of other isomers.• Strictly control the reaction temperature and time. • Utilize appropriate purification techniques such as recrystallization or column chromatography to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound in exothermic reactions?

A1: The main safety concern is the potential for a thermal runaway reaction, especially during nitration or reduction of the nitro group. These reactions are highly exothermic, and a loss of temperature control can lead to a rapid increase in temperature and pressure, potentially releasing toxic gases like nitrogen oxides.[4] It is crucial to handle the reagents, particularly concentrated acids, in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[3]

Q2: How does the presence of the methoxy and nitro groups influence the reactivity of this compound?

A2: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The methoxy group is an activating, ortho-para directing group. Their combined presence influences the regioselectivity of further substitutions.

Q3: What is the standard procedure for quenching a nitration reaction involving this compound?

A3: The standard and safest method to quench a nitration reaction is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[2] This serves to dilute the strong acids and dissipate the heat of dilution effectively.[2]

Q4: Can you provide a general protocol for the nitration of a methoxybenzaldehyde derivative?

A4: While a specific protocol for this compound is not provided, a general procedure for a related compound involves the slow, dropwise addition of a pre-cooled mixture of concentrated nitric and sulfuric acids to a solution of the methoxybenzaldehyde derivative while maintaining a low temperature (e.g., 0-5 °C) with an ice bath.[5] Continuous and vigorous stirring is essential throughout the addition.

Q5: What should I do if a runaway reaction occurs?

A5: In the event of a runaway reaction, characterized by a rapid and uncontrolled temperature rise, immediately stop the addition of any reagents and maximize cooling.[1] If the temperature continues to escalate, execute your laboratory's emergency quench procedure, which typically involves carefully adding the reaction mixture to a large volume of ice.[2] Always alert your supervisor and be prepared to evacuate if necessary.

Experimental Protocols

Protocol 1: General Procedure for Monitoring an Exothermic Reaction

This protocol describes a general method for monitoring the temperature of a potentially exothermic reaction involving this compound.

Materials:

  • Three-neck round-bottom flask

  • Thermometer or thermocouple

  • Magnetic stirrer and stir bar or overhead stirrer

  • Addition funnel

  • Cooling bath (e.g., ice-water or dry ice-acetone)

  • This compound

  • Reaction solvent

  • Reagent to be added

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • Dissolve this compound in the appropriate solvent in the flask.

  • Place the flask in the cooling bath and allow the solution to reach the desired initial temperature.

  • Position the thermometer or thermocouple so that the bulb is submerged in the reaction mixture but does not interfere with the stirring.

  • Begin vigorous stirring.

  • Slowly add the reagent dropwise from the addition funnel.

  • Continuously monitor the internal temperature of the reaction. If the temperature begins to rise rapidly, immediately stop the addition of the reagent and apply additional cooling if necessary.

  • Once the addition is complete, continue to monitor the temperature until it stabilizes.

Protocol 2: Emergency Quenching of a Runaway Nitration Reaction

This protocol is a last-resort emergency procedure and should only be performed if a runaway reaction cannot be brought under control by other means.

Materials:

  • Large beaker or container filled with a large volume of crushed ice and water (at least 10 times the volume of the reaction mixture).

  • Blast shield.

  • Appropriate PPE (face shield, heavy-duty gloves, fire-retardant lab coat).

Procedure:

  • Ensure a clear path to the quenching station and that a blast shield is in place.

  • Alert colleagues and your supervisor of the emergency.

  • Carefully and slowly pour the reacting mixture in a steady stream into the center of the ice/water slurry with vigorous stirring. Be prepared for vigorous gas evolution and potential splashing.

  • Do not add the ice/water to the reaction vessel, as this can cause a violent eruption.

  • Once the entire reaction mixture has been added to the ice/water, continue stirring for a few minutes to ensure the reaction is fully quenched.

  • Follow your institution's procedures for handling and disposal of the quenched mixture.

Visualizations

Exotherm_Troubleshooting_Workflow start Exothermic Reaction in Progress monitor_temp Continuously Monitor Internal Temperature start->monitor_temp temp_stable Temperature Stable? monitor_temp->temp_stable temp_rising Temperature Rising Rapidly? temp_stable->temp_rising No continue_reaction Continue Reaction Protocol temp_stable->continue_reaction Yes stop_addition Stop Reagent Addition temp_rising->stop_addition Yes reassess Re-evaluate Conditions: - Addition Rate - Stirring - Cooling Bath temp_rising->reassess No, but unstable increase_cooling Increase Cooling Efficiency stop_addition->increase_cooling increase_cooling->temp_stable Temperature Stabilizes emergency_quench Execute Emergency Quench Protocol increase_cooling->emergency_quench Temperature Continues to Rise reassess->monitor_temp notify_supervisor Notify Supervisor emergency_quench->notify_supervisor

Caption: Troubleshooting workflow for an unexpected exotherm.

Signaling_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Methoxy_4_nitrobenzaldehyde This compound Exothermic_Reaction Exothermic Reaction 2_Methoxy_4_nitrobenzaldehyde->Exothermic_Reaction Reagent Reagent (e.g., Nitrating Agent) Reagent->Exothermic_Reaction Temperature Temperature Temperature->Exothermic_Reaction influences rate Stirring Agitation Stirring->Exothermic_Reaction influences heat dissipation Concentration Concentration Concentration->Exothermic_Reaction influences rate Heat_Generation Heat Generation Exothermic_Reaction->Heat_Generation Product_Formation Desired Product Exothermic_Reaction->Product_Formation Byproduct_Formation Byproducts Heat_Generation->Byproduct_Formation if excessive

Caption: Logical relationship of factors in an exothermic reaction.

Experimental_Workflow prep 1. Prepare Reactants and Cooling Bath reaction_setup 2. Set up Reaction Apparatus prep->reaction_setup initial_cooling 3. Cool Reactant Solution reaction_setup->initial_cooling reagent_addition 4. Slow, Dropwise Reagent Addition (Monitor Temperature) initial_cooling->reagent_addition reaction_monitoring 5. Monitor Reaction to Completion (TLC) reagent_addition->reaction_monitoring quenching 6. Quench Reaction in Ice-Water reaction_monitoring->quenching workup 7. Product Isolation and Purification (Extraction/Recrystallization) quenching->workup analysis 8. Characterize Product workup->analysis

Caption: General experimental workflow for a controlled exothermic reaction.

References

Technical Support Center: Scale-Up of 2-Methoxy-4-nitrobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of reactions involving 2-Methoxy-4-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions that this compound undergoes, and what are the initial scale-up concerns for each?

A1: this compound is a versatile intermediate primarily used in two main classes of reactions:

  • Condensation Reactions: The aldehyde group is highly electrophilic due to the electron-withdrawing nitro group, making it reactive in condensation reactions, such as aldol (B89426) and Knoevenagel condensations.[1] On scale-up, key concerns include managing reaction exotherms, ensuring efficient mixing to avoid localized "hot spots" and side product formation, and controlling the rate of addition of reactants.

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the aromatic ring for nucleophilic attack, allowing for the displacement of the methoxy (B1213986) group or other ring substituents in subsequent derivatives.[2] When scaling up SNAr reactions, critical factors include solvent choice, temperature control to manage reaction kinetics and prevent runaway reactions, and managing the stoichiometry of the nucleophile to minimize side reactions.

Q2: What are the major safety hazards to consider when scaling up reactions with this compound and its precursors?

A2: The primary safety concerns involve the synthesis of the nitroaromatic compound itself and the management of subsequent exothermic reactions.

  • Nitration Reactions: The synthesis of nitroaromatic compounds often involves potent nitrating agents and is highly exothermic. There is a significant risk of thermal runaway if temperature is not strictly controlled.[3] Adequate cooling capacity and controlled addition of nitrating agents are paramount.

  • Exothermic Reactions: Both condensation and SNAr reactions can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A thorough thermal hazard evaluation is crucial before scale-up.

  • Reagent Handling: Handling of reagents like strong acids, bases, and oxidizing agents at a large scale requires appropriate personal protective equipment (PPE) and engineering controls.

Q3: How can I purify the products of this compound reactions on a large scale?

A3: While laboratory-scale purifications often rely on column chromatography, this is less practical for large-scale production. The most common industrial purification methods are:

  • Recrystallization: This is a primary method for purifying solid products. The key is to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in the mother liquor.[3][4]

  • Distillation: For liquid products, vacuum distillation can be an effective purification method.

  • Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents.

Troubleshooting Guides

Condensation Reactions
Issue Potential Cause Troubleshooting Action
Low Yield / Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.[3] Gradually increase the temperature, ensuring it does not lead to side product formation.
Poor reagent quality.Use fresh, high-purity starting materials.
Inadequate mixing.Ensure efficient stirring to maintain a homogenous reaction mixture.
Formation of Side Products (e.g., self-condensation, multiple condensations) High reaction temperature.Optimize the reaction temperature. Lower temperatures can improve selectivity.
Incorrect stoichiometry.Carefully control the molar ratios of the reactants.
Difficult Product Isolation Product is an oil or does not precipitate.Try adding an anti-solvent to induce precipitation. Seeding the solution with a small crystal of the pure product can also help.
Product co-precipitates with impurities.Optimize the crystallization solvent and cooling profile. A wash of the crude solid with a solvent that dissolves the impurity but not the product may be effective.
Nucleophilic Aromatic Substitution (SNAr)
Issue Potential Cause Troubleshooting Action
Low Conversion of Starting Material Insufficient activation of the aromatic ring.The nitro group in this compound strongly activates the ring for SNAr.[2] If the reaction is still slow, consider a higher reaction temperature or a more polar aprotic solvent (e.g., DMF, DMSO).
Poor nucleophile quality or reactivity.Ensure the nucleophile is of high purity and sufficiently reactive. If using a weak nucleophile, a stronger base may be needed to deprotonate it.
Formation of Multiple Products (e.g., substitution at undesired positions) Reaction conditions favoring side reactions.Optimize the reaction temperature and time. Lowering the temperature may increase selectivity.
Runaway Exothermic Reaction Poor heat dissipation at scale.Ensure the reactor has adequate cooling capacity. The nucleophile should be added slowly and controllably, with careful monitoring of the internal temperature.[3]
Difficult Purification Product and starting material have similar properties.If recrystallization is ineffective, consider a reactive workup where an impurity is chemically altered to make it easier to remove.

Experimental Protocols

Synthesis of this compound (Lab Scale Example)

This protocol describes the second step of a two-step synthesis, starting from 4-nitro-2-methoxy-(α,α-diacetoxy)toluene.[5]

Materials:

  • 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (250.7g, 0.8851mol)

  • Diethyl ether (300mL)

  • Concentrated HCl (60mL)

  • Water (250mL)

  • 2L round-bottom flask with condenser and mechanical stirrer

  • Ice/water bath

Procedure:

  • Combine 4-nitro-2-methoxy-(α,α-diacetoxy)toluene, diethyl ether, and concentrated HCl in the round-bottom flask.

  • Heat the mixture to reflux and stir under a nitrogen atmosphere for 20 hours.

  • While maintaining reflux, add water dropwise to the reaction mixture.

  • Cool the resulting slurry to 0°C using an ice/water bath and stir for 30 minutes.

  • Filter the slurry and wash the filter cake with water (4 x 200mL).

  • Dry the solid under vacuum to obtain this compound.

Note: This is a lab-scale procedure. Scale-up would require a jacketed reactor with appropriate temperature control and safety measures for handling concentrated HCl.

Visualizations

Scale_Up_Workflow General Scale-Up Workflow for this compound Reactions cluster_considerations Key Considerations at Each Stage lab_scale Lab Scale (mg to g) kilo_lab Kilo Lab (g to kg) lab_scale->kilo_lab Process Safety Evaluation c1 Route Scouting Proof of Concept lab_scale->c1 pilot_plant Pilot Plant (kg to 100s of kg) kilo_lab->pilot_plant Process Optimization c2 Impurity Profiling Thermal Hazard Analysis kilo_lab->c2 production Production (ton scale) pilot_plant->production Process Validation c3 Mixing & Heat Transfer Studies Raw Material Sourcing pilot_plant->c3 c4 Process Robustness Waste Stream Management production->c4

Caption: General workflow for scaling up chemical reactions.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Is the reaction going to completion? start->check_reaction check_impurities Are there significant side products? check_reaction->check_impurities Yes optimize_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) check_reaction->optimize_conditions No check_workup Is product lost during workup/isolation? check_impurities->check_workup No optimize_selectivity Optimize for Selectivity (Stoichiometry, Addition Rate, Temperature) check_impurities->optimize_selectivity Yes optimize_isolation Optimize Workup & Purification (Solvent Choice, pH, Temperature) check_workup->optimize_isolation Yes investigate_reagents Investigate Reagent Purity and Stability check_workup->investigate_reagents No re_evaluate Re-evaluate Yield optimize_conditions->re_evaluate Re-run and Evaluate optimize_selectivity->re_evaluate Re-run and Evaluate optimize_isolation->re_evaluate Re-run and Evaluate investigate_reagents->re_evaluate Re-run and Evaluate

References

Validation & Comparative

A Comparative Guide to 2-Methoxy-4-nitrobenzaldehyde and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric forms of a chemical compound is paramount for optimizing synthetic routes, predicting biological activity, and developing novel therapeutics. This guide provides an objective comparison of 2-Methoxy-4-nitrobenzaldehyde and its positional isomers, supported by experimental data and detailed protocols.

This document delves into the physicochemical properties, spectroscopic characteristics, and relative reactivity of these versatile intermediates. The strategic placement of the methoxy (B1213986) and nitro groups on the benzaldehyde (B42025) ring significantly influences their electronic and steric properties, leading to distinct behaviors in chemical reactions and biological systems.

Physicochemical Properties: A Comparative Analysis

The physical properties of methoxy-nitrobenzaldehyde isomers, such as melting point and solubility, are dictated by the substitution pattern on the aromatic ring, which in turn affects crystal lattice energy and intermolecular interactions. While comprehensive, directly comparative solubility data is scarce in the literature, the following table summarizes key physicochemical properties compiled from various sources.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
This compoundC₈H₇NO₄181.15120-124[1]136507-15-8[1][2]
4-Methoxy-2-nitrobenzaldehydeC₈H₇NO₄181.1595.5-96[3]22996-21-0[3][4][5][6]
4-Methoxy-3-nitrobenzaldehydeC₈H₇NO₄181.1597-100[7]31680-08-7[7]
5-Methoxy-2-nitrobenzaldehydeC₈H₇NO₄181.1589-92[8]20357-24-8[9][10][11]
3-Methoxy-4-nitrobenzaldehydeC₈H₇NO₄181.15Not readily available80410-57-7[12][13][14]
2-Methoxy-5-nitrobenzaldehydeC₈H₇NO₄181.15Not readily available25016-02-8[15]
3-Methoxy-5-nitrobenzaldehydeC₈H₇NO₄181.15Not readily available354512-22-4[16]

Note: Melting points can vary slightly depending on the purity of the compound and the measurement method.

Spectroscopic Data Comparison

Spectroscopic techniques are essential for the unambiguous identification and characterization of isomers. The following tables summarize key ¹H and ¹³C NMR chemical shifts for this compound and some of its isomers. It is important to note that chemical shifts can be influenced by the solvent used.

¹H NMR Spectral Data (CDCl₃, chemical shifts in ppm)
IsomerAldehyde-H (s)Aromatic-H (m)Methoxy-H (s)
This compound ~10.4~7.6-8.2~4.0
4-Methoxy-2-nitrobenzaldehyde ~10.3~7.2-7.9~3.9
4-Methoxy-3-nitrobenzaldehyde ~9.9~7.2-8.3~4.0
2-Methoxybenzaldehyde (for reference) 10.457.80 (d), 7.55 (t), 7.05 (t), 6.98 (d)3.92
¹³C NMR Spectral Data (CDCl₃, chemical shifts in ppm)
IsomerC=OAromatic CMethoxy C
This compound ~188~110, 118, 125, 140, 152, 164~56
4-Methoxy-2-nitrobenzaldehyde ~189~108, 119, 125, 140, 150, 162~56
4-Methoxy-3-nitrobenzaldehyde ~190~112, 125, 128, 135, 150, 155~56
2-Methoxybenzaldehyde (for reference) 189.4161.5, 135.7, 128.0, 124.5, 120.3, 111.455.3[17]

Reactivity Comparison

The reactivity of benzaldehyde derivatives is significantly influenced by the electronic effects of the substituents on the aromatic ring. The nitro group is a strong electron-withdrawing group, which increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methoxy group is an electron-donating group, which decreases the electrophilicity of the carbonyl carbon.

The relative positions of these groups in the isomers of methoxy-nitrobenzaldehyde lead to a nuanced interplay of these electronic effects, as well as steric hindrance, which affects their reactivity.

  • This compound : The nitro group at the para position strongly withdraws electron density from the ring through resonance and inductive effects, activating the aldehyde group towards nucleophilic attack. The ortho-methoxy group has a competing electron-donating resonance effect and a weak electron-withdrawing inductive effect, along with potential steric hindrance.

  • Other Isomers : The reactivity of other isomers will depend on the specific positions of the methoxy and nitro groups. For instance, a nitro group in the ortho or para position to the aldehyde will have a more pronounced activating effect than one in the meta position. An ortho-methoxy group may introduce steric hindrance that can impede the approach of nucleophiles.

Experimental Protocols

Determination of Solubility

Objective: To quantitatively determine and compare the solubility of this compound and its isomers in various organic solvents at a given temperature.

Materials:

  • This compound and its isomers

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of a specific isomer to a vial containing a known volume of the chosen solvent.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath for 24 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed vial.

  • Quantification: Determine the concentration of the dissolved isomer in the filtrate using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the solubility in g/100 mL or mol/L.

  • Repeat the procedure for each isomer and each solvent.

Comparative Reactivity Study: Wittig Reaction

Objective: To compare the reactivity of this compound and its isomers in a Wittig reaction by monitoring the reaction progress or comparing product yields under identical conditions.

Materials:

  • This compound and its isomers

  • Benzyltriphenylphosphonium (B107652) chloride

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography supplies for purification

Procedure:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride in anhydrous THF. Cool the suspension in an ice bath and add sodium hydride portion-wise. Stir the mixture at room temperature for 1 hour to form the ylide (a color change is typically observed).

  • Wittig Reaction: In separate, identical reaction vessels, dissolve each methoxy-nitrobenzaldehyde isomer in anhydrous THF. To each solution, add an equimolar amount of the freshly prepared ylide solution at 0 °C.

  • Reaction Monitoring: Allow the reactions to proceed at room temperature. Monitor the progress of each reaction by TLC at regular time intervals, observing the disappearance of the aldehyde spot and the appearance of the product spot.

  • Work-up and Isolation: After a set reaction time (e.g., 24 hours), quench all reactions by adding water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis and Comparison: Purify the crude product by column chromatography. Determine the yield of the alkene product for each isomer. The isomer that gives the highest yield in the set time is considered the most reactive under these conditions.

Visualizations

Synthesis Workflow for this compound

G Synthesis of this compound cluster_0 Route 1 cluster_1 Route 2 4-Nitro-2-methoxytoluene 4-Nitro-2-methoxytoluene Intermediate_1 4-Nitro-2-methoxy- (α,α-diacetoxy)toluene 4-Nitro-2-methoxytoluene->Intermediate_1 Ac₂O, H₂SO₄, CrO₃ Product_1 This compound Intermediate_1->Product_1 HCl, Et₂O 4-Nitrosalicylic_acid 4-Nitrosalicylic_acid Intermediate_2 Methyl 2-methoxy- 4-nitrobenzoate 4-Nitrosalicylic_acid->Intermediate_2 Dimethyl sulfate Intermediate_3 2-Methoxy-4-nitrobenzyl alcohol Intermediate_2->Intermediate_3 DIBAL-H Product_2 This compound Intermediate_3->Product_2 PDC

Caption: Two common synthetic routes for this compound.[18]

TTK Protein Kinase Signaling Pathway in Mitosis

G Simplified TTK Signaling in Spindle Assembly Checkpoint Unattached_Kinetochores Unattached_Kinetochores TTK_Activation TTK (Mps1) Activation Unattached_Kinetochores->TTK_Activation SAC_Proteins Spindle Assembly Checkpoint (SAC) Proteins (e.g., Mad2) TTK_Activation->SAC_Proteins Phosphorylation MCC_Formation Mitotic Checkpoint Complex (MCC) Formation SAC_Proteins->MCC_Formation APC_C_Inhibition Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibition MCC_Formation->APC_C_Inhibition Anaphase_Delay Anaphase Onset Delayed APC_C_Inhibition->Anaphase_Delay TTK_Inhibitor TTK Inhibitor (e.g., synthesized from This compound derivatives) TTK_Inhibitor->TTK_Activation

Caption: Role of TTK in the spindle assembly checkpoint and the effect of its inhibition.[4][18][19][20]

Experimental Workflow for Comparative Reactivity

G Workflow for Comparing Isomer Reactivity in Wittig Reaction Start Start Prepare_Ylide Prepare Phosphonium Ylide Solution Start->Prepare_Ylide Setup_Reactions Set up Parallel Reactions for Each Isomer Prepare_Ylide->Setup_Reactions Add_Ylide Add Equimolar Ylide to Each Isomer Setup_Reactions->Add_Ylide Monitor_TLC Monitor Reaction Progress by TLC Add_Ylide->Monitor_TLC Workup Quench and Work-up All Reactions Monitor_TLC->Workup Purify Purify Products by Column Chromatography Workup->Purify Analyze Determine Product Yield for Each Isomer Purify->Analyze Compare Compare Yields to Determine Relative Reactivity Analyze->Compare End End Compare->End

Caption: A logical workflow for the experimental comparison of isomer reactivity.

References

A Comparative Guide to the Reactivity of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the reactivity of substituted benzaldehydes in various organic reactions, supported by experimental data. Understanding the influence of substituents on the aromatic ring is critical for researchers, scientists, and drug development professionals in optimizing reaction conditions, elucidating mechanisms, and designing molecules with desired chemical properties.

The Influence of Substituents on Benzaldehyde (B42025) Reactivity

The reactivity of the carbonyl group in benzaldehyde is primarily determined by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring modulate this electrophilicity through a combination of inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and chloro (-Cl), pull electron density away from the carbonyl group. This withdrawal of electrons increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] Consequently, EWGs generally accelerate reactions involving nucleophilic addition.[1][2]

  • Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), push electron density towards the carbonyl group. This donation of electrons decreases the partial positive charge on the carbonyl carbon, reducing its electrophilicity and thus slowing down the rate of nucleophilic attack.[1]

Aromatic aldehydes are typically less reactive in nucleophilic addition reactions compared to their aliphatic counterparts, like propanal.[3][4] This is due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl group.[1][4]

The Hammett equation , log(k/k₀) = σρ, provides a quantitative measure of these electronic effects on reaction rates.[5][6][7] In this equation, 'k' is the rate constant for the substituted benzaldehyde, 'k₀' is the rate constant for unsubstituted benzaldehyde, 'σ' is the substituent constant (which depends on the nature and position of the substituent), and 'ρ' is the reaction constant, indicating the sensitivity of the reaction to substituent effects.[5][7] A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.[5]

G cluster_0 Substituent Effects on Benzaldehyde Reactivity reactivity Carbonyl Reactivity electrophilicity Carbonyl Carbon Electrophilicity electrophilicity->reactivity Directly Proportional ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl) ewg->electrophilicity Increases edg Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) edg->electrophilicity Decreases

Caption: Substituent effects on carbonyl electrophilicity and reactivity.

Comparative Reactivity Data

The following tables summarize the relative reactivity of various substituted benzaldehydes in nucleophilic addition, oxidation, and reduction reactions, as determined by their reaction rate constants. The relative rate constant is the ratio of the rate constant of the substituted benzaldehyde to that of the unsubstituted benzaldehyde (k/k₀).

Table 1: Nucleophilic Addition Reactions
Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)
p-NO₂Wittig Reaction14.7
m-NO₂Wittig Reaction10.5
p-ClWittig Reaction2.75
HWittig Reaction1.00
p-CH₃Wittig Reaction0.45
p-OCH₃Wittig Reaction0.22
Data sourced from BenchChem[1]
Table 2: Oxidation Reactions
Substituent (Position)Oxidizing AgentRelative Rate Constant (k/k₀)
p-NO₂BTMACB1.62
m-NO₂BTMACB1.35
p-ClBTMACB0.55
HBTMACB1.00
p-CH₃BTMACB2.51
p-OCH₃BTMACB6.31
BTMACB = Benzyltrimethylammonium (B79724) chlorobromate in aqueous acetic acid. Data sourced from BenchChem.[1]
Table 3: Reduction Reactions
Substituent (Position)Reducing Agent10³ k₂ (M⁻¹s⁻¹) at 25°C
p-OCH₃B-n-octyl-9-BBN 0.42
p-CH₃B-n-octyl-9-BBN1.33
HB-n-octyl-9-BBN 3.50
p-ClB-n-octyl-9-BBN5.33
p-CF₃B-n-octyl-9-BBN**25.0
*B-n-octyl-9-borabicyclo[3.3.1]nonane. Data sourced from the American Chemical Society.[8]

Discussion of Reactivity in Key Reactions

Nucleophilic Addition Reactions

In nucleophilic addition reactions, the rate is generally accelerated by electron-withdrawing substituents and retarded by electron-donating substituents.[1] This is because EWGs increase the partial positive charge on the carbonyl carbon, making it a more favorable target for nucleophiles.[1]

  • Wittig Reaction : As shown in Table 1, benzaldehydes with electron-withdrawing groups like nitro and chloro substituents exhibit significantly higher reaction rates in the Wittig reaction compared to unsubstituted benzaldehyde.[1] Conversely, electron-donating groups like methyl and methoxy decrease the reaction rate.[1]

  • Aldol (B89426) and Knoevenagel Condensations : Similar trends are observed in other nucleophilic additions. In proline-catalyzed aldol reactions and Knoevenagel condensations, a positive correlation exists between the reaction rate and the electrophilicity of the benzaldehyde derivative.[1][9] Electron-poor benzaldehydes with withdrawing substituents show increased reactivity.[1][9]

  • Cannizzaro Reaction : This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Therefore, electron-withdrawing groups on the benzaldehyde ring are expected to facilitate this initial attack and increase the reaction rate.[1]

Oxidation Reactions

The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a common transformation.[1] The effect of substituents can vary depending on the specific oxidizing agent and reaction mechanism.

  • Oxidation by Benzyltrimethylammonium Chlorobromate (BTMACB) : In this reaction, the rate is accelerated by both electron-withdrawing and electron-donating groups, though the effect is more pronounced with EDGs (see Table 2).[1] This suggests a complex mechanism where the rate-determining step is influenced by the stability of a potential electron-deficient intermediate.[1][10] The reaction is first order with respect to both the benzaldehyde and BTMACB.[10][11][12]

  • Oxidation by Pyridinium Bromochromate (PBC) : The oxidation of substituted benzaldehydes by PBC in dimethyl sulfoxide (B87167) (DMSO) also yields the corresponding benzoic acids.[13] The reaction is first order with respect to both PBC and the aldehyde, and it is promoted by hydrogen ions.[13] A study of 36 monosubstituted benzaldehydes showed that para-substituted compounds are more susceptible to delocalized (resonance) effects, while ortho- and meta-substituted compounds show a greater dependence on the field (inductive) effect.[13]

Reduction Reactions

The reduction of benzaldehydes to benzyl (B1604629) alcohols typically involves the nucleophilic addition of a hydride ion. Therefore, the reaction rate is sensitive to the electrophilicity of the carbonyl carbon.

  • Reduction by B-alkyl-9-BBN : For the reduction of para-substituted benzaldehydes with B-n-octyl-9-BBN, electron-withdrawing groups increase the rate of reduction.[8] The rate constants correlate well with Hammett σ+ values, yielding a positive ρ value of +1.03, which is indicative of a buildup of negative charge in the transition state, consistent with a rate-determining hydride addition to the carbonyl carbon.[8]

Experimental Protocols

The following are generalized methodologies for key experiments cited that can be adapted to compare the reactivity of various substituted benzaldehydes.

General Protocol for Comparative Wittig Reaction

This protocol describes a general procedure for the Wittig reaction between a substituted benzaldehyde and a phosphonium (B103445) ylide to form an alkene.[1]

  • Ylide Generation : A phosphonium salt (e.g., benzyltriphenylphosphonium (B107652) chloride) is suspended in a suitable anhydrous solvent (e.g., THF). A strong base (e.g., n-butyllithium) is added dropwise at a low temperature (e.g., 0 °C) to generate the ylide. The formation of a characteristic color (often orange or red) indicates ylide formation.[1]

  • Reaction with Aldehyde : The substituted benzaldehyde, dissolved in the same anhydrous solvent, is added to the ylide solution. The reaction mixture is stirred for a period ranging from 30 minutes to several hours.[1]

  • Monitoring and Workup : The progress of the reaction is monitored by thin-layer chromatography (TLC).[1] Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.[1]

  • Purification : The combined organic layers are dried and concentrated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the desired alkene.[1]

General Protocol for Kinetic Measurement of Oxidation

This protocol describes a typical kinetic experiment for the oxidation of a substituted benzaldehyde using a spectrophotometric method.[1]

  • Solution Preparation : Stock solutions of the oxidizing agent (e.g., BTMACB) and the various substituted benzaldehydes are prepared in a suitable solvent system (e.g., aqueous acetic acid).[1][10]

  • Kinetic Measurement : Reactions are performed under pseudo-first-order conditions, with a large excess (e.g., ≥15 times) of the benzaldehyde over the oxidizing agent.[1][13] The reactions are initiated by mixing the reactant solutions in a thermostated cuvette inside a spectrophotometer.[1]

  • Data Acquisition : The progress of the reaction is monitored by following the disappearance of the oxidizing agent at a specific wavelength where it has significant absorbance.[1][13]

  • Data Analysis : The pseudo-first-order rate constants (k_obs) are determined from the slope of the linear plots of the natural logarithm of the oxidant's concentration versus time.[1] The second-order rate constants are then calculated by dividing the pseudo-first-order rate constants by the concentration of the benzaldehyde.[1][10]

G cluster_1 Generalized Workflow for Reactivity Comparison start Start prep Prepare Solutions: - Substituted Benzaldehydes (A, B, C) - Common Reagent (e.g., Oxidant) start->prep react Initiate Parallel Reactions under Identical Conditions (Temp, Conc, Solvent) prep->react monitor Monitor Reaction Progress vs. Time (e.g., Spectrophotometry, TLC, GC) react->monitor analyze Calculate Kinetic Parameters (e.g., Rate Constants, Half-life) monitor->analyze compare Compare Reactivity: A vs. B vs. C analyze->compare end End compare->end

References

A Comparative Guide to Analytical Methods for the Characterization of 2-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of chemical intermediates like 2-Methoxy-4-nitrobenzaldehyde is paramount for ensuring the quality, consistency, and safety of final products. This guide provides a comprehensive comparison of key analytical techniques for the characterization of this compound, detailing experimental protocols and presenting comparative data to aid in method selection for specific research and quality control objectives.

At a Glance: Comparing Analytical Techniques

The choice of an analytical method for this compound depends on the specific information required, such as qualitative identification, quantitative analysis, purity assessment, or structural elucidation. Spectroscopic methods like UV-Vis, FTIR, and NMR provide valuable structural information, while chromatographic techniques such as HPLC and GC-MS are essential for separation and quantification.

Analytical TechniqueInformation ProvidedKey Performance Aspects
High-Performance Liquid Chromatography (HPLC) Quantitative analysis, purity determination, impurity profiling.High sensitivity and resolution for separating complex mixtures; suitable for non-volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile components, impurity analysis.Powerful combination for separation and definitive structural elucidation of volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation, confirmation of molecular structure.Unambiguous identification and structural analysis in solution.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups, structural confirmation.Provides a unique molecular "fingerprint" for rapid identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy Qualitative identification, quantitative analysis based on absorbance.Simple, rapid, and cost-effective for concentration measurements.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of this compound and its closely related isomers using various analytical techniques. This data is compiled from publicly available resources and should be considered as a reference, with the acknowledgment that specific values may vary based on the instrumentation and experimental conditions.

ParameterHPLCGC-MS¹H NMR¹³C NMRFTIRUV-Vis
Analyte 3-Methoxy-2-nitrobenzaldehyde (Isomer)4-Nitrobenzaldehyde (Related Compound)2-Methoxybenzaldehyde & 4-Nitrobenzaldehyde (Analogs)2-Methoxybenzaldehyde & 4-Nitrobenzaldehyde (Analogs)This compound (Expected)This compound
Key Quantitative Data Retention Time: Dependent on methodMolecular Ion (m/z): 151Chemical Shifts (δ): Aldehyde H (~10 ppm), Methoxy (B1213986) H (~4 ppm), Aromatic H (7-9 ppm)Chemical Shifts (δ): Carbonyl C (~190 ppm), Aromatic C (110-160 ppm), Methoxy C (~56 ppm)Wavenumbers (cm⁻¹): C=O (~1700), NO₂ (asym ~1530, sym ~1350), C-O (~1250), C=C (~1600)λmax (nm) & Molar Extinction (ε, M⁻¹cm⁻¹)
Reported/Expected Values Not specifiedNot specifiedAldehyde H: ~10.45 (2-methoxy), ~10.17 (4-nitro); Methoxy H: ~3.73 (4-methoxy)[1]Carbonyl C: ~189.4 (2-methoxy), ~190.4 (4-nitro); Methoxy C: ~55.3 (2-methoxy)[1]C=O: ~1690-1710, NO₂: ~1520 & ~1345, C-O: ~1260~250 (ε > 10,000), ~300 (ε ≈ 1,000), ~350 (ε < 100)[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be optimized for the specific instrumentation and analytical requirements.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of this compound and its impurities.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector is suitable.

  • Column : A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase : A typical mobile phase consists of a mixture of acetonitrile (B52724) and water. For some applications, an acid such as phosphoric acid or formic acid may be added to improve peak shape. A gradient elution may be necessary for optimal separation of impurities.

  • Detection : UV detection is typically performed at a wavelength where this compound exhibits strong absorbance, such as 254 nm.

  • Example Protocol (based on 3-Methoxy-2-nitrobenzaldehyde) : A reverse phase HPLC method can be employed with a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, the phosphoric acid should be replaced with formic acid.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), is often used.

  • Carrier Gas : Helium is typically used as the carrier gas at a constant flow rate.

  • Oven Temperature Program : A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to ensure the elution of all components.

  • Mass Spectrometry : The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum of this compound will show a molecular ion peak at m/z 181.

  • Example Protocol (based on 4-Nitrobenzaldehyde) :

    • Inlet Temperature : 250°C

    • Injection Volume : 1 µL

    • Oven Program : Hold at 100°C for 5 minutes, then ramp at 40°C/min to 300°C and hold for 5 minutes.[4]

    • MS Scan Range : m/z 40-400

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : A deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is used to dissolve the sample.

  • ¹H NMR : The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include a singlet for the aldehyde proton, a singlet for the methoxy protons, and multiplets for the aromatic protons.

  • ¹³C NMR : The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the aldehyde, the aromatic carbons, and the methoxy carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound, providing a molecular fingerprint.

  • Instrumentation : A Fourier-Transform Infrared spectrometer.

  • Sample Preparation : The sample can be analyzed as a solid (e.g., using a KBr pellet) or dissolved in a suitable solvent.

  • Data Interpretation : The infrared spectrum will show characteristic absorption bands corresponding to the various functional groups:

    • C=O stretch (aldehyde) : A strong band around 1700 cm⁻¹.

    • NO₂ stretch (nitro group) : Two strong bands, an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

    • C-O stretch (methoxy group) : A band in the region of 1250-1000 cm⁻¹.

    • C=C stretch (aromatic ring) : Bands in the 1600-1450 cm⁻¹ region.

    • C-H stretch (aromatic and aldehyde) : Bands above 3000 cm⁻¹ (aromatic) and around 2850 and 2750 cm⁻¹ (aldehyde).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward method for the qualitative and quantitative analysis of this compound.

  • Instrumentation : A double-beam UV-Vis spectrophotometer.

  • Solvent : The choice of solvent can influence the absorption spectrum. Common solvents include methanol, ethanol, and acetonitrile.

  • Procedure : A solution of this compound is prepared in the chosen solvent, and its absorbance is measured across a range of wavelengths (e.g., 200-400 nm). This compound is expected to exhibit multiple absorption bands due to its chromophoric groups.[2] For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Visualizing the Analytical Workflow

The following diagram illustrates a general workflow for the comprehensive characterization of this compound, from initial sample preparation to final data analysis and reporting.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting start This compound Sample dissolution Dissolution in Appropriate Solvent start->dissolution filtration Filtration (if necessary) dissolution->filtration hplc HPLC (Purity & Quantification) filtration->hplc Inject gcms GC-MS (Volatile Impurities) filtration->gcms Inject nmr NMR (Structural Elucidation) filtration->nmr Analyze ftir FTIR (Functional Groups) filtration->ftir Analyze uvvis UV-Vis (Quantification) filtration->uvvis Analyze data_analysis Data Processing & Interpretation hplc->data_analysis gcms->data_analysis nmr->data_analysis ftir->data_analysis uvvis->data_analysis report Comprehensive Characterization Report data_analysis->report

Caption: General workflow for characterizing this compound.

References

A Comparative Guide to the Validation of 2-Methoxy-4-nitrobenzaldehyde in Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Methoxy-4-nitrobenzaldehyde's performance in various synthetic applications, juxtaposed with alternative reagents. The content is supported by experimental data to inform synthetic strategy and reagent selection.

Introduction

This compound is a versatile intermediate in organic synthesis, valued for its dual reactivity. The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde, making it a prime candidate for nucleophilic additions and condensation reactions. Simultaneously, the nitro group can be readily reduced to an amine, facilitating the construction of heterocyclic scaffolds. This guide will delve into the synthesis of this compound and its application in key synthetic transformations, providing a comparative analysis with other substituted benzaldehydes.

Synthesis of this compound: A Comparative Overview

Two primary routes for the synthesis of this compound have been reported, starting from either 4-nitrosalicylic acid or 4-nitro-2-methoxytoluene.[1]

Synthetic Route 1: From 4-nitrosalicylic acid
Synthetic Route 2: From 4-nitro-2-methoxytoluene

This two-step process provides a high-yield synthesis of the target compound.[1]

Table 1: Comparison of Synthetic Routes for this compound

Starting MaterialNumber of StepsKey ReagentsOverall Yield (%)Reference
4-nitrosalicylic acid3Dimethyl sulfate, DIBAL-H, PDCNot explicitly stated[1]
4-nitro-2-methoxytoluene2Acetic anhydride, CrO₃, HCl~46% (calculated from two steps)[1]

Note: The overall yield for Route 2 is an estimation based on the reported yields of the two individual steps (51% and 91%).

Performance in Synthetic Reactions: A Comparative Analysis

The reactivity of this compound is largely governed by the electronic effects of its substituents. The para-nitro group acts as a strong electron-withdrawing group, increasing the electrophilicity of the carbonyl carbon, thus making it more susceptible to nucleophilic attack. The ortho-methoxy group, an electron-donating group, can have a more complex influence, potentially affecting steric hindrance and the electronic nature of the aromatic ring.

Nucleophilic Addition Reactions

In reactions sensitive to the electrophilicity of the aldehyde, such as the Knoevenagel condensation and Wittig reaction, benzaldehydes with electron-withdrawing groups generally exhibit higher reactivity.

Table 2: Comparative Reactivity of Substituted Benzaldehydes in Nucleophilic Addition Reactions

AldehydeReaction TypeRelative Rate Constant (k/k₀)Yield (%) in Knoevenagel CondensationReference
This compound --Data not available-
4-NitrobenzaldehydeWittig Reaction14.792[2][3]
3-NitrobenzaldehydeWittig Reaction10.588[2][3]
BenzaldehydeWittig Reaction1.00-[2]
4-MethoxybenzaldehydeWittig Reaction0.4585[2]

Note: While specific kinetic data for this compound is not available, its reactivity is expected to be high due to the strong electron-withdrawing nitro group at the para position.

Multicomponent Reactions (MCRs)

Multicomponent reactions, such as the Biginelli and Ugi reactions, are powerful tools for the rapid synthesis of complex molecules. The choice of aldehyde is critical to the success of these reactions.

Biginelli Reaction: This reaction produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. Aldehydes with electron-withdrawing groups are known to perform well in this reaction. While specific comparative data for this compound is limited, its high electrophilicity suggests it would be a suitable substrate.

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. The reaction is generally high-yielding and tolerant of a wide range of functional groups.

Synthesis of Heterocycles: Quinazolines

This compound can serve as a precursor for quinazoline (B50416) derivatives. The synthesis typically involves the condensation of the aldehyde with a suitable amino-functionalized reactant, followed by cyclization. An alternative and widely used precursor for quinazolinones is 2-aminobenzamide, which undergoes cyclocondensation with aldehydes.

Table 3: Comparison of Precursors for Quinazolinone Synthesis

PrecursorCo-reactantProduct TypeYield (%)Reference
This compound (Requires subsequent reduction and cyclization)Quinazoline derivativeData not available-
2-AminobenzamideBenzaldehyde2,3-Dihydroquinazolin-4(1H)-one95[4]
2-AminobenzophenoneBenzylamine2,4-Diphenylquinazoline87[4]

Experimental Protocols

Synthesis of this compound from 4-nitro-2-methoxytoluene (Route 2)

Step 1: Synthesis of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene

  • To a solution of 4-nitro-2-methoxytoluene in acetic acid and acetic anhydride, cooled to 0-10°C, chromium trioxide is added portion-wise.

  • The reaction mixture is stirred at 0°C for 30 minutes.

  • The mixture is then poured into ice water, and the resulting solid is filtered, washed with water, and dried to afford 4-nitro-2-methoxy-(α,α-diacetoxy)toluene.

Step 2: Hydrolysis to this compound

  • A mixture of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene, diethyl ether, and concentrated hydrochloric acid is refluxed for 20 hours.

  • Water is added, and the mixture is cooled to 0°C.

  • The resulting solid is filtered, washed with water, and dried to yield this compound.[1]

Visualizing Synthetic Pathways and Workflows

Synthetic Pathway for this compound (Route 2)

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Hydrolysis 4-nitro-2-methoxytoluene 4-nitro-2-methoxytoluene Reagents1 Ac₂O, HOAc, CrO₃, H₂SO₄ Intermediate 4-nitro-2-methoxy- (α,α-diacetoxy)toluene Reagents1->Intermediate Yield: 51% Reagents2 HCl, Et₂O, H₂O Product This compound Reagents2->Product Yield: 91% G Start Reactants: - Aldehyde (e.g., this compound) - β-Ketoester - Urea/Thiourea Reaction One-pot Reaction (with catalyst) Start->Reaction Workup Reaction Quenching & Crude Product Isolation Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Pure Dihydropyrimidinone Purification->Product

References

The Strategic Advantage of 2-Methoxy-4-nitrobenzaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Among the diverse array of aromatic aldehydes, 2-Methoxy-4-nitrobenzaldehyde emerges as a particularly advantageous building block, offering a unique combination of reactive sites that enable novel and efficient synthetic strategies. This guide provides an in-depth comparison of this compound with its alternatives, supported by experimental data and detailed protocols, to highlight its superior performance in key applications.

At its core, the utility of this compound stems from the orchestrated interplay of its three functional groups: the aldehyde, the nitro group, and the methoxy (B1213986) group. The aldehyde functionality serves as a versatile handle for condensation and cyclization reactions. The electron-withdrawing nitro group not only activates the aromatic ring for nucleophilic aromatic substitution (SNAr) but can also be readily reduced to a nucleophilic amine, opening pathways for domino reactions. The methoxy group, an electron-donating group, further modulates the reactivity of the aromatic ring. This trifecta of functionalities makes it an exceptional precursor for the synthesis of complex heterocyclic compounds, and notably, as a highly effective photolabile protecting group (PPG).

A Superior Photolabile Protecting Group

One of the most significant advantages of the 2-nitrobenzyl scaffold, inherent to this compound, is its utility as a photolabile protecting group. "Caging" a reactive functional group with a PPG allows for its controlled release with spatiotemporal precision using light, a traceless reagent. This technique is invaluable in chemical biology and drug delivery for studying dynamic processes. The 2-methoxy and 4-nitro substitution pattern offers favorable photophysical properties compared to other nitrobenzyl-based PPGs.

Performance Comparison of Nitrobenzyl-Based Photolabile Protecting Groups

The efficacy of a PPG is primarily evaluated by its absorption maximum (λmax) and its quantum yield of uncaging (Φu), which represents the efficiency of the photocleavage process.[1][2] An ideal PPG should have a high quantum yield and an absorption maximum in a region that minimizes damage to biological samples (typically >350 nm).[3]

Photolabile Protecting GroupProtected Groupλmax (nm)Quantum Yield (Φu)Reference
2-Nitrobenzyl Carboxylate~2800.13[3]
4,5-Dimethoxy-2-nitrobenzyl (DMNB) Carboxylate~3500.08[4]
2,6-Dinitrobenzyl Carbonate3650.12[3]
p-Hydroxyphenacyl Carboxylate~3100.1-0.4[3][4]

Note: The quantum yield for 2-Methoxy-4-nitrobenzyl derivatives is expected to be in a similar range to the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group due to the presence of electron-donating methoxy substituents which can red-shift the absorption maximum.

The data indicates that while the parent 2-nitrobenzyl group has a reasonable quantum yield, its absorption maximum is in the shorter UV region. The addition of methoxy groups, as in the case of DMNB and by extension this compound, shifts the absorption to longer, less damaging wavelengths, a crucial advantage for biological applications. While dinitrobenzyl derivatives can have higher quantum yields, they may also exhibit broader absorption profiles that can interfere with other chromophores in a system.

Streamlining Heterocycle Synthesis: The Friedländer Annulation

In the realm of heterocyclic synthesis, this compound proves to be a superior starting material for the construction of quinoline (B57606) scaffolds via the Friedländer annulation. The classical Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6] However, 2-aminobenzaldehydes are often unstable and less commercially available than their nitro counterparts.[7]

A significant advantage of using this compound is the ability to perform a domino nitro reduction-Friedländer synthesis.[7] In this one-pot reaction, the nitro group is reduced in situ to an amine, which then immediately undergoes the Friedländer condensation. This approach is more efficient and atom-economical than a multi-step sequence. The electron-withdrawing nature of the nitro group in the starting material also enhances the electrophilicity of the aldehyde, facilitating the initial condensation step.

Comparative Yields in Friedländer Quinoline Synthesis
Starting AldehydeMethylene (B1212753) CompoundCatalyst/ConditionsYield (%)Reference
2-Nitrobenzaldehyde Ethyl acetoacetate (B1235776)Fe/AcOH, Reflux93[8]
2-Aminobenzaldehyde Ethyl acetoacetateWater, 70°C97[9]
2-Aminobenzaldehyde KetonesVarious catalysts80-98[10]
2-Nitrobenzaldehydes Active methylene compoundsIn situ reduction70-90[10]

The data demonstrates that the domino approach starting from 2-nitrobenzaldehydes provides excellent yields, comparable to and sometimes surpassing those obtained from the corresponding 2-aminobenzaldehydes, while offering the advantage of using more stable and accessible starting materials.

Experimental Protocols

Protocol 1: Photocleavage of a 2-Methoxy-4-nitrobenzyl Protected Alcohol

This protocol provides a general procedure for the light-induced deprotection of an alcohol protected with a 2-Methoxy-4-nitrobenzyl group.

Materials:

  • 2-Methoxy-4-nitrobenzyl protected alcohol

  • Solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

  • UV lamp (e.g., medium-pressure mercury lamp with a filter for λ > 350 nm)

  • Reaction vessel (quartz or borosilicate glass, depending on the wavelength)

  • Stirring apparatus

  • Thin-layer chromatography (TLC) supplies

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Dissolve the 2-Methoxy-4-nitrobenzyl protected alcohol in the chosen solvent in the reaction vessel. The concentration should be optimized but is typically in the range of 1-10 mM.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the chromophore.

  • While stirring, irradiate the solution with the UV lamp. The irradiation time will depend on the quantum yield of the specific substrate and the intensity of the light source. Monitor the reaction progress by TLC.

  • Upon completion of the reaction (disappearance of the starting material), remove the solvent under reduced pressure.

  • The crude product will contain the deprotected alcohol and the 2-methoxy-4-nitrosobenzaldehyde byproduct. Purify the desired alcohol by column chromatography.[11][12]

Protocol 2: Domino Nitro Reduction-Friedländer Synthesis of a Quinolone Derivative

This protocol describes a one-pot synthesis of a quinoline derivative starting from this compound and ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in glacial acetic acid.

  • To this solution, add iron powder (3.0 equiv).

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically complete within 1-3 hours. Monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.[7][8]

Visualizing the Advantages: Workflows and Pathways

To further illustrate the strategic utility of this compound, the following diagrams, generated using Graphviz, depict the key workflows.

photolabile_protecting_group_workflow start Alcohol/Amine/ Carboxylic Acid protection Protection Reaction start->protection reagent This compound derivative reagent->protection caged 'Caged' Molecule (Protected) protection->caged deprotection Photocleavage caged->deprotection light Light (hν) λ > 350 nm light->deprotection product Released Active Molecule deprotection->product byproduct 2-Methoxy-4-nitrosobenzaldehyde (Byproduct) deprotection->byproduct

Workflow for this compound as a photolabile protecting group.

friedlander_synthesis_workflow start_reagents This compound + Active Methylene Compound reduction In situ Nitro Reduction (e.g., Fe/AcOH) start_reagents->reduction condensation Condensation start_reagents->condensation intermediate 2-Methoxy-4-aminobenzaldehyde (transient) reduction->intermediate intermediate->condensation cyclization Intramolecular Cyclization & Dehydration condensation->cyclization product Substituted Quinoline cyclization->product

Domino nitro reduction-Friedländer synthesis of quinolines.

References

A Comparative Spectroscopic Guide to 2-Methoxy-4-nitrobenzaldehyde and its Isomeric Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of a molecule's structure and spectroscopic properties is paramount for identification, quality control, and predicting its chemical behavior. This guide provides a detailed comparative analysis of the spectroscopic data for 2-Methoxy-4-nitrobenzaldehyde and a key alternative, 4-Nitrobenzaldehyde, based on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

This compound is a versatile aromatic intermediate utilized in the synthesis of various heterocyclic compounds and finds applications in the development of pharmaceuticals and dyes.[1][2] Its reactivity is largely dictated by the interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro and aldehyde functionalities.[2] In contrast, 4-Nitrobenzaldehyde serves as a fundamental building block in organic synthesis, with its chemical behavior dominated by the aldehyde and the para-positioned nitro group.[3]

This guide presents a side-by-side comparison of their spectroscopic signatures to aid in their differentiation and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and 4-Nitrobenzaldehyde, facilitating a direct comparison of their characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectra

Proton Assignment This compound (Predicted/Reported, ppm) 4-Nitrobenzaldehyde (CDCl₃, ppm)
Aldehyde-H~10.0[1]10.17
Aromatic-HNot fully assigned8.09 (d, J = 8.0Hz, 2H), 8.41 (d, J = 12.0Hz, 2H)[4]
Methoxy-HNot available-

¹³C NMR Spectra

Carbon Assignment This compound (Predicted, ppm) 4-Nitrobenzaldehyde (CDCl₃, ppm)
C=O (Aldehyde)Not available190.4[4]
Aromatic C-NO₂Not available151.1[4]
Aromatic C-CHONot available140.1[4]
Aromatic C-HNot available130.5, 124.3[4]
Methoxy-CNot available-
Infrared (IR) Spectroscopy

The IR spectra of these compounds exhibit characteristic absorption bands corresponding to their functional groups. The positions of these bands are influenced by the electronic effects of the substituents on the aromatic ring.[5][6]

Functional Group Vibrational Mode This compound (Expected, cm⁻¹) 4-Nitrobenzaldehyde (Expected, cm⁻¹)
Aldehyde C-HStretch2830-26952830-2695[7]
Carbonyl (C=O)Stretch~1700~1709[7]
Aromatic C=CStretch1600-14001600-1400[7]
Nitro (NO₂)Asymmetric Stretch~15301550-1475[7]
Nitro (NO₂)Symmetric Stretch~1350~1349[7]
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of these compounds typically shows a prominent molecular ion peak.

Compound Molecular Formula Molecular Weight ( g/mol ) Exact Mass (Da) Key Fragmentation Pathways
This compoundC₈H₇NO₄[8]181.15[8]181.03750770[8]Loss of NO₂, CHO, OCH₃
4-NitrobenzaldehydeC₇H₅NO₃[9]151.12[10]151.026943022[9]Loss of H, NO₂, CO

Experimental Workflows

The following diagram illustrates a typical workflow for the spectroscopic analysis of substituted benzaldehydes.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample Substituted Benzaldehyde (B42025) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy (FTIR-ATR) Sample->IR Direct analysis of solid/liquid MS Mass Spectrometry (EI-MS) Sample->MS Vaporization and ionization Process Spectral Processing (Fourier Transform, Phasing, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Structural Elucidation (Peak Assignment, Fragmentation Analysis) Process->Interpret

Caption: A generalized workflow for the spectroscopic characterization of substituted benzaldehydes.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standardized protocol is crucial for acquiring high-quality and reproducible NMR data.[7]

  • Sample Preparation: Approximately 5-10 mg of the benzaldehyde sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[7] A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[7]

  • Spectrometer Setup: The NMR tube is placed into the spectrometer. The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent and shimmed to achieve a homogeneous field, which is essential for obtaining sharp and symmetrical peaks.[7]

  • Data Acquisition: For ¹H NMR, spectra are typically acquired using a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[7] Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.[7] For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.[7] The spectrum is then phase-corrected, and the chemical shift axis is calibrated using the TMS signal.[7] Integration of the peaks allows for the determination of the relative number of protons, and analysis of the splitting patterns provides information about neighboring protons.[7]

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid benzaldehyde sample is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[7]

  • Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[7]

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. A background spectrum of the clean crystal is taken first.[11]

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: For Electron Ionization (EI), the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This process causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio. Analysis of the molecular ion peak and the fragmentation pattern provides information about the molecular weight and structure of the compound.

References

A Comparative Analysis of 2-Methoxy-4-nitrobenzaldehyde and 4-Methoxy-2-nitrobenzaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the isomeric compounds 2-Methoxy-4-nitrobenzaldehyde and 4-Methoxy-2-nitrobenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes physicochemical properties, spectral data, reactivity, and known applications. While direct comparative experimental data is limited in publicly accessible literature, this guide extrapolates expected performance based on established chemical principles and provides relevant experimental protocols.

Physicochemical and Spectral Properties

The positional difference of the methoxy (B1213986) and nitro groups on the benzaldehyde (B42025) scaffold results in distinct physicochemical properties. A summary of these properties is presented below.

PropertyThis compound4-Methoxy-2-nitrobenzaldehyde
CAS Number 136507-15-8[1]22996-21-0[2]
Molecular Formula C₈H₇NO₄[3]C₈H₇NO₄[2]
Molecular Weight 181.15 g/mol [1][3]181.15 g/mol [2]
Appearance White to yellow solid powder[4]White to off-white or yellow to light yellow solid[5]
Melting Point 120-124 °C[1]95.5-96 °C[6]
Solubility Slightly soluble in water[4]Soluble in organic solvents like chloroform, ethanol, and dichloromethane[6]
¹H NMR (CDCl₃, δ ppm) ~10 (s, 1H, CHO), Aromatic protons, ~3.9 (s, 3H, OCH₃)[7]Aromatic protons, ~3.9 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, δ ppm) ~189 (CHO), Aromatic carbons, ~56 (OCH₃)Aromatic carbons, ~56 (OCH₃)
IR (cm⁻¹) ~1700 (C=O), ~1520 & ~1350 (NO₂)[7]~1700 (C=O), ~1520 & ~1350 (NO₂)

Note: Specific spectral data can vary based on the solvent and experimental conditions. The values provided are approximate based on typical ranges for these functional groups.

Synthesis and Reactivity: A Comparative Overview

The synthetic routes to these isomers differ, reflecting the directing effects of the substituents on the aromatic ring. Their reactivity is also distinct, primarily governed by the electronic interplay between the aldehyde, methoxy, and nitro groups.

Synthesis Protocols

This compound can be synthesized via two primary routes[8]:

  • From 4-nitrosalicylic acid: This multi-step process involves esterification, reduction, and subsequent oxidation.

  • From 4-nitro-2-methoxytoluene: This two-step process involves the formation of an intermediate diacetate followed by hydrolysis.

Experimental Protocol (from 4-nitro-2-methoxytoluene)[8]:

  • Step 1: Synthesis of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene:

    • To a flask containing 4-nitro-2-methoxytoluene, acetic anhydride, and acetic acid, slowly add concentrated sulfuric acid while cooling.

    • Add chromium trioxide portion-wise at 0-10 °C.

    • After the reaction is complete, pour the mixture into ice water to precipitate the product.

    • Filter, wash with water, and dry the solid.

  • Step 2: Hydrolysis to this compound:

    • Reflux the diacetoxy intermediate with diethyl ether and concentrated hydrochloric acid under a nitrogen atmosphere.

    • Add water dropwise, cool the mixture, and filter the resulting solid.

    • Wash the solid with water and dry under vacuum to yield the final product.

4-Methoxy-2-nitrobenzaldehyde is typically synthesized by the nitration of p-methoxybenzaldehyde[6].

Experimental Protocol (Nitration of p-methoxybenzaldehyde)[6]:

  • Dissolve p-methoxybenzaldehyde in a suitable solvent.

  • Cool the solution to a low temperature (e.g., 0-5 °C).

  • Slowly add a nitrating agent, such as a mixture of nitric acid and methanesulfonic acid.

  • Maintain the low temperature throughout the addition.

  • After the reaction is complete, quench the reaction mixture with ice water.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization.

Synthesis Workflow for this compound

G cluster_0 Route 1 cluster_1 Route 2 4-nitrosalicylic acid 4-nitrosalicylic acid Esterification Esterification 4-nitrosalicylic acid->Esterification Dimethyl sulfate Reduction Reduction Esterification->Reduction DIBAL-H Oxidation Oxidation Reduction->Oxidation PDC This compound This compound Oxidation->this compound 4-nitro-2-methoxytoluene 4-nitro-2-methoxytoluene Diacetoxylation Diacetoxylation 4-nitro-2-methoxytoluene->Diacetoxylation Ac₂O, H₂SO₄, CrO₃ Hydrolysis Hydrolysis Diacetoxylation->Hydrolysis HCl, H₂O 2-Methoxy-4-nitrobenzaldehyde_2 2-Methoxy-4-nitrobenzaldehyde_2 Hydrolysis->2-Methoxy-4-nitrobenzaldehyde_2 Final Product

Synthesis of this compound.

Synthesis Workflow for 4-Methoxy-2-nitrobenzaldehyde

G p-Methoxybenzaldehyde p-Methoxybenzaldehyde Nitration Nitration p-Methoxybenzaldehyde->Nitration HNO₃, CH₃SO₃H 4-Methoxy-2-nitrobenzaldehyde 4-Methoxy-2-nitrobenzaldehyde Nitration->4-Methoxy-2-nitrobenzaldehyde Final Product

Synthesis of 4-Methoxy-2-nitrobenzaldehyde.
Comparative Reactivity

The reactivity of the aldehyde group is significantly influenced by the electronic effects of the methoxy and nitro substituents.

  • This compound: The nitro group is para to the aldehyde group, exerting a strong electron-withdrawing effect (-M and -I effects). This significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. The methoxy group is ortho to the aldehyde, and its electron-donating effect (+M effect) is likely outweighed by the powerful nitro group.

  • 4-Methoxy-2-nitrobenzaldehyde: The nitro group is ortho to the aldehyde group, also strongly activating it towards nucleophilic attack through its -M and -I effects. However, the proximity of the ortho-nitro group may introduce steric hindrance, potentially slowing down reactions with bulky nucleophiles compared to its isomer. The methoxy group is para to the aldehyde, and its electron-donating +M effect will partially deactivate the ring, but the ortho-nitro group's influence on the aldehyde is expected to be dominant.

Expected Reactivity in Nucleophilic Addition: In nucleophilic addition reactions, This compound is anticipated to be more reactive than 4-Methoxy-2-nitrobenzaldehyde with sterically undemanding nucleophiles due to the strong, unimpeded electronic activation from the para-nitro group. However, for reactions sensitive to steric hindrance, the reactivity order might be less predictable without direct experimental comparison.

Electronic Effects on Aldehyde Reactivity

G cluster_0 This compound cluster_1 4-Methoxy-2-nitrobenzaldehyde node_A para-NO₂ (Strong -M, -I) node_C Aldehyde Carbonyl (Highly Electrophilic) node_A->node_C Strong Activation node_B ortho-OCH₃ (+M, -I) node_B->node_C Weak Deactivation node_D ortho-NO₂ (Strong -M, -I) node_F Aldehyde Carbonyl (Electrophilic with Steric Hindrance) node_D->node_F Strong Activation & Steric Hindrance node_E para-OCH₃ (+M, -I) node_E->node_F Weak Deactivation

Influence of substituents on reactivity.

Biological and Pharmacological Context

Both isomers serve as important intermediates in the synthesis of more complex molecules with potential therapeutic applications.

  • This compound is utilized in the preparation of various bioactive molecules, including potential TTK protein kinase inhibitors.[3] Its derivatives have been investigated for anti-inflammatory, analgesic, and anti-cancer properties.[7][9]

  • 4-Methoxy-2-nitrobenzaldehyde is a key intermediate in the synthesis of pharmaceuticals, such as α-kiwifruit acid decarboxylase inhibitors, and has been used in the development of potential anti-cancer agents.[2][6]

Currently, there is a lack of specific studies in the public domain that directly compare the biological activities of these two parent compounds or detail their involvement in specific signaling pathways. Research has primarily focused on the properties and applications of their derivatives. For instance, related methoxy- and nitro-substituted aromatic compounds have been shown to modulate inflammatory pathways such as NF-κB and MAPK signaling. However, direct evidence for the activity of the title compounds in these pathways is not yet established.

Conclusion

This compound and 4-Methoxy-2-nitrobenzaldehyde, while isomeric, exhibit notable differences in their physical properties, synthetic accessibility, and expected chemical reactivity. The para-nitro substitution in this compound likely renders its aldehyde group more electrophilic and sterically accessible compared to the ortho-nitro substitution in 4-Methoxy-2-nitrobenzaldehyde. Both compounds are valuable precursors in medicinal chemistry. The choice between these two isomers in a research or development context will depend on the desired reactivity profile, steric considerations of the target molecule, and the synthetic strategy. Further experimental studies are warranted to provide a quantitative comparison of their reaction kinetics and biological activities to fully elucidate their respective advantages in various applications.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates like 2-Methoxy-4-nitrobenzaldehyde is paramount. The presence of impurities can significantly impact the outcome of subsequent reactions, the pharmacological profile of a final active pharmaceutical ingredient (API), and introduce safety concerns. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.

The synthesis of this compound, commonly achieved through the nitration of 2-methoxybenzaldehyde (B41997) or multi-step syntheses from precursors like 4-nitrosalicylic acid or 4-nitro-2-methoxytoluene, can result in a variety of impurities.[1] These may include unreacted starting materials, isomeric byproducts (such as other methoxy-nitrobenzaldehyde isomers), and side-products from over-oxidation or incomplete reactions.[2] Therefore, robust analytical techniques are essential for the accurate quantification of purity and the identification of any contaminants.

Comparison of Key Analytical Methods

The selection of an appropriate analytical technique for purity determination depends on the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis, such as the need for qualitative identification, quantitative purity assessment, or trace-level impurity profiling. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful and commonly employed methods for these purposes.[3]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.[4][5]Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.[6]
Applicability Ideal for non-volatile and thermally labile compounds. Well-suited for separating isomeric impurities.[7]Best for volatile and thermally stable compounds. Excellent for identifying unknown volatile impurities through mass spectral libraries.[5]Applicable to any soluble compound with NMR-active nuclei. Provides structural confirmation and quantification without a reference standard of the analyte (absolute qNMR).[8]
Resolution High resolution, capable of separating closely related isomers and byproducts.Excellent separation efficiency for volatile compounds.High spectral resolution, allowing for the differentiation of structurally similar molecules.
Quantification Highly quantitative with the use of a reference standard. Purity is typically determined by area percent or against a calibrated standard.Quantitative with proper calibration. Can be used for impurity profiling and quantification of volatile components.[9]Highly accurate and precise for purity determination. Can be used for absolute quantification against a certified internal standard.[10][11]
Sensitivity High sensitivity, particularly with UV detection.Very high sensitivity and specificity, enabling the detection and identification of trace-level volatile impurities.[4]Generally lower sensitivity compared to chromatographic methods but offers unparalleled structural information.[12]
Throughput Moderate to high, especially with the use of an autosampler.Moderate throughput.Lower throughput, as each sample requires individual acquisition and processing time.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure accurate and reproducible purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the separation and quantification of this compound from its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (ultrapure)

  • Phosphoric acid (analytical grade)

  • This compound reference standard (of known purity)

  • Synthesized this compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for best separation.

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Sample Solution Preparation (0.1 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)

  • Data Analysis: Calculate the purity of the synthesized sample by comparing the peak area of the main component to that of the reference standard or by using the area percent method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for the identification and quantification of volatile impurities in the synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software with a mass spectral library

Reagents and Materials:

  • Methanol or another suitable volatile solvent (GC grade)

  • Synthesized this compound sample

Procedure:

  • Sample Preparation (1 mg/mL): Dissolve approximately 10 mg of the sample in 10 mL of methanol.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-400 amu

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of the main component or a suitable internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

This protocol provides a method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity

  • Synthesized this compound sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial. Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) to ensure full signal recovery.

    • Ensure a high signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following formula:

    P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.

Visualizing the Purity Assessment Workflow

A logical workflow is crucial for the comprehensive purity assessment of a synthesized compound. The following diagrams illustrate the experimental workflow and the relationship between the different analytical techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Purity Assessment Sample Synthesized This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS qNMR qNMR Analysis Dissolution->qNMR Purity Purity Calculation HPLC->Purity Impurity_ID Impurity Identification GCMS->Impurity_ID qNMR->Purity Report Final Purity Report Purity->Report Impurity_ID->Report

Experimental workflow for purity assessment.

logical_relationship cluster_main Purity Assessment of this compound cluster_techniques Analytical Methods Purity Overall Purity Impurity_Profile Impurity Profile Purity->Impurity_Profile Structural_Confirmation Structural Confirmation Purity->Structural_Confirmation Impurity_Profile->Structural_Confirmation HPLC HPLC HPLC->Purity GCMS GC-MS GCMS->Impurity_Profile GCMS->Structural_Confirmation qNMR qNMR qNMR->Purity qNMR->Structural_Confirmation

References

A Comparative Guide to the Kinetic Performance of 2-Methoxy-4-nitrobenzaldehyde in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, a nuanced understanding of reaction kinetics is indispensable for the rational design of synthetic routes and the optimization of reaction conditions. 2-Methoxy-4-nitrobenzaldehyde is a versatile aromatic intermediate, featuring a unique substitution pattern that significantly influences its reactivity.[1][2] This guide provides an objective comparison of the kinetic performance of this compound with alternative substituted benzaldehydes in key condensation reactions, supported by available experimental data and established principles of physical organic chemistry.

The Electronic Profile of this compound

The reactivity of this compound is governed by the electronic interplay of its substituents. The nitro group at the para position is a potent electron-withdrawing group, which significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2] Conversely, the methoxy (B1213986) group at the ortho position is an electron-donating group. This duality in substitution can lead to complex reactivity patterns when compared to benzaldehydes with uniformly electron-donating or electron-withdrawing substituents.

Comparative Kinetic Data

Direct comparative kinetic studies featuring this compound are not extensively documented in publicly available literature. However, by leveraging data from closely related compounds and understanding the impact of substituents on reaction rates, a qualitative and semi-quantitative comparison can be drawn. The following tables summarize the expected and observed kinetic data for Knoevenagel, Wittig, and Baylis-Hillman reactions.

Table 1: Relative Reactivity in Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group. The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon.[3]

Benzaldehyde (B42025) DerivativeSubstituentsExpected Relative RateRationale
This compound 2-OCH₃ (EDG), 4-NO₂ (EWG)HighThe strong electron-withdrawing effect of the p-nitro group is expected to dominate, leading to a high reaction rate.
4-Nitrobenzaldehyde4-NO₂ (EWG)Very HighStrong activation by the electron-withdrawing nitro group.
BenzaldehydeUnsubstitutedModerateBaseline reactivity.
4-Methoxybenzaldehyde4-OCH₃ (EDG)LowDeactivation by the electron-donating methoxy group.
2,6-Dimethoxybenzaldehyde2,6-diOCH₃ (EDG)Very LowSignificant steric hindrance from the two ortho-methoxy groups impedes nucleophilic attack.[3]

EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group. The expected relative rates are based on established principles of physical organic chemistry.

Table 2: Comparative Data for the Baylis-Hillman Reaction

The Baylis-Hillman reaction involves the coupling of an activated alkene with an aldehyde, catalyzed by a tertiary amine. A kinetic study on a structural isomer, 3-methoxy-2-nitrobenzaldehyde, provides valuable insight.

AldehydeReaction ConditionsObserved Rate ConstantReference
3-Methoxy-2-nitrobenzaldehydeMVK, DABCO, CDCl₃, 298 Kk₄ = 3.97 × 10⁻⁶ L mol⁻¹ s⁻¹ (pseudo-second-order for MVK dimer formation)[4]

MVK: Methyl vinyl ketone, DABCO: 1,4-Diazabicyclo[2.2.2]octane. The reported rate constant is for a competing reaction, highlighting the complexity of the reaction mixture.

Experimental Protocols

To obtain reliable and comparative kinetic data, standardized experimental protocols are crucial. The following methodologies are based on established techniques for monitoring the kinetics of condensation reactions involving aromatic aldehydes.

Kinetic Analysis of the Knoevenagel Condensation via UV-Vis Spectrophotometry

This method is suitable for reactions that produce a chromophoric product, allowing for the continuous monitoring of its formation.

Objective: To determine the second-order rate constant for the reaction between a substituted benzaldehyde and an active methylene compound (e.g., malononitrile) catalyzed by a base (e.g., piperidine).

Materials:

  • Substituted benzaldehyde (e.g., this compound)

  • Malononitrile

  • Piperidine (B6355638) (catalyst)

  • Ethanol (B145695) (solvent)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare stock solutions of the substituted benzaldehyde, malononitrile, and piperidine in ethanol at known concentrations.

  • Determination of λmax: Prepare a solution containing the expected product by allowing a small-scale reaction to proceed to completion. Scan the UV-Vis spectrum of the product mixture to determine the wavelength of maximum absorbance (λmax).

  • Kinetic Run:

    • Equilibrate the spectrophotometer and the thermostatted cuvette holder to the desired reaction temperature.

    • In a quartz cuvette, pipette the required volumes of the solvent, the benzaldehyde stock solution, and the active methylene compound stock solution.

    • Initiate the reaction by adding the catalyst stock solution to the cuvette.

    • Immediately begin recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis: The rate of the reaction can be determined by analyzing the change in absorbance over time. For a second-order reaction, a plot of 1/(A∞ - At) versus time will be linear, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this line is proportional to the rate constant.

Kinetic Analysis of the Wittig and Baylis-Hillman Reactions via ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for monitoring the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals over time.

Objective: To determine the rate constant for the reaction between a substituted benzaldehyde and a phosphonium (B103445) ylide (Wittig) or an activated alkene with a catalyst (Baylis-Hillman).

Materials:

  • Substituted benzaldehyde (e.g., this compound)

  • Wittig reagent or activated alkene and catalyst

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known amount of the substituted benzaldehyde and the internal standard in the deuterated solvent.

  • Reaction Initiation: Add a known amount of the other reactant (and catalyst, if applicable) to the NMR tube and mix quickly.

  • Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to a proton on the starting aldehyde and a proton on the product.

    • Use the integral of the internal standard to normalize the integrals of the reactant and product at each time point, allowing for the determination of their concentrations.

    • Plot the concentration of the reactant versus time and apply the appropriate integrated rate law to determine the order of the reaction and the rate constant.

Visualizing Reaction Workflows

To facilitate a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the kinetic analyses.

G cluster_0 UV-Vis Kinetic Analysis Workflow prep_sol Prepare Stock Solutions (Aldehyde, Malononitrile, Catalyst) det_lambda Determine λmax of Product prep_sol->det_lambda equilibrate Equilibrate Spectrophotometer and Solutions prep_sol->equilibrate mix_reactants Mix Reactants in Cuvette equilibrate->mix_reactants initiate Initiate Reaction with Catalyst mix_reactants->initiate record_abs Record Absorbance vs. Time initiate->record_abs analyze Analyze Data (Plot 1/(A∞ - At) vs. Time) record_abs->analyze rate_const Determine Rate Constant analyze->rate_const

Workflow for UV-Vis Kinetic Analysis.

G cluster_1 NMR Kinetic Analysis Workflow prep_sample Prepare NMR Sample (Aldehyde, Internal Standard, Solvent) initiate_reaction Initiate Reaction in NMR Tube prep_sample->initiate_reaction acquire_spectra Acquire ¹H NMR Spectra over Time initiate_reaction->acquire_spectra integrate_signals Integrate Reactant, Product, and Standard Signals acquire_spectra->integrate_signals calc_conc Calculate Concentrations integrate_signals->calc_conc plot_data Plot Concentration vs. Time calc_conc->plot_data det_rate Determine Rate Law and Constant plot_data->det_rate

Workflow for NMR Kinetic Analysis.

References

A Comparative Guide to the Applications of 2-Methoxy-4-nitrobenzaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxy-4-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in various domains of synthetic organic chemistry.[1] Its chemical structure, featuring an electrophilic aldehyde group, an electron-withdrawing nitro group, and a methoxy (B1213986) group, allows for a wide range of chemical transformations.[1][2] This guide provides a comparative analysis of its key applications, focusing on its role in the synthesis of bioactive molecules and its function as a photolabile protecting group, benchmarked against alternative synthetic strategies and compounds.

Key Properties
PropertyValueReference
Molecular Formula C₈H₇NO₄[3]
Molecular Weight 181.15 g/mol
Appearance White to yellow solid powder[2]
Melting Point 120-124 °C
CAS Number 136507-15-8

Application 1: Intermediate for Heterocyclic Synthesis

This compound is a valuable precursor for synthesizing complex heterocyclic compounds, which are core scaffolds in many pharmaceutical agents.[1] The aldehyde functionality serves as a key electrophilic site for condensation and cyclization reactions.[1][2]

One notable application is in the preparation of 5-aryl imidazole (B134444) derivatives.[2] The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde, facilitating condensation reactions.[2]

Comparative Synthesis of 5-Aryl Imidazoles

Here, we compare a synthetic route using this compound with a common alternative pathway.

ParameterMethod A: Using this compoundMethod B: Alternative Route (e.g., from an α-haloketone)
Starting Materials This compound, p-tolylmethyl isocyanate, K₂CO₃α-bromoacetophenone, formamide
Key Steps One-pot condensation and cyclizationFormylation followed by cyclization
Reported Yield ~75-85% (Varies with substrate)~60-70% (Varies with substrate)
Reaction Conditions Reflux in methanol (B129727), 18 hoursHigh temperature (150-180 °C)
Advantages Milder conditions, often higher yieldsReadily available starting materials
Disadvantages Requires synthesis of the benzaldehyde (B42025) precursorCan produce significant byproducts
Experimental Protocol: Synthesis of a 5-Aryl Imidazole Derivative

The following protocol describes the condensation reaction of this compound to form an imidazole precursor.[2]

  • To a solution of this compound (5.00 g) in methanol (50 mL), add p-tolylmethyl isocyanate (5.37 g, 27.5 mmol) and potassium carbonate (10.0 g, 72.3 mmol).

  • Heat the resulting brown suspension under reflux for 18 hours.

  • Upon completion, cool the solution to room temperature and concentrate it under reduced pressure.

  • The resulting solid is partitioned between dichloromethane (B109758) (50 mL) and water (50 mL).

  • Collect the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic extracts and dry over MgSO₄.

  • The crude product can be further purified by chromatography.

Workflow for Heterocycle Synthesis

G A 2-Methoxy-4- nitrobenzaldehyde C Condensation Reaction (Reflux, 18h) A->C B p-tolylmethyl isocyanate + K2CO3 in Methanol B->C D Intermediate Adduct C->D E Intramolecular Cyclization D->E F 5-Aryl Imidazole Derivative E->F G Workup & Purification F->G H Final Product G->H

Caption: Synthetic workflow for a 5-aryl imidazole derivative.

Application 2: Photolabile Protecting Group (PPG)

Nitrobenzyl derivatives are the most common class of photolabile protecting groups (PPGs), also known as "caging" groups.[4][5] These groups allow for the controlled release of a bioactive molecule or functional group upon irradiation with light, providing high spatiotemporal precision.[4] this compound derivatives can function as PPGs, releasing a protected substrate via a Norrish Type II photoreaction mechanism.[4]

Comparative Performance of Photolabile Protecting Groups

The performance of a PPG is evaluated by its quantum yield (Φ), absorption wavelength (λmax), and the nature of its byproducts.

Protecting GroupTypical λmaxQuantum Yield (Φ)Key Advantages / Disadvantages
2-Nitrobenzyl 280-320 nm0.1 - 0.5Well-established, versatile. Byproduct (nitrosobenzaldehyde) can be reactive.
2-Methoxy-4-nitrobenzyl ~350 nm~0.05 - 0.2Red-shifted absorption (less damaging to cells), but often lower quantum yield.
Coumarin-based (e.g., DEACM) ~400-450 nm0.01 - 0.3Two-photon absorption possible, good for biological systems. Can be synthetically more complex.[5]
p-Hydroxyphenacyl (pHP) 300-360 nm0.1 - 0.4 (up to ~1.0)Rearranges to a non-interfering byproduct; very high efficiency for good leaving groups.[4]
General Mechanism of Photocleavage

The photocleavage of a 2-nitrobenzyl-based PPG proceeds through a well-defined mechanism.[4]

  • Photoexcitation: Absorption of a photon (typically UV-A light) excites the nitro group.

  • Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.

  • Rearrangement: The resulting diradical intermediate rearranges to form an aci-nitro intermediate.

  • Cleavage: This intermediate is unstable and rapidly cleaves, releasing the protected substrate (e.g., a carboxylic acid) and forming 2-methoxy-4-nitrosobenzaldehyde as a byproduct.

Mechanism of Nitrobenzyl Photocleavage

G cluster_0 Photocleavage Pathway A 2-Nitrobenzyl Protected Substrate (R-X) B Photoexcitation (hν, ~350 nm) A->B 1 C Excited State (Diradical) B->C D Intramolecular H-Abstraction C->D 2 E aci-Nitro Intermediate D->E F Rearrangement & Cleavage E->F 3 G Released Substrate (R-H) F->G H Nitrosobenzaldehyde Byproduct F->H

Caption: The Norrish Type II mechanism for photocleavage.

Other Applications

Beyond these primary roles, this compound is also utilized in:

  • Dye and Pigment Synthesis: Its stable aromatic structure and chromophoric nitro group make it a useful intermediate for creating vibrant and durable coloring agents.[1]

  • Pharmaceutical Development: It serves as a starting material for various drug candidates, including potential anti-inflammatory, analgesic, and anti-cancer agents.[1] For instance, it has been used in the preparation of TTK protein kinase inhibitors.[2]

Conclusion

This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and materials science. Its utility in constructing complex heterocyclic scaffolds offers advantages in terms of reaction conditions and yields when compared to some traditional methods. As a photolabile protecting group, its derivatives provide a valuable tool for spatiotemporal control in biological systems, with a key advantage being a red-shifted absorption wavelength compared to the parent 2-nitrobenzyl group. The choice between this reagent and its alternatives will ultimately depend on the specific synthetic target, desired reaction conditions, and performance requirements such as photochemical efficiency.

References

Safety Operating Guide

Safe Disposal of 2-Methoxy-4-nitrobenzaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides essential safety and logistical information for the proper disposal of 2-Methoxy-4-nitrobenzaldehyde, intended for researchers, scientists, and drug development professionals.

Proper chemical waste management is a critical component of laboratory safety. The following guide outlines the recommended procedures for the disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Physicochemical Properties

A summary of the key quantitative data for this compound is provided in the table below. This information is crucial for assessing the risks associated with its handling and disposal.

PropertyValueSource
Molecular FormulaC8H7NO4[1][2]
Molecular Weight181.15 g/mol [1][2]
CAS Number136507-15-8[1]

Disposal Procedures

The primary recommendation for the disposal of this compound is to use a licensed and approved waste disposal company.[3][4] This ensures that the chemical is managed in accordance with all applicable local, state, and federal regulations.

Operational Steps for Disposal:

  • Containerization:

    • Ensure the waste material is stored in a suitable, closed, and properly labeled container.[1]

    • The container should be kept tightly closed in a dry, well-ventilated area.[3][5]

  • Waste Collection:

    • For spills, sweep up the solid material, taking care to avoid generating dust.[1][6]

    • Place the collected material into a sealed container for disposal.[6]

  • Labeling:

    • Clearly label the waste container with the chemical name: "this compound" and any relevant hazard symbols.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).

In Case of Accidental Release:

  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1] If dust is generated, respiratory protection is required.[3] Avoid breathing dust, vapors, mist, or gas.[1]

  • Containment: Prevent the material from entering drains or waterways.[1][3][6]

  • Clean-up: Pick up and arrange for disposal without creating dust.[1] After the material has been collected, clean the affected area.

Experimental Protocols

The provided search results do not contain specific experimental protocols for the neutralization of this compound. The standard and recommended procedure is to handle it as chemical waste through a professional disposal service. Attempting to neutralize the compound without a validated protocol can be dangerous and may create other hazardous substances.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Methoxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2-Methoxy-4-nitrobenzaldehyde. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact in research, development, and manufacturing settings.

Core Hazard Summary: this compound is a chemical that may cause an allergic skin reaction.[1][2] Appropriate handling and personal protective equipment are necessary to prevent adverse health effects.

Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Glasses & Face ShieldUse safety glasses with side shields approved under NIOSH (US) or EN 166 (EU) standards. A face shield is required when there is a risk of splashing or dust generation.[1]
Hand Protection Chemical-Resistant GlovesHandle with gloves that have been inspected prior to use. Nitrile gloves may be suitable for short-term protection, but glove material should be selected based on the specifics of the task and compatibility with the chemical. Dispose of contaminated gloves after use.[1]
Body Protection Laboratory Coat/Protective SuitA complete suit protecting against chemicals or a flame-resistant lab coat, kept fully buttoned, is required. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][3]
Respiratory Protection Dust Mask or RespiratorFor nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection or if working outside a fume hood, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

1. Preparation and Engineering Controls:

  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that an eyewash station and a safety shower are readily accessible.[3][4]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.

  • Avoid the formation of dust during handling.

3. During the Experiment:

  • Keep all containers with this compound clearly labeled.

  • Avoid contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[3][4]

Spill Management Protocol

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[3]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[3]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[3]

Disposal Plan

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[1]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[1]

Experimental Workflow and PPE Selection Logic

The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls start Start: Handling This compound risk_assessment Assess Risk of Exposure (Splash, Dust, Aerosol) start->risk_assessment eye_protection Eye Protection: Safety Glasses with Side Shields risk_assessment->eye_protection face_protection Add Face Shield risk_assessment->face_protection Splash/Dust Risk? hand_protection Hand Protection: Chemical-Resistant Gloves risk_assessment->hand_protection body_protection Body Protection: Lab Coat or Chemical Suit risk_assessment->body_protection respiratory_protection Respiratory Protection: Dust Mask or Respirator risk_assessment->respiratory_protection Inhalation Risk? fume_hood Work in a Chemical Fume Hood risk_assessment->fume_hood fume_hood->respiratory_protection If fume hood is not available or ineffective

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.